Brethaire
Description
See also: Terbutaline Sulfate (preferred); Terbutaline (has active moiety).
Properties
IUPAC Name |
tert-butyl-[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]azanium;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVSLSTULZVNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Brethaire (Terbutaline Sulfate) in Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms by which Brethaire (terbutaline sulfate), a selective β2-adrenergic agonist, induces relaxation of bronchial smooth muscle, the primary therapeutic effect in the management of bronchospasm. The document details the underlying signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols for studying its effects.
Core Mechanism of Action: β2-Adrenergic Receptor Stimulation
This compound's therapeutic action is initiated by its selective binding to β2-adrenergic receptors, which are abundantly expressed on the surface of human bronchial smooth muscle cells.[1][2][3][4] This interaction triggers a cascade of intracellular events, culminating in smooth muscle relaxation and bronchodilation. Terbutaline (B1683087) is a potent and selective β2-adrenergic agonist, demonstrating a preferential effect on these receptors over β1-adrenergic receptors, which are more prevalent in cardiac tissue.[5][6] This selectivity contributes to its favorable therapeutic profile in treating respiratory conditions.
The binding of terbutaline to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[3] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and interacts with and activates the enzyme adenylyl cyclase.[2][4]
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[2][3][4] The subsequent elevation in intracellular cAMP levels is the pivotal event in the signaling cascade leading to bronchodilation.
Downstream Signaling Cascade: The Role of cAMP and Protein Kinase A (PKA)
The primary effector of cAMP in bronchial smooth muscle cells is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[2][4] The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. These active catalytic subunits then phosphorylate a variety of intracellular target proteins, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile apparatus to calcium.[2][3]
Key downstream effects of PKA activation that contribute to bronchial smooth muscle relaxation include:
-
Phosphorylation of myosin light chain kinase (MLCK): This phosphorylation reduces the activity of MLCK, the enzyme responsible for phosphorylating myosin light chains, a critical step for muscle contraction.
-
Modulation of ion channels: PKA can phosphorylate and alter the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.
-
Enhanced calcium sequestration: PKA can phosphorylate phospholamban, a protein associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This phosphorylation enhances the reuptake of calcium into the sarcoplasmic reticulum, further lowering cytosolic calcium levels.[3]
-
Inhibition of mediator release: Terbutaline can also inhibit the release of inflammatory mediators from mast cells, which contributes to its overall therapeutic effect in asthma.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters that characterize the interaction of terbutaline with the β2-adrenergic receptor and its functional effects on bronchial smooth muscle.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| IC50 | 53 nM | Not specified | [6] |
| Functional Potency (cAMP Production) | |||
| EC50 | 2.3 µM | Cultured Human Airway Smooth Muscle Cells | |
| Functional Potency (Relaxation) | |||
| EC50 (Isoprenaline) | 27 nM | Human Isolated Bronchial Smooth Muscle | [1] |
| Rank Order of Potency | formoterol ≥ salmeterol (B1361061) ≥ clenbuterol (B1669167) > fenoterol (B1672521) = isoprenaline > terbutaline ≥ salbutamol (B1663637) > quinprenaline | Human Isolated Bronchial Smooth Muscle | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of terbutaline are provided below.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol describes a method to determine the binding affinity of terbutaline for the β2-adrenergic receptor in a competitive binding assay using a radiolabeled antagonist.
Objective: To determine the inhibition constant (Ki) of terbutaline for the β2-adrenergic receptor.
Materials:
-
Human bronchial smooth muscle cells (or a cell line overexpressing the human β2-adrenergic receptor)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol)
-
Unlabeled terbutaline sulfate (B86663)
-
Non-specific binding control (e.g., a high concentration of a non-selective β-antagonist like propranolol)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture human bronchial smooth muscle cells to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of unlabeled terbutaline sulfate.
-
Add a fixed, low concentration of the radioligand (typically at or below its Kd value).
-
For the determination of non-specific binding, add a high concentration of the non-specific binding control instead of terbutaline.
-
For total binding, add only the membrane preparation and the radioligand.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each terbutaline concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of terbutaline that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Accumulation Assay
This protocol outlines a method to measure the increase in intracellular cAMP in response to terbutaline stimulation in cultured human bronchial smooth muscle cells.
Objective: To determine the EC50 of terbutaline for cAMP production.
Materials:
-
Cultured human bronchial smooth muscle cells
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Terbutaline sulfate
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
-
Plate reader capable of detecting the signal from the chosen assay kit
Procedure:
-
Cell Culture:
-
Plate human bronchial smooth muscle cells in a multi-well plate and grow them to near confluency.
-
-
Stimulation:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add increasing concentrations of terbutaline sulfate to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and add lysis buffer to each well to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves transferring the cell lysates to an assay plate and adding the detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of terbutaline that produces 50% of the maximal cAMP response).
-
Isolated Bronchial Smooth Muscle Contractility Assay (Organ Bath)
This protocol describes a classic pharmacological method to assess the relaxant effect of terbutaline on pre-contracted isolated bronchial tissue.
Objective: To determine the EC50 of terbutaline for the relaxation of bronchial smooth muscle.
Materials:
-
Animal model (e.g., guinea pig) or human bronchial tissue
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Contractile agent (e.g., methacholine (B1211447), histamine, or carbachol)
-
Terbutaline sulfate
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the trachea or main bronchi from the animal model or obtain human tissue.
-
Carefully dissect the tissue into rings of approximately 2-4 mm in width, ensuring the smooth muscle is intact.
-
Suspend the bronchial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
Induce a sustained contraction by adding a submaximal concentration of a contractile agent (e.g., methacholine at its EC70-EC80 concentration).
-
-
Relaxation Response:
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of terbutaline sulfate to the organ bath.
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation at each terbutaline concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation as a function of the logarithm of the terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of terbutaline that causes 50% of the maximal relaxation).
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Caption: Experimental workflow for assessing bronchial smooth muscle contractility.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 3. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. This compound, Brethine (terbutaline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
An In-depth Technical Guide to the Terbutaline Sulfate Signaling Pathway in Respiratory Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbutaline (B1683087) sulfate (B86663), a selective beta-2 adrenergic receptor (β2AR) agonist, is a cornerstone in the management of bronchoconstrictive respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to induce bronchodilation through a well-defined signaling cascade within respiratory cells, primarily targeting airway smooth muscle. This technical guide provides a comprehensive overview of the canonical and non-canonical signaling pathways activated by terbutaline. It includes a detailed examination of the molecular players, downstream effectors, and the resulting physiological responses. Furthermore, this document presents quantitative data from key studies in structured tables and outlines detailed experimental protocols for investigating this pathway, aiming to equip researchers and drug development professionals with the critical information needed for advanced studies and therapeutic innovation.
Introduction
Terbutaline sulfate is a sympathomimetic amine with a high affinity for β2-adrenergic receptors, which are abundantly expressed in the smooth muscle of the airways.[1][2] Its primary clinical use is as a bronchodilator to alleviate bronchospasm.[2][3] The pharmacological effects of terbutaline are predominantly mediated through the activation of intracellular signaling pathways that lead to the relaxation of airway smooth muscle, thereby increasing airway caliber and improving airflow.[1][3] Understanding the intricacies of the terbutaline signaling pathway is paramount for the development of novel and more effective therapies for respiratory diseases.
The Canonical Terbutaline Signaling Pathway: Gs-cAMP-PKA Axis
The classical and most well-understood signaling pathway initiated by terbutaline involves the activation of a Gs protein-coupled receptor, the β2-adrenergic receptor.[4][5] This cascade culminates in the activation of Protein Kinase A (PKA) and subsequent cellular responses leading to bronchodilation.
Beta-2 Adrenergic Receptor Activation
Upon binding to the β2AR on the surface of airway smooth muscle cells, terbutaline induces a conformational change in the receptor.[1] This change facilitates the coupling of the receptor to the heterotrimeric Gs protein.[5][6]
Gs Protein Activation and Adenylyl Cyclase
The activated β2AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[5] The GTP-bound Gαs dissociates from the βγ-subunits and subsequently activates adenylyl cyclase, a membrane-bound enzyme.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4]
cAMP and Protein Kinase A (PKA) Activation
The accumulation of intracellular cAMP is a critical step in the signaling cascade.[1][3] cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.[7][8] The now-active catalytic subunits of PKA can phosphorylate a variety of downstream target proteins.[3][7]
Downstream Effectors of PKA and Bronchodilation
Activated PKA mediates smooth muscle relaxation through several mechanisms:
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction.[9] This leads to a decrease in the contractile force of the smooth muscle.
-
Modulation of Intracellular Calcium (Ca2+) Levels: PKA activation leads to a decrease in intracellular calcium concentrations.[1][6] This is achieved by:
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can activate MLCP, which dephosphorylates the myosin light chain, further promoting relaxation.[6]
-
Modulation of Ion Channels: PKA can phosphorylate and alter the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and relaxation.[3]
Non-Canonical Signaling Pathways
Recent research has revealed that β2AR signaling is more complex than the canonical Gs-cAMP-PKA pathway. Other signaling molecules and pathways can be activated, contributing to the overall cellular response to terbutaline.
β-Arrestin Mediated Signaling
Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the β2AR. This phosphorylation promotes the binding of β-arrestins to the receptor, which uncouples it from the Gs protein, leading to desensitization.[5][10] However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades that can influence cellular processes like inflammation and airway remodeling.[5][11]
Exchange Protein Directly Activated by cAMP (Epac)
cAMP can also directly activate another effector protein called Exchange protein directly activated by cAMP (Epac).[7][8] Epac is a guanine nucleotide exchange factor for the small G protein Rap1. The cAMP-Epac-Rap1 pathway has been implicated in various cellular functions, including cell adhesion, proliferation, and inflammation, and may play a role in the long-term effects of β2-agonists.[12][13]
References
- 1. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. ClinPGx [clinpgx.org]
- 6. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. atsjournals.org [atsjournals.org]
- 11. β2-Adrenoceptor signaling in airway epithelial cells promotes eosinophilic inflammation, mucous metaplasia, and airway contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Brethaire (Terbutaline Sulfate): A Technical Guide for Researchers
Introduction
Brethaire, the brand name for terbutaline (B1683087) sulfate (B86663), is a selective beta-2 adrenergic agonist utilized primarily for its bronchodilator properties in the management of bronchospasm associated with asthma, bronchitis, and emphysema.[1][2][3][4] As a sympathomimetic agent, its therapeutic effects are mediated through the targeted stimulation of beta-2 adrenergic receptors, predominantly located on the smooth muscle of the airways, vasculature, and uterus.[1][5][6][7] This technical guide provides an in-depth exploration of the pharmacodynamics of terbutaline sulfate, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its clinical efficacy.
Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism
Terbutaline sulfate exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors.[3][8] This interaction initiates a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][2][9]
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Terbutaline binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1]
-
G-Protein Activation: This binding activates a stimulatory G-protein, which in turn activates the enzyme adenylyl cyclase.[3]
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1][9]
-
Protein Kinase A (PKA) Activation: The resultant increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][3]
-
Smooth Muscle Relaxation: PKA activation initiates a series of phosphorylation events that decrease intracellular calcium concentrations, leading to the inactivation of myosin light-chain kinase and the relaxation of the bronchial smooth muscle.[1][8]
This cascade ultimately results in the widening of the airways, making it easier to breathe.[1][2]
Caption: Signaling pathway of Terbutaline as a beta-2 adrenergic agonist.
Pharmacodynamic Properties
Terbutaline exhibits a preferential effect on beta-2 adrenergic receptors, although it is not entirely selective and can have some effect on beta-1 receptors, particularly at higher doses, which can lead to cardiac stimulation.[5][10] Its primary therapeutic action is the relaxation of smooth muscle in the bronchial tree, though it also affects vascular and uterine smooth muscles.[5][6][7]
Quantitative Pharmacodynamic Data
The clinical effects of terbutaline sulfate have been quantified in various studies, demonstrating its efficacy as a bronchodilator.
| Parameter | Route of Administration | Value | Reference |
| IC50 | - | 53 nM | [5] |
| Onset of Action | Subcutaneous (0.25 mg) | ~5 minutes (measurable change) | [10] |
| Subcutaneous (0.25 mg) | ~15 minutes (clinically significant) | [10][11] | |
| Inhalation | ~5 minutes | [2] | |
| Oral | ~30-45 minutes | [2] | |
| Peak Effect | Subcutaneous (0.25 mg) | 30 to 60 minutes | [10] |
| Duration of Action | Subcutaneous | 1.5 to 4 hours | [2][10] |
| Inhalation | 3 to 6 hours | [2][11] | |
| Oral | 4 to 8 hours | [2] | |
| Effect on FEV1 | Inhalation (1 mg) | 14% mean increase | [12] |
| Subcutaneous (0.25 mg) | ≥15% increase | [9][10] | |
| Peak Plasma Concentration (Cmax) | Subcutaneous (0.25 mg) | 5.2 - 5.3 ng/mL | [6][10] |
| Time to Peak Plasma Concentration (Tmax) | Subcutaneous | ~20-30 minutes | [6][10] |
| Elimination Half-life | Subcutaneous | ~2.9 hours | [8][10] |
| Oral | ~3.4 hours | [8] |
Experimental Protocols
The pharmacodynamic properties of terbutaline have been established through controlled clinical trials. Below are summaries of typical experimental methodologies.
Study on Exercise-Induced Bronchospasm
-
Objective: To investigate the effect of aerosolized terbutaline sulfate on exercise-induced bronchospasm.[13]
-
Study Design: A controlled clinical trial where asthmatic subjects were exercised to 80% of their maximal heart rate.[13]
-
Methodology:
-
Baseline pulmonary function (FEV1 and MMEFR) was measured using spirometry.
-
Subjects underwent a multistage treadmill exercise protocol to induce bronchospasm.
-
Pulmonary function was assessed at 5, 15, and 30 minutes post-exercise.
-
After a rest period allowing pulmonary function to return to baseline, subjects received either 0.50 mg of aerosolized terbutaline sulfate or a placebo.
-
The exercise protocol was repeated, and pulmonary function was reassessed.[13]
-
-
Results: Pre-terbutaline and post-placebo exercise led to a significant reduction in FEV1 and MMEFR. After treatment with terbutaline, bronchospasm was prevented, and bronchodilation was observed (P < 0.01).[13]
Caption: Experimental workflow for a study on exercise-induced bronchospasm.
Study on Mucociliary Clearance
-
Objective: To assess the effect of terbutaline sulfate aerosol on lung mucociliary clearance in patients with mild stable asthma.[12]
-
Study Design: A double-blind, placebo-controlled, cross-over study.[12]
-
Methodology:
-
Ten patients with mild stable asthma were enrolled.
-
Ventilatory function (FEV1) and whole lung mucociliary clearance were assessed on three separate occasions: a control day, followed by placebo or terbutaline inhalation in a randomized order.
-
Mucociliary clearance was measured using an in vivo radioaerosol technique.
-
On the treatment day, patients inhaled 1 mg of terbutaline sulfate from a metered-dose inhaler.
-
The percentage of radioaerosol retained in the lungs was measured after 6 hours.[12]
-
-
Results: Terbutaline produced significant bronchodilation (mean FEV1 increase of 14%, P < 0.01) compared to placebo. However, it did not enhance mucociliary clearance; the rate of particle removal from the lungs was similar across control, placebo, and drug studies.[12]
Conclusion
This compound (terbutaline sulfate) is a potent and selective beta-2 adrenergic agonist that effectively induces bronchodilation through the cAMP-mediated signaling pathway, leading to smooth muscle relaxation. Its pharmacodynamic profile is characterized by a rapid onset of action and clinically significant improvement in pulmonary function, as demonstrated in numerous controlled studies. While highly effective as a bronchodilator, its effects on other physiological processes, such as mucociliary clearance, may be limited. This guide provides a foundational understanding of the pharmacodynamics of terbutaline, essential for researchers and professionals in drug development and respiratory medicine.
References
- 1. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pillintrip.com [pillintrip.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Terbutaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. droracle.ai [droracle.ai]
- 10. drugs.com [drugs.com]
- 11. Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]
- 12. Effects of terbutaline sulphate aerosol on bronchodilator response and lung mucociliary clearance in patients with mild stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacologic effect of aerosolized terbutaline sulfate in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Terbutaline in Pulmonary Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of terbutaline (B1683087), a selective β2-adrenergic receptor agonist, with a focus on its application in pulmonary research. This document details the mechanism of action, key quantitative data, experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Primary Molecular Target: The β2-Adrenergic Receptor
Terbutaline's primary therapeutic effect in the pulmonary system is mediated through its selective binding to and activation of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] This interaction is the cornerstone of its use as a bronchodilator in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Binding Affinity and Efficacy
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (β2-Adrenergic Receptor) | 53 nM | Not Specified | [1] |
| EC50 (cAMP Formation) | 2.3 µM | Human Airway Smooth Muscle (HASM) Cells | [4] |
| Maximum Response (cAMP Formation) | 38% (relative to Isoprenaline) | Human Airway Smooth Muscle (HASM) Cells | [4] |
Table 1: Quantitative data on Terbutaline's interaction with the β2-Adrenergic Receptor.
Terbutaline is characterized as a partial agonist for cAMP formation in human airway smooth muscle cells when compared to the full agonist isoprenaline.[4]
Signaling Pathway
Upon binding to the β2-AR on airway smooth muscle cells, terbutaline induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] This initiates a signaling cascade that results in bronchodilation.
The canonical signaling pathway is as follows:
-
G Protein Activation: The activated β2-AR catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates several downstream targets within the airway smooth muscle cell, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and bronchodilation.[2]
Secondary and Other Molecular Interactions
While the β2-AR is the primary target, research has indicated other molecular interactions of terbutaline that may contribute to its overall pharmacological profile.
Butyrylcholinesterase (BChE)
Terbutaline has been shown to be a competitive and reversible inhibitor of all butyrylcholinesterase (BChE) variants.[1] The dissociation constants (Ki) for different homozygotes have been determined.
| BChE Variant | Dissociation Constant (Ki) |
| UU homozygote | 0.18 mM |
| FF homozygote | 0.31 mM |
| AA homozygote | 3.3 mM |
Table 2: Dissociation constants of Terbutaline for Butyrylcholinesterase Variants.[1]
The clinical significance of this inhibition in the context of pulmonary disease is not fully elucidated but warrants further investigation.
Effects on Inflammatory Cells
Terbutaline can also exert effects on inflammatory cells present in the airways. It has been shown to inhibit the antigen-induced release of histamine (B1213489) from passively sensitized human lung tissue.[1] More recently, studies have demonstrated that terbutaline can upregulate T helper-17 (Th17) cells in a PKA-dependent manner, suggesting a potential role in modulating airway inflammation.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of terbutaline.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of terbutaline for the β2-AR using a competition binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells expressing the human β2-AR (e.g., HEK293 or CHO cells) or use lung tissue homogenates.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) at a concentration near its Kd.
-
Increasing concentrations of unlabeled terbutaline (e.g., from 10^-10 M to 10^-4 M).
-
For determining non-specific binding, a high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol) is used instead of terbutaline.
-
-
The final assay volume is typically 100-250 µL.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of terbutaline and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a method to measure the ability of terbutaline to stimulate the production of intracellular cAMP in cultured cells.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture human airway smooth muscle (HASM) cells in an appropriate growth medium.
-
Seed the cells into 24- or 96-well plates and grow to near confluency.
-
-
Pre-incubation and Stimulation:
-
Wash the cells with a serum-free medium or buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 0.5 mM), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.[7]
-
Add increasing concentrations of terbutaline (e.g., from 10^-9 M to 10^-3 M) and incubate for a specific time (e.g., 10-30 minutes) at 37°C.[8]
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.[9][10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of terbutaline and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
-
Isolated Tracheal Ring Assay for Functional Assessment
This ex vivo protocol assesses the functional effect of terbutaline on airway smooth muscle relaxation.
Detailed Steps:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[11]
-
-
Mounting and Equilibration:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1.0-1.5 g) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.[11]
-
-
Pre-contraction and Drug Addition:
-
Induce a stable, submaximal contraction using a contractile agent such as carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).
-
Once the contraction has reached a plateau, add terbutaline in a cumulative manner in increasing concentrations (e.g., from 10^-9 M to 10^-4 M) to the organ bath, allowing the response to stabilize between additions.
-
-
Data Analysis:
-
Record the relaxant responses to terbutaline.
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of terbutaline to generate a concentration-response curve and determine the EC50 and Emax values.
-
Conclusion
Terbutaline's primary molecular target in the pulmonary system is the β2-adrenergic receptor. Its action as a partial agonist at this receptor initiates a well-defined signaling cascade involving Gs proteins, adenylyl cyclase, and cAMP, ultimately leading to the activation of PKA and airway smooth muscle relaxation. While secondary interactions with molecules like butyrylcholinesterase and effects on inflammatory cells have been identified, its therapeutic efficacy as a bronchodilator is predominantly attributed to its action on the β2-AR. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of terbutaline and other β2-adrenergic agonists in pulmonary research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The β2-adrenergic receptor agonist terbutaline upregulates T helper-17 cells in a protein kinase A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Brethaire's (Terbutaline Sulfate) Effect on Cyclic AMP Levels In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Brethaire (terbutaline sulfate) on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Terbutaline (B1683087) is a selective beta-2 adrenergic receptor agonist widely used as a bronchodilator. Its therapeutic effects are primarily mediated through the modulation of the cAMP signaling pathway. This document details the underlying signaling mechanisms, presents quantitative data from in vitro studies, and provides detailed experimental protocols for researchers investigating this pathway.
Core Signaling Pathway
Terbutaline exerts its effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[1] This activation initiates a signaling cascade that leads to the production of the second messenger, cAMP. The key steps are as follows:
-
Receptor Binding: Terbutaline selectively binds to the beta-2 adrenergic receptor on the cell surface.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[1]
-
Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[1]
Quantitative Data on Terbutaline's Effect on cAMP Levels
The following tables summarize quantitative data from in vitro studies investigating the dose-response relationship of terbutaline on cAMP production.
Table 1: Dose-Response of Terbutaline on cAMP Formation in Human Airway Smooth Muscle (HASM) Cells
| Parameter | Value | Reference |
| EC50 | 2.3 µM | [2] |
| Maximum Response | 38% (compared to isoproterenol) | [2] |
Table 2: Qualitative Effects of Terbutaline on cAMP Levels in Various Tissues
| Tissue/Cell Type | Effect on cAMP | Reference |
| Rat Uterus | Increase | [3] |
| Dog Bronchus | Significant Increase | [3] |
| Rat Myocardium | Small Effect | [3] |
| Human Myometrium | No stimulation of cAMP production | [4] |
| Human Mononuclear Leukocytes | Increase | [4] |
Note: The study on human myometrial cells showed no direct stimulation of cAMP production by terbutaline, suggesting potential tissue-specific differences in signaling pathways or receptor coupling.[4]
Experimental Protocols
This section provides a detailed, synthesized protocol for an in vitro experiment to measure the effect of terbutaline on cAMP levels in cultured cells. This protocol is a composite based on common methodologies described in the literature.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
1. Cell Culture and Seeding:
-
Cell Line: Human Airway Smooth Muscle (HASM) cells are a relevant and commonly used model. Other potential cell lines include human bronchial epithelial cells (HBECs) or rat myometrial cells, depending on the research question.
-
Culture Medium: Culture cells in appropriate media (e.g., DMEM/F-12 for HASM cells) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Seeding: Seed cells into 96-well or 24-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
2. Reagent Preparation:
-
Terbutaline Sulfate (B86663) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of terbutaline sulfate in sterile water or a suitable buffer.
-
Phosphodiesterase (PDE) Inhibitor Stock Solution: Prepare a stock solution of a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in DMSO. A final concentration of 100-500 µM IBMX is commonly used to prevent the degradation of cAMP.
-
Assay Buffer: Use a buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-bicarbonate medium for cell incubations.
3. Cell Treatment:
-
Pre-incubation with PDE Inhibitor:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing the desired final concentration of IBMX to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation with Terbutaline:
-
Prepare serial dilutions of terbutaline in assay buffer containing IBMX to achieve the desired final concentrations.
-
For a dose-response experiment , add different concentrations of terbutaline to the wells. Include a vehicle control (assay buffer with IBMX only).
-
For a time-course experiment , add a fixed concentration of terbutaline to the wells and terminate the reaction at different time points (e.g., 0, 1, 5, 10, 20, 30 minutes).
-
Incubate for the desired time at 37°C.
-
4. Cell Lysis and cAMP Measurement:
-
Lysis:
-
Terminate the stimulation by aspirating the terbutaline-containing buffer.
-
Add a lysis buffer provided with the cAMP assay kit to each well.
-
Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Assay:
-
Several methods can be used to quantify cAMP levels:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial kits are widely available and offer high sensitivity and a non-radioactive method. These assays are typically based on the competitive binding of cAMP from the sample and a known amount of labeled cAMP to a specific antibody.
-
Radioimmunoassay (RIA): A highly sensitive method that uses a radiolabeled cAMP (e.g., with 125I) in a competitive binding assay.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput method that uses fluorescence resonance energy transfer (FRET) between a fluorescently labeled cAMP and a labeled antibody.
-
-
Follow the specific instructions of the chosen cAMP assay kit for preparing standards, adding reagents, and incubation times.
-
5. Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the signal (e.g., absorbance, radioactivity, or fluorescence ratio) against the known concentrations of cAMP standards provided in the kit.
-
cAMP Concentration Calculation: Use the standard curve to determine the concentration of cAMP in each of the experimental samples.
-
Data Normalization: Normalize the cAMP concentrations to the protein content in each well to account for variations in cell number. A Bradford or BCA protein assay can be performed on the cell lysates.
-
Curve Fitting:
-
For dose-response data , plot the normalized cAMP concentration against the logarithm of the terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).
-
For time-course data , plot the normalized cAMP concentration against time to visualize the kinetics of cAMP accumulation.
-
Conclusion
This technical guide provides a foundational understanding of the in vitro effects of this compound (terbutaline sulfate) on cAMP levels. The provided signaling pathway, quantitative data, and detailed experimental protocols offer a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development. Further research is warranted to explore the time-course of terbutaline-induced cAMP accumulation in various cell types and to further elucidate the nuances of beta-2 adrenergic receptor signaling in different physiological and pathological contexts.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Effect of albuterol and terbutaline, synthetic beta adrenergic stimulants, on the cyclic 3',5'-adenosine monophosphate system in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of Terbutaline: A Technical Guide for Researchers
Published: December 15, 2025
Abstract: This technical guide provides an in-depth review of the discovery, development, and mechanism of action of Terbutaline (B1683087), a selective β2-adrenergic agonist widely used as a bronchodilator. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways and developmental workflows. The document traces the historical context of its synthesis, elucidates its structure-activity relationship, and details the preclinical and clinical studies that established its therapeutic efficacy in obstructive airway diseases such as asthma and COPD.
Introduction: The Quest for a Selective Bronchodilator
The development of bronchodilator therapy in the mid-20th century was driven by the need to improve upon existing non-selective sympathomimetic agents. Adrenaline (epinephrine) and later isoprenaline were effective at relaxing airway smooth muscle, but their utility was limited by significant cardiovascular side effects, primarily due to the stimulation of β1-adrenergic receptors in the heart.[1][2][3] This clinical challenge spurred a focused research effort to develop compounds with greater selectivity for the β-adrenergic receptors located in the bronchial smooth muscle, which were later classified as β2-receptors.[2][3]
Terbutaline emerged from this research endeavor. First synthesized in 1966 and patented by the Swedish company Draco Lunds Farmacevtiska Aktiebolag, it entered medical use in 1970 and received FDA approval on March 25, 1974.[4][5][6] Terbutaline represented a significant advancement, offering potent bronchodilation with a markedly improved safety profile compared to its predecessors.
Chemical Synthesis and Structure-Activity Relationship (SAR)
The chemical synthesis of Terbutaline was a key step in its development, allowing for the creation of a molecule with specific desired properties.
Synthesis Pathway
The original patented synthesis of Terbutaline involves a multi-step process:[4]
-
Bromination: The process starts with 3,5-dibenzyloxyacetophenone, which is brominated to form 3,5-dibenzyloxybromoacetophenone.
-
Condensation: This intermediate is then reacted with N-benzyl-N-tert-butylamine, resulting in a ketone intermediate, 2-(N-benzyl-tert-butylamino)-1-(3,5-dibenzyloxyphenyl)ethanone bisulfate.
-
Reduction and Deprotection: Finally, a hydrogenation reaction using a Palladium on carbon (Pd/C) catalyst reduces the ketone and removes the benzyl (B1604629) protective groups, yielding Terbutaline.[4]
Structure-Activity Relationship
The clinical success of Terbutaline is directly attributable to key features of its chemical structure that confer β2-receptor selectivity and metabolic stability.
-
Tertiary Butyl Group: The large tertiary butyl group attached to the ethanolamine (B43304) nitrogen is crucial for its selectivity.[4] This bulky substituent sterically hinders the molecule's ability to bind effectively to the β1-adrenergic receptor, while permitting a high-affinity interaction with the more accommodating binding pocket of the β2-receptor.
-
Resorcinol (B1680541) Ring: Terbutaline possesses a resorcinol (1,3-dihydroxybenzene) ring instead of the catechol (1,2-dihydroxybenzene) ring found in adrenaline and isoprenaline.[5] The catechol structure is a substrate for the enzyme Catechol-O-methyltransferase (COMT), a major pathway for the metabolic inactivation of catecholamines. By replacing the catechol with a resorcinol moiety, Terbutaline is rendered resistant to COMT-mediated metabolism, contributing to its longer duration of action.[4]
Mechanism of Action: β2-Adrenergic Signaling
Terbutaline exerts its bronchodilatory effect by acting as a selective agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the surface of airway smooth muscle cells.[5][6]
The cAMP Signaling Cascade
Activation of the β2-adrenergic receptor by Terbutaline initiates a well-defined intracellular signaling cascade:[5][6]
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Stimulation: The activated Gsα-GTP complex dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation and Muscle Relaxation: PKA phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase (MLCK), which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[7][8]
Receptor Desensitization
Prolonged or repeated exposure to agonists like Terbutaline can lead to receptor desensitization, a feedback mechanism that attenuates the signaling response. This process is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[4][9][10]
-
Phosphorylation: GRKs phosphorylate the agonist-occupied β2-receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.
-
Uncoupling and Internalization: β-arrestin binding sterically hinders the receptor's interaction with the Gs protein (uncoupling) and targets the receptor for internalization into endosomes, removing it from the cell surface and terminating the signal.[4][9]
Pharmacological Profile: Preclinical Data
The bronchodilator activity and receptor selectivity of Terbutaline were established through a series of preclinical in vitro and in vivo experiments.
In Vitro Receptor Binding and Functional Assays
Quantitative assays are used to determine a compound's affinity for its target receptor (binding) and its ability to elicit a biological response (function).
| Assay Type | Parameter | Terbutaline | Isoprenaline (non-selective) | Salbutamol | Reference |
| Receptor Binding | IC50 (β2-AR) | 53 nM | - | - | [11] |
| Functional (cAMP) | EC50 (Human Airway Smooth Muscle Cells) | 2.3 µM | 0.08 µM | 0.6 µM | [12][13] |
| Functional (Relaxation) | pD2 (Guinea Pig Gastric Fundus, β3-like) | 4.13 ± 0.08 | - | - | [10] |
Note: Data is compiled from various sources and experimental conditions may differ. pD2 is the negative logarithm of the EC50.
In Vivo Models of Bronchoconstriction
Animal models are essential for evaluating the efficacy of bronchodilator candidates in a physiological setting. The guinea pig is a commonly used species due to the sensitivity of its airways to bronchoconstricting agents.
A typical model involves inducing bronchospasm with an agent like histamine (B1213489) or methacholine (B1211447) and then administering the test compound to measure its ability to reverse or prevent the constriction.[14][15][16] Terbutaline was shown to be highly effective in antagonizing histamine-induced bronchoconstriction in guinea pigs.[14]
Clinical Development and Efficacy
Clinical trials in human subjects are the definitive step in establishing the safety and efficacy of a new drug. Terbutaline was evaluated in patients with asthma and other reversible obstructive airway diseases.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of Terbutaline has been characterized for various routes of administration.
| Parameter | Oral (10 mg) | Subcutaneous (0.5 mg) | Inhaled (4 mg) | Reference |
| Cmax (Peak Plasma Conc.) | 4.2 ± 0.3 ng/mL | 9.6 ± 3.6 ng/mL | 8.5 ± 0.7 ng/mL | [17][18][19] |
| Tmax (Time to Peak) | ~2-4 hours | ~30-60 minutes | < 30 minutes | [19][20] |
| AUC (Total Exposure) | 422 ± 22 ng/mLmin | 29.4 ± 14.2 hrng/mL | 1308 ± 119 ng/mL*min | [17][18][19] |
| Elimination Half-life | ~11-16 hours | ~3-6 hours | - | [4] |
| Bioavailability | Low (higher with inhalation) | High | High systemic availability | [18][21] |
Note: Values are means ± SD/SE from different studies and are not direct comparisons due to varying doses and methodologies.
Clinical Efficacy: Improvement in Lung Function
The primary endpoint in most bronchodilator trials is the change in Forced Expiratory Volume in one second (FEV1). Clinical studies consistently demonstrated that Terbutaline produces rapid and significant improvements in FEV1 in patients with asthma.[20][22]
| Study Details | Dose / Route | Baseline FEV1 (% predicted) | Max FEV1 Increase | Onset of Action | Reference |
| Asthmatic Children (n=10) | IV Infusion (to ~30 nmol/L) | 65% | to 96% of predicted | - | [9] |
| Asthmatic Patients (n=8) | 5 mg Oral | - | Linear relationship with serum conc. (1.6-6 ng/mL) | 60-120 minutes | [20] |
| Asthmatic Patients (n=8) | 0.5 mg Subcutaneous | - | Significant improvement | < 15 minutes | [17][20] |
| Mild Asthmatics (n=10) | 1 mg Inhaled (MDI) | - | 14% mean increase | < 5 minutes | [16][17] |
| COPD Patients (n=150) | 1.5 mg Inhaled (cumulative) | 41% | Significantly increased positive BDT | - | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development of a β2-agonist like Terbutaline.
Protocol: In Vitro Guinea Pig Tracheal Chain Relaxation
Objective: To assess the relaxant (bronchodilator) properties of a test compound on pre-contracted airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 120, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 0.5, NaHCO3 25, Dextrose 11)[24]
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agent (e.g., Histamine dihydrochloride, 10 µM)
-
Test compound (e.g., Terbutaline) and vehicle
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and immediately dissect the trachea.
-
Place the trachea in cold, carbogen-gassed Krebs-Henseleit solution.
-
Carefully remove connective tissue and cut the trachea into 10-12 rings (2-3 mm wide).
-
Cut each ring open opposite the trachealis muscle and suture the rings together to form a chain.[24]
-
Suspend the tracheal chain in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the chain to an isometric force transducer and apply an optimal resting tension (typically 1 g). Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Induce a stable, submaximal contraction using a contractile agent (e.g., 10 µM histamine).
-
Once the contraction plateaus, add the test compound (or vehicle control) to the bath in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal effect is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value.
Protocol: β-Adrenergic Receptor Binding Assay (Filtration Method)
Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.
Materials:
-
Source of receptors: Membranes prepared from cells expressing human β2-receptors (e.g., CHO or HEK-293 cells) or from lung tissue.
-
Radioligand: A high-affinity β-adrenergic antagonist, e.g., [3H]-dihydroalprenolol (DHA) or [125I]-iodocyanopindolol (ICYP).
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compound (unlabeled) at various concentrations.
-
Non-specific binding control: A high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol).
-
Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Buffer.
-
Non-specific Binding: Membranes + Radioligand + Propranolol.
-
Competition Binding: Membranes + Radioligand + Test Compound (at 8-10 concentrations).
-
-
Incubation: Add a standardized amount of membrane protein (e.g., 20-50 µg) to each well. Add the test compound or control, followed by the radioligand (at a concentration near its Kd).
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Drug Development Workflow
The development of Terbutaline followed a logical progression from chemical design to clinical application, representative of pharmaceutical R&D in its era.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 6. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. G-protein-coupled receptor kinase specificity for beta-arrestin recruitment to the beta2-adrenergic receptor revealed by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro beta 2-adrenergic receptor responsiveness in young and elderly asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The spasmolytic effect of terbutaline on histamine induced bronchoconstriction in phenobarbital treated guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic-pharmacodynamic modeling of terbutaline bronchodilation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. 30257 [banglajol.info]
Terbutaline Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of terbutaline (B1683087), a selective β2-adrenergic receptor agonist. Terbutaline is a vital medication for managing bronchospasm associated with asthma and other respiratory conditions. A thorough understanding of its SAR is crucial for the development of new, more effective, and safer bronchodilators. This document details the key structural features of terbutaline that govern its pharmacological activity, presents quantitative data from various studies, outlines experimental protocols for assessing its activity, and visualizes the associated signaling pathways.
Core Structure-Activity Relationships of Terbutaline
Terbutaline is a phenylethanolamine derivative with a characteristic resorcinol (B1680541) ring and a bulky N-tert-butyl substituent.[1][2] The SAR of terbutaline and related β2-adrenergic agonists is well-defined, with specific molecular features being critical for receptor binding and activation. The fundamental skeleton for adrenergic agonists is a β-phenylethylamine.[3]
The Aromatic Ring: Terbutaline possesses a 3,5-dihydroxybenzene (resorcinol) ring. This is a key modification compared to catecholamines like epinephrine, which have a 3,4-dihydroxybenzene (catechol) ring. The 3,5-dihydroxy substitution makes terbutaline resistant to metabolism by catechol-O-methyltransferase (COMT), an enzyme that inactivates catecholamines.[2] This resistance contributes to its longer duration of action. For maximal agonist activity, hydroxyl groups at the 3 and 4 positions of the aromatic ring are generally essential for forming hydrogen bonds with the receptor.[3] However, the 3,5-dihydroxy arrangement in terbutaline still allows for effective receptor interaction.
The Ethanolamine (B43304) Side Chain: The ethanolamine side chain is another critical component for activity. The hydroxyl group on the β-carbon is essential for binding to the β2-adrenergic receptor, likely through hydrogen bonding. The stereochemistry at this carbon is also important, with the (R)-enantiomer being the more potent isomer.
The N-Alkyl Substituent: The bulky tertiary butyl group on the nitrogen atom is a defining feature of terbutaline and is crucial for its selectivity for the β2-adrenergic receptor over the β1 subtype.[2] Increasing the size of the alkyl substituent on the amino group generally enhances β-receptor activity while decreasing α-receptor activity.[3] This steric bulk is thought to favor interaction with a specific hydrophobic pocket in the β2 receptor, leading to its selective activation.
Quantitative Structure-Activity Relationship Data
The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the activity of terbutaline and related compounds at adrenergic receptors.
| Compound | Receptor | Assay | Parameter | Value | Reference |
| Terbutaline | β2-Adrenergic Receptor | Radioligand Binding | IC50 | 53 nM | [4] |
| Terbutaline | β2-Adrenergic Receptor | cAMP Formation | EC50 | 2.3 µM | [5] |
| Isoprenaline | β2-Adrenergic Receptor | cAMP Formation | EC50 | 0.08 µM | [5] |
| Salbutamol | β2-Adrenergic Receptor | cAMP Formation | EC50 | 0.6 µM | [5] |
| Salmeterol | β2-Adrenergic Receptor | cAMP Formation | EC50 | 0.0012 µM | [5] |
| Terbutaline | α1-Adrenoceptor | Functional Antagonism | pKB | 4.70 ± 0.09 | [6] |
| Orciprenaline | α1-Adrenoceptor | Functional Antagonism | pKB | 4.79 ± 0.17 | [6] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; pKB: Negative logarithm of the antagonist dissociation constant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of terbutaline.
Radioligand Binding Assay for β2-Adrenergic Receptor
This assay is used to determine the binding affinity of a compound for the β2-adrenergic receptor.
1. Membrane Preparation:
-
Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with a fresh assay buffer and resuspend it to a specific protein concentration.[7]
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]-Dihydroalprenolol), and varying concentrations of the unlabeled test compound (e.g., terbutaline).[8]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known antagonist (e.g., propranolol).[8][9]
-
Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[10]
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[10]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to the β2-adrenergic receptor.
1. Cell Culture and Plating:
-
Culture cells expressing the β2-adrenergic receptor in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Wash the cells with a serum-free medium.
-
Add varying concentrations of the test compound (e.g., terbutaline) to the cells. Include a known agonist (e.g., isoproterenol) as a positive control.
-
Incubate the plate at 37°C for a specific period to allow for cAMP accumulation.
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.[11]
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response. Efficacy can also be determined by comparing the maximal response of the test compound to that of a full agonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to terbutaline's mechanism of action and its experimental evaluation.
Caption: Terbutaline's signaling pathway leading to bronchodilation.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion
The structure-activity relationship of terbutaline is a well-established field, providing a clear blueprint for the design of selective β2-adrenergic receptor agonists. The key to its success lies in the combination of a resorcinol ring for metabolic stability and a bulky N-tert-butyl group for β2-selectivity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on novel bronchodilators. Future research may focus on fine-tuning the molecule to further improve its selectivity, duration of action, and safety profile, ultimately leading to better therapeutic options for patients with respiratory diseases.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The β2-adrenoceptor agonist bronchodilators terbutaline and orciprenaline are also weak α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding and competition assays [bio-protocol.org]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
In Vivo Models for Studying Brethaire's Bronchodilatory Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vivo models and experimental protocols utilized to study the bronchodilatory effects of Brethaire (terbutaline sulfate). It is designed to offer researchers and drug development professionals a detailed understanding of the methodologies and data interpretation central to the preclinical evaluation of this and other beta-2 adrenergic agonists.
Introduction to this compound (Terbutaline Sulfate)
This compound, with the active ingredient terbutaline (B1683087) sulfate, is a selective beta-2 adrenergic agonist used clinically as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2][3] Its therapeutic action is mediated by the relaxation of bronchial smooth muscle, leading to the widening of the airways.[4][5] Understanding the efficacy and mechanism of action of this compound in vivo is crucial for the development of novel respiratory therapeutics.
Mechanism of Action
Terbutaline selectively binds to and stimulates beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][4] This activation triggers a signaling cascade that results in bronchodilation. The key steps in this pathway are:
-
Receptor Binding: Terbutaline binds to the beta-2 adrenergic receptor, a G-protein coupled receptor.[1]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[4][5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5]
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle.[1][5]
This signaling pathway provides a clear target for evaluating the pharmacological effects of this compound in preclinical models.
References
Off-Label Use of Terbutaline in Premature Labor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terbutaline (B1683087), a β2-adrenergic receptor agonist, has been used off-label as a tocolytic agent to manage premature labor by suppressing uterine contractions. Its primary approved use is for the treatment of bronchospasm associated with conditions like asthma. This guide provides a comprehensive technical overview of the research surrounding the off-label use of terbutaline for preterm labor, focusing on its mechanism of action, clinical efficacy, and associated risks. It is intended to serve as a resource for researchers and professionals in drug development, presenting quantitative data, experimental protocols, and key signaling pathways.
Despite some evidence suggesting short-term benefits in prolonging gestation, significant safety concerns, particularly regarding maternal cardiovascular health, have led to stringent warnings from the U.S. Food and Drug Administration (FDA). The FDA has issued a boxed warning against the use of injectable terbutaline for prolonged treatment (beyond 48-72 hours) of preterm labor and contraindicates the use of oral terbutaline for this purpose due to the risk of serious maternal heart problems and death.
This document synthesizes findings from clinical trials and experimental studies to provide a detailed understanding of terbutaline's role in obstetrics, with a focus on the scientific data that has shaped its controversial use.
Mechanism of Action
Terbutaline exerts its tocolytic effect by stimulating β2-adrenergic receptors present on uterine smooth muscle cells. This stimulation initiates an intracellular signaling cascade that ultimately leads to myometrial relaxation and the cessation of contractions. The key steps in this pathway are as follows:
-
Receptor Binding: Terbutaline binds to β2-adrenergic receptors on the surface of myometrial cells.
-
Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase.
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).
-
Phosphorylation and Calcium Sequestration: PKA phosphorylates various intracellular proteins, leading to a decrease in free intracellular calcium concentrations. This is achieved by promoting the sequestration of calcium into the sarcoplasmic reticulum and reducing its influx into the cell.
-
Myometrial Relaxation: The reduction in intracellular calcium inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase, resulting in the relaxation of uterine smooth muscle and a decrease in the intensity and frequency of contractions.
Figure 1: Terbutaline Signaling Pathway in Myometrial Cells.
Quantitative Data from Clinical Studies
The efficacy and safety of terbutaline in preterm labor have been evaluated in numerous studies. The following tables summarize key quantitative data from this research.
Table 1: Efficacy of Terbutaline in Prolonging Gestation
| Study/Analysis | Comparison Group | Outcome Measure | Result |
| Systematic Review & Meta-Analysis | Oral tocolytics or no treatment | Delivery at <37 weeks | Odds Ratio: 0.04 to 0.75 (favored subcutaneous terbutaline pump) |
| Systematic Review & Meta-Analysis | Oral tocolytics or no treatment | Mean days of pregnancy prolongation | 5.50 to 25.30 days |
| Randomized Controlled Trial | Salbutamol (B1663637) | Prolongation of pregnancy for 48 hours | 87% (Terbutaline) vs. 84% (Salbutamol) (not statistically significant) |
| Randomized Controlled Trial | Salbutamol | Gestational age at delivery | Significantly higher in the terbutaline group (p=0.031) |
| Prospective Study | N/A | Prolongation of labor | 3-5 days (8 patients), 7-15 days (9 patients), 15-30 days (3 patients) |
Table 2: Maternal and Fetal Outcomes with Terbutaline Use
| Study/Analysis | Comparison Group | Outcome Measure | Result |
| Randomized Controlled Trial | Salbutamol | Birth weight | Significantly higher in the terbutaline group (p=0.001) |
| Prospective Study | N/A | Neonatal NICU admission | 25% (5 out of 20 neonates), all recovered well |
| Randomized Controlled Trial (acute tocolysis before C-section) | Placebo | Neonatal acidemia (umbilical artery pH < 7.20) | 12.5% (Terbutaline) vs. 27.1% (Placebo) (not statistically significant) |
| Randomized Controlled Trial (acute tocolysis before C-section) | Placebo | Neonatal acidemia (umbilical artery pH < 7.10) | 4.2% (Terbutaline) vs. 6.2% (Placebo) (not statistically significant) |
Table 3: Adverse Maternal Effects of Terbutaline
| Study/Analysis | Comparison Group | Adverse Effect | Incidence/Result |
| FDA Adverse Event Reporting System (1976-2009) | N/A | Maternal deaths associated with obstetric use | 16 reported cases |
| Randomized Controlled Trial | Salbutamol | Tachycardia | Significantly less frequent in the terbutaline group (p=0.007) |
| Randomized Controlled Trial | Salbutamol | Anxiety | Significantly less frequent in the terbutaline group (p=0.006) |
| Randomized Controlled Trial (acute tocolysis before C-section) | Placebo | Maternal tachycardia | 54.2% (Terbutaline) vs. 25.0% (Placebo) (p=0.003) |
| Prospective Study | N/A | Common side effects | Nausea and tremors |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are methodologies derived from key studies investigating terbutaline.
Clinical Trial Protocol: Terbutaline vs. Salbutamol for Preterm Labor
This protocol is based on a randomized clinical trial comparing the efficacy and safety of terbutaline and salbutamol.
-
Study Design: Randomized, controlled clinical trial.
-
Participants: Pregnant women with a diagnosis of preterm labor.
-
Intervention:
-
Terbutaline Group: Intravenous terbutaline followed by oral administration.
-
Salbutamol Group: Intravenous salbutamol followed by oral administration.
-
-
Methodology:
-
Patient Recruitment: Women with singleton pregnancies between 24 and 34 weeks of gestation, experiencing regular uterine contractions, were recruited.
-
Randomization: Participants were randomly assigned to either the terbutaline or salbutamol treatment group.
-
Tocolysis: The assigned drug was administered intravenously until uterine contractions ceased for at least 12 hours. This was followed by oral administration of the respective drug.
-
Monitoring: Maternal heart rate, blood pressure, and fetal heart rate were continuously monitored during intravenous administration. Any adverse effects were recorded.
-
Outcome Assessment: The primary outcomes were the prolongation of pregnancy for at least 48 hours and the gestational age at delivery. Secondary outcomes included maternal side effects and neonatal outcomes such as birth weight and Apgar scores.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the two groups.
Cellular Response to Terbutaline Stimulation in Lung Tissue Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular responses elicited by terbutaline (B1683087) stimulation in in vitro lung tissue culture models. Terbutaline, a selective β2-adrenergic receptor agonist, is a cornerstone in the treatment of bronchoconstrictive disorders.[1][2][3] Understanding its precise mechanisms of action at the cellular level is paramount for the development of novel and improved therapeutic strategies for respiratory diseases. This document details the primary signaling cascades, offers in-depth experimental protocols for studying these responses, and presents quantitative data from relevant studies.
Core Signaling Pathways Activated by Terbutaline
Terbutaline primarily exerts its effects through the activation of β2-adrenergic receptors (β2-ARs), leading to a cascade of intracellular events that culminate in bronchodilation and other cellular responses.[1][2] The canonical pathway involves the Gs protein-cAMP-PKA axis. However, evidence also points to the involvement of an alternative cAMP-dependent, PKA-independent pathway mediated by the Exchange protein directly activated by cAMP (Epac).
The Canonical Gs-cAMP-PKA Signaling Pathway
Upon binding to the β2-AR, terbutaline induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4] This increase in intracellular cAMP serves as a second messenger, activating Protein Kinase A (PKA).[1][2][4] PKA, in turn, phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle.[1][2]
Alternative cAMP/Epac Signaling Pathway
In addition to the classical PKA pathway, cAMP can also activate the Exchange protein directly activated by cAMP (Epac). This pathway operates independently of PKA and contributes to some of the cellular effects of terbutaline. The precise downstream effectors of Epac in lung tissue are an area of active research but are known to be involved in processes such as cell adhesion and inflammation.
Quantitative Data on Terbutaline's Effects
The following tables summarize key quantitative data regarding the interaction of terbutaline with its receptor and its effects on downstream signaling in various cell models.
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (β2-Adrenergic Receptor) | 53 nM | Not specified | [3] |
| EC50 (cAMP response) | 10-7.40 M | Oocytes expressing β2-AR and CFTR | [5] |
| EC50 (cAMP response) | 10-6.93 M | Oocytes co-expressing B2KR, β2-AR, and CFTR | [5] |
| Table 1: Receptor Binding and Second Messenger Activation |
| Cell Line | Terbutaline Concentration | Parameter Measured | Observed Change | Reference(s) |
| A549 | 200 µM | GSK-3β Inhibition | Significant inhibition | [6] |
| A549 | 100-400 µM | GSK-3β Inhibition | Statistically significant changes | [7] |
| BEAS-2B | 100, 200, 400 µM | Cytotoxicity | Low | [6] |
| Table 2: Effects on Downstream Signaling and Cell Viability |
| Parameter | Placebo | Terbutaline (0.5 mg inhaled) | Study Population | Reference(s) |
| Maximum fall in FEV1 | 17 ± 8% | 8 ± 5% | 27 athletes with EIB | |
| Pre- to post-challenge increase in urinary CC16 (pg/μmol creatinine) | 416 ± 495 | 315 ± 523 | 27 athletes with EIB | [8] |
| Table 3: In Vivo Effects of Terbutaline on Lung Function and Epithelial Perturbation (for context) |
Note: EIB stands for Exercise-Induced Bronchoconstriction; FEV1 is Forced Expiratory Volume in 1 second; CC16 is Club Cell Protein 16.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of terbutaline's effects. The following sections provide step-by-step protocols for key experiments.
General Experimental Workflow
The study of terbutaline's cellular effects typically follows a standardized workflow, from cell culture to data analysis.
Cell Culture and Terbutaline Stimulation
-
Cell Lines: Human lung adenocarcinoma epithelial cells (A549) and human bronchial epithelial cells (BEAS-2B) are commonly used models.[6][7][9][10][11]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Terbutaline Treatment: For stimulation experiments, cells are seeded in multi-well plates and grown to a desired confluency. The growth medium is then replaced with serum-free medium for a period of starvation before adding terbutaline at various concentrations and for different durations.[6][7]
Radioligand Binding Assay
This assay is used to determine the binding affinity of terbutaline to the β2-adrenergic receptor.[4]
-
Principle: A competitive binding assay measures the ability of unlabeled terbutaline to displace a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol) from the β2-AR.[4]
-
Membrane Preparation:
-
Harvest cultured lung cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[13]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[13][14]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[13][14]
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radioligand.[13]
-
Add increasing concentrations of unlabeled terbutaline to compete for binding.[4]
-
Include a control with a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.[4]
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) with gentle agitation.[13]
-
-
Separation and Detection:
-
Data Analysis: Calculate the IC50 value (the concentration of terbutaline that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.[4]
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP following terbutaline stimulation.
-
Principle: Competitive immunoassays (ELISA) or reporter gene assays (e.g., GloSensor™) are commonly used.[15][16]
-
Cell Treatment:
-
Plate cells in a multi-well format.
-
Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate with varying concentrations of terbutaline for a defined period.
-
-
ELISA Protocol:
-
Lyse the cells to release intracellular cAMP.
-
Follow the manufacturer's instructions for the specific cAMP ELISA kit, which typically involves competition between the cAMP in the sample and a fixed amount of labeled cAMP for binding to a limited number of antibody sites.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.
-
-
GloSensor™ Protocol:
Western Blotting for Key Signaling Proteins
Western blotting is used to detect and quantify changes in the protein levels of key components of the signaling pathways, such as GRK2 and β-arrestin-2, which are involved in receptor desensitization.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18][21]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-GRK2, anti-β-arrestin-2, or anti-phospho-CREB).[21][22][23]
-
Wash the membrane to remove unbound primary antibody.[18][19][21]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[18][19][21]
-
-
Detection and Quantification:
Conclusion
This technical guide provides a foundational understanding of the cellular responses to terbutaline in lung tissue cultures. The activation of the β2-AR and the subsequent signaling through the canonical cAMP-PKA pathway and the alternative cAMP/Epac pathway are central to its therapeutic effects. The provided quantitative data and detailed experimental protocols offer a framework for researchers to investigate the nuanced mechanisms of terbutaline action and to explore novel therapeutic avenues for respiratory diseases. Further research focusing on generating more comprehensive quantitative data from various lung cell lines will be invaluable in refining our understanding of terbutaline's multifaceted cellular effects.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 12. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Terbutaline serum concentrations related to different lung function parameters and beta-receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 18. astorscientific.us [astorscientific.us]
- 19. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 20. nacalai.com [nacalai.com]
- 21. peakproteins.com [peakproteins.com]
- 22. The β2-adrenergic receptor agonist terbutaline upregulates T helper-17 cells in a protein kinase A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Terbutaline Administration Protocols for In Vivo Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of terbutaline (B1683087) in in vivo animal studies. Terbutaline, a selective β2-adrenergic receptor agonist, is widely used in preclinical research to investigate its effects on bronchodilation, tocolysis, and muscle hypertrophy. These guidelines are intended to ensure consistency, reproducibility, and accuracy in experimental outcomes.
Overview of Terbutaline
Terbutaline primarily acts on β2-adrenergic receptors, leading to the relaxation of smooth muscle in the bronchi, uterus, and vasculature.[1] Its mechanism of action involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, ultimately leading to protein kinase A (PKA) activation and subsequent smooth muscle relaxation.[2]
Signaling Pathway
The activation of the β2-adrenergic receptor by terbutaline initiates a well-defined signaling cascade. The binding of terbutaline to the receptor triggers a conformational change, leading to the activation of the stimulatory G protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the physiological effects of the drug.[1][5]
Quantitative Data Summary
The following tables summarize common dosage ranges and pharmacokinetic parameters of terbutaline for various animal models and administration routes.
Table 1: Terbutaline Dosage by Animal Model and Application
| Animal Model | Application | Route of Administration | Dosage Range | Reference |
| Rat | Asthma/Bronchodilation | Subcutaneous (SC) | 0.05 - 0.3 mg/kg | |
| Oral (PO) | 0.03 mg/kg | [6] | ||
| Intravenous (IV) | 5 µg/kg - 0.5 mg/kg | [7] | ||
| Intratracheal (IT) | 200 µg in 100 µL | [8] | ||
| Preterm Labor (Tocolysis) | Subcutaneous (SC) | 10 mg/kg | [9] | |
| Mouse | Asthma/Bronchodilation | Subcutaneous (SC) | 0.1 mg/kg | [6] |
| Oral (PO) | 0.05 mg/kg | [6] | ||
| Intravenous (IV) | 0.1 mg/kg | [6] | ||
| Muscle Hypertrophy | Inhalation | 4 mg/day (human equivalent) | [10] | |
| Guinea Pig | Asthma/Bronchodilation | Inhalation | N/A (aerosolized solution) | [11] |
| Rabbit | Preterm Labor (Tocolysis) | Intramuscular (IM) | Not specified | [9] |
| Cat | Asthma/Bronchodilation | Subcutaneous (SC) | 0.01 mg/kg | [12] |
| Oral (PO) | 0.625 mg/cat (total dose) |
Table 2: Pharmacokinetic Parameters of Terbutaline in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Bioavailability | 100% | ~30% (due to high first-pass metabolism)[2] |
| Time to Peak Concentration (Tmax) | ~5 minutes | 1 - 2 hours |
| Elimination Half-life (t1/2) | ~2-3 hours | ~3-4 hours |
| Metabolism | Primarily glucuronide conjugation | Extensive first-pass metabolism to glucuronide conjugate[2] |
| Excretion | Urine (unchanged and conjugated) and bile[2] | Primarily urine (conjugated)[2] |
Experimental Protocols
General Preparation of Terbutaline Solution
Materials:
-
Terbutaline sulfate (B86663) powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of terbutaline sulfate based on the desired concentration and final volume.
-
Weigh the terbutaline sulfate powder accurately.
-
Dissolve the powder in a small volume of sterile saline or PBS in a sterile vial.
-
Vortex the solution until the powder is completely dissolved.
-
Add the remaining vehicle to reach the final desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions regularly.
Administration Routes
The choice of administration route depends on the specific research question, the desired onset and duration of action, and the animal model being used.
This is a common and relatively simple route for systemic administration.
Procedure (for Rats and Mice): [13][14]
-
Restrain the animal appropriately. For mice, scruff the loose skin between the shoulder blades. For rats, gently hold the animal and lift a fold of skin over the back.
-
Insert a 25-27 gauge needle into the base of the "tent" of skin at a shallow angle.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure).
-
Inject the calculated volume of terbutaline solution slowly. The maximum recommended volume for a single SC site is typically 1-2 ml for rats and 0.5-1 ml for mice.[13]
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the animal to its cage and monitor for any adverse reactions.
Oral gavage ensures accurate oral dosing.
Procedure (for Rats and Mice): [15][16]
-
Use a proper-sized, flexible, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.
-
Restrain the animal firmly but gently, holding it in an upright position.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly placed, administer the terbutaline solution slowly.
-
Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.
This route provides rapid and complete bioavailability.
Procedure (for Mice and Rats): [7][12][17][18]
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle for mice or a 25-27 gauge needle for rats, insert the needle into one of the lateral tail veins, with the bevel facing up.[17]
-
A flash of blood in the needle hub may indicate successful cannulation.
-
Inject the terbutaline solution slowly. Observe for any swelling at the injection site, which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze.
-
Return the animal to its cage and monitor its condition.
This route is used for direct lung delivery, particularly in asthma models.
-
Anesthetize the rat according to an approved protocol.
-
Place the animal in a supine position on a slanted board.
-
Visualize the trachea using a small animal laryngoscope or a similar device.
-
Gently insert a specialized intratracheal instillation catheter or a modified gavage needle into the trachea, ensuring it passes the vocal cords.
-
Administer the terbutaline solution as a bolus, often followed by a small volume of air to ensure deep lung deposition. A microsprayer can be used for better aerosolization and distribution.[8][19]
-
Keep the animal in a head-up position during recovery from anesthesia.
-
Monitor breathing and overall condition closely.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving terbutaline administration.
Important Considerations
-
Animal Welfare: All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the solvent.
-
Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose for the desired effect in your specific model.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce bias.
-
Adverse Effects: Monitor animals for potential side effects of terbutaline, which can include tremors, tachycardia, and hyperglycemia.
By adhering to these detailed protocols and guidelines, researchers can enhance the quality and reliability of their in vivo studies involving terbutaline.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination pathways of terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Innovative pulmonary targeting of terbutaline sulfate-laded novasomes for non-invasive tackling of asthma: statistical optimization and comparative in vitro/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Preterm Labor: Terbutaline [healthline.com]
- 10. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 11. Bronchodilator action of inhaled nitric oxide in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Beta-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-2 adrenergic receptor (β2AR) is a well-validated G protein-coupled receptor (GPCR) target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Agonists of the β2AR induce bronchodilation by relaxing the airway smooth muscle. High-throughput screening (HTS) plays a pivotal role in the discovery of novel β2AR agonists with improved therapeutic profiles, such as enhanced potency, selectivity, and duration of action.
These application notes provide detailed protocols for two primary HTS assays for the identification and characterization of novel β2AR agonists: a homogeneous time-resolved fluorescence (HTRF)-based cyclic AMP (cAMP) assay and a luciferase-based reporter gene assay. Additionally, this document outlines the underlying signaling pathways and presents a typical HTS workflow.
Beta-2 Adrenergic Receptor Signaling Pathways
Activation of the β2AR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets and ultimately leading to smooth muscle relaxation.[3]
Alternatively, the β2AR can signal through a G protein-independent pathway involving β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This interaction not only desensitizes the Gs-mediated signaling but also initiates a distinct wave of signaling by acting as a scaffold for various kinases, including those of the MAPK/ERK pathway.
High-Throughput Screening Workflow
A typical HTS campaign for novel β2AR agonists follows a multi-step process designed to efficiently identify and validate promising lead compounds from large chemical libraries.
Data Presentation: Potency of Known Beta-2 Adrenergic Agonists
The following tables summarize the potency (EC50 values) of several well-characterized β2AR agonists determined from HTS-compatible assays. These values can serve as a benchmark for novel compound evaluation.
Table 1: EC50 Values from cAMP HTRF Assays
| Compound | EC50 (nM) | Cell Line | Assay Notes | Reference(s) |
| Isoproterenol | 0.08 - 3 | CHO, HEK293 | Non-selective β-agonist, often used as a reference compound. | [4] |
| Salbutamol | 100 - 600 | Human Airway Smooth Muscle Cells | Short-acting β2-agonist (SABA). | [3][4] |
| Formoterol | ~1 | CHO-K1 | Long-acting β2-agonist (LABA) with a rapid onset of action. | [5] |
| Salmeterol | 0.12 - 1.2 | Human Airway Smooth Muscle Cells | Long-acting β2-agonist (LABA). | [3][4] |
Table 2: EC50 Values from CRE-Luciferase Reporter Gene Assays
| Compound | EC50 (nM) | Cell Line | Assay Notes | Reference(s) |
| Isoproterenol | ~8 | Human Airway Smooth Muscle Cells | Potency can be influenced by the level of receptor expression and downstream signaling amplification. | [4] |
| Salbutamol | ~24 | Human Airway Smooth Muscle Cells | The potency in reporter gene assays may differ from direct second messenger assays. | [4] |
| Salmeterol | ~0.03 | Human Airway Smooth Muscle Cells | Demonstrates high potency in driving gene expression. | [4] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed for a 384-well plate format and utilizes a competitive immunoassay principle. The signal is inversely proportional to the amount of cAMP produced by the cells.
Materials:
-
HEK293 or CHO cells stably expressing the human β2AR.
-
Assay medium: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor).
-
Test compounds and reference agonist (e.g., Isoproterenol).
-
HTRF cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit from Revvity).[6][7][8][9][10]
-
White, opaque 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in assay medium to the desired cell density (typically 1,000-5,000 cells per well).
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the reference agonist in assay medium.
-
Dispense 5 µL of the compound solutions into the wells of the 384-well plate. Include wells with assay medium only for negative controls and a known agonist for positive controls.
-
-
Cell Dispensing and Stimulation:
-
Dispense 5 µL of the cell suspension into each well containing the compound solutions.
-
Incubate the plate at room temperature for 30 minutes to 1 hour to allow for receptor stimulation and cAMP production.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves mixing a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody in a lysis buffer.
-
Add 10 µL of the combined lysis and detection reagent mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 or 340 nm, and emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 615 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each active compound.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol measures the activation of the Gs pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells stably co-expressing the human β2AR and a CRE-luciferase reporter construct (e.g., GloResponse™ CRE-luc2P HEK293 Cell Line).[1]
-
Assay Medium: DMEM with 0.5% FBS.
-
Test compounds and reference agonist (e.g., Isoproterenol).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 384-well microplates with clear bottoms for cell culture.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in assay medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in a volume of 40 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference agonist in assay medium.
-
Add 10 µL of the compound solutions to the appropriate wells.
-
-
Induction:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each active compound.
-
References
- 1. promega.com [promega.com]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways [benthamopen.com]
- 3. Salmeterol inhibition of mediator release from human lung mast cells by beta-adrenoceptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioline.ru [bioline.ru]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. LANCE Ultra cAMP Detection Kit-Revvity [weichilab.com]
Terbutaline as a Positive Control in Asthma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline (B1683087), a potent and selective β2-adrenergic receptor agonist, is a cornerstone in asthma therapy and research. Its well-defined mechanism of action and consistent bronchodilatory effects make it an ideal positive control for the evaluation of novel anti-asthmatic compounds. By activating β2-adrenergic receptors on airway smooth muscle cells, terbutaline initiates a signaling cascade that leads to muscle relaxation and bronchodilation.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing terbutaline as a positive control in key in vitro and in vivo asthma models.
Mechanism of Action
Terbutaline exerts its therapeutic effect by binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and ultimately leading to the relaxation of bronchial smooth muscle.[5] Beyond its direct bronchodilatory effects, terbutaline has also been shown to possess anti-inflammatory properties, including the inhibition of mediator release from mast cells and the suppression of pro-inflammatory cytokine production.[6][7]
Data Presentation
The following tables summarize quantitative data for terbutaline from various in vitro and in vivo studies, providing a benchmark for its activity as a positive control.
Table 1: In Vitro Activity of Terbutaline on Airway Smooth Muscle and Inflammatory Cells
| Parameter | Model System | Agonist/Stimulant | Terbutaline Concentration/Effect | Reference |
| EC50 for cAMP Formation | Cultured Human Airway Smooth Muscle (HASM) Cells | Isoprenaline (for comparison) | 2.3 µM | [3] |
| Relaxation Response | Isolated Rat Tracheal Smooth Muscle | Methacholine (B1211447) (10⁻⁶ M) | Elicited relaxation at ≥ 10⁻⁶ M | [8] |
| IC50 for Histamine (B1213489) Release Inhibition | Passively Sensitized Human Lung Tissue | Antigen | 5.3 x 10⁻⁸ ± 0.4 x 10⁻⁸ M | [7] |
| Inhibition of TNF-α Production | J774 Mouse Macrophages | Lipopolysaccharide (LPS) | Maximal/submaximal inhibition at 100 nM | [6] |
Table 2: In Vivo Efficacy of Terbutaline in Animal Models of Asthma
| Animal Model | Challenge | Terbutaline Dose | Effect | Reference |
| Canine Model of Dry Air-Induced Bronchoconstriction | Dry Air | 100 µg/kg | 87% reduction in the rise of collateral resistance (Rcs) | [1] |
| Ovalbumin-Sensitized Mice | Methacholine | Not specified | Ameliorated airway hyperresponsiveness | [9] |
| Athletes with Exercise-Induced Bronchoconstriction (EIB) | Eucapnic voluntary hyperpnea (EVH) | 0.5 mg (inhaled) | Reduced maximum fall in FEV₁ from 14% to 7% | [10] |
Experimental Protocols
In Vitro Bronchodilator Assay: Guinea Pig Tracheal Ring Relaxation
This protocol details the methodology for assessing the relaxant effect of test compounds on pre-contracted guinea pig tracheal smooth muscle, using terbutaline as a positive control.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)
-
Histamine or Methacholine (contracting agents)
-
Terbutaline sulfate
-
Test compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Euthanize a guinea pig and carefully dissect the trachea.
-
Place the trachea in cold Krebs-Henseleit solution.
-
Prepare tracheal rings of 3-5 mm in length.
-
Mount the rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply an initial resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of histamine (e.g., 10⁻⁵ M) or methacholine.
-
Once the contraction has stabilized, add cumulative concentrations of terbutaline (e.g., 10⁻⁹ M to 10⁻⁵ M) or the test compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by histamine or methacholine.
-
At the end of the experiment, add a high concentration of a known relaxant like atropine (B194438) (1 µM) to achieve maximal relaxation for normalization.
-
Calculate the EC₅₀ values (the concentration of the compound that produces 50% of its maximal effect) for both terbutaline and the test compound.
In Vivo Bronchoprotection Assay: Ovalbumin-Sensitized Mouse Model
This protocol describes an in vivo model of allergic asthma to evaluate the bronchoprotective effects of a test compound against an induced bronchoconstriction, with terbutaline as a positive control.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Methacholine
-
Terbutaline sulfate
-
Test compound
-
Whole-body plethysmography system
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in saline.
-
-
Challenge:
-
From days 28 to 30, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 20-30 minutes each day.
-
-
Treatment:
-
Administer terbutaline (e.g., via inhalation or i.p. injection) or the test compound to the mice at a predetermined time before the methacholine challenge. A vehicle control group should also be included.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, place the mice in the whole-body plethysmography chambers.
-
After a baseline reading, expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values, which is an indicator of airway obstruction.
-
-
Data Analysis:
-
Compare the methacholine dose-response curves between the different treatment groups. A rightward shift in the curve for the terbutaline and test compound groups compared to the vehicle group indicates a bronchoprotective effect.
-
Visualizations
Caption: Terbutaline's signaling pathway leading to bronchodilation.
Caption: Workflow for the in vitro tracheal ring relaxation assay.
References
- 1. Terbutaline acts at multiple sites to inhibit bronchoconstriction induced by dry air in canine peripheral airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on the interactions of beta2-adrenoceptor agonists, methylxanthines, Ca2+-channel blockers, K+-channel openers and other airway smooth muscle relaxants in isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of bronchodilating drugs on histamine-induced bronchoconstriction in asthmatic children [pubmed.ncbi.nlm.nih.gov]
- 5. The spasmolytic effect of terbutaline on histamine induced bronchoconstriction in phenobarbital treated guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained inhibition of antigen-induced histamine release from human lung by the beta 2-adrenoceptor agonist terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bambuterol and terbutaline on isolated rat's tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of inhaled R- and S-terbutaline in ovalbumin-induced asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A standard, single dose of inhaled terbutaline attenuates hyperpnea-induced bronchoconstriction and mast cell activation in athletes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brethaire (Terbutaline Sulfate) in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brethaire, the brand name for terbutaline (B1683087) sulfate (B86663), is a selective beta-2 adrenergic receptor agonist.[1] Its primary clinical application is as a bronchodilator for the management of asthma and other obstructive airway diseases.[2] The therapeutic effect of terbutaline sulfate is mediated by its interaction with beta-2 adrenergic receptors, predominantly located on bronchial smooth muscle.[1][3] This interaction initiates a signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation. In the realm of drug development and biomedical research, terbutaline sulfate serves as a valuable tool for investigating the beta-2 adrenergic signaling pathway, screening for novel bronchodilators, and studying the mechanisms of smooth muscle contractility.
These application notes provide detailed protocols for the preparation and use of terbutaline sulfate solutions in common laboratory experiments, a summary of its quantitative pharmacological parameters, and a visual representation of its mechanism of action.
Mechanism of Action
Terbutaline sulfate is a hydrophilic molecule that selectively binds to and activates beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.[1][3] This is achieved through mechanisms such as the phosphorylation and inactivation of myosin light chain kinase (MLCK) and the enhancement of calcium sequestration into the sarcoplasmic reticulum.
Quantitative Data Summary
The following table summarizes key quantitative parameters of terbutaline sulfate from various in vitro and in vivo studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| Beta-1 Adrenergic Receptor | 31.3 nM | Recombinant Human | [5] |
| Beta-2 Adrenergic Receptor | 15.4 nM | Recombinant Human | [5] |
| Beta-3 Adrenergic Receptor | 79.8 nM | Recombinant Human | [5] |
| Functional Potency (EC50) | |||
| Uterine Contractions (in vitro) | 1.3 x 10⁻⁷ M | Rat | [6] |
| Oocytes expressing β2AR and CFTR | 10⁻⁷·⁴⁰ M | Xenopus Oocytes | [7] |
| Inhibition Constant (IC50) | |||
| Beta-2 Adrenergic Receptor | 53 nM | Not Specified | [8] |
| Pharmacokinetic Parameters | |||
| Bioavailability (oral) | ~14.8% | Human | |
| Half-life | 3-4 hours | Human | |
| Solubility | |||
| Water | Freely soluble | N/A | [9] |
| Methanol | Slightly soluble | N/A | [8] |
| Chloroform | Insoluble | N/A | [8] |
Experimental Protocols
Preparation of Terbutaline Sulfate Stock Solutions
Objective: To prepare sterile, accurate stock solutions of terbutaline sulfate for use in in vitro experiments.
Materials:
-
Terbutaline sulfate powder (USP grade)
-
Sterile, deionized, and pyrogen-free water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the desired concentration and volume of the stock solution. For a 10 mM stock solution in 10 mL of water, the required mass of terbutaline sulfate ((C₁₂H₁₉NO₃)₂·H₂SO₄, Molar Mass: 548.66 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 548.66 g/mol = 0.054866 g
-
-
Weighing: Accurately weigh the calculated amount of terbutaline sulfate powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) and vortex thoroughly until the powder is completely dissolved. Terbutaline sulfate is freely soluble in water.[9]
-
Volume adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to a few days).[10] For aqueous solutions, it is recommended to use them within 24 hours if stored at 4°C.
In Vitro cAMP Measurement Assay (ELISA)
Objective: To quantify the intracellular accumulation of cyclic AMP (cAMP) in cells stimulated with terbutaline sulfate.
Materials:
-
Cell line expressing beta-2 adrenergic receptors (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
Terbutaline sulfate stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP ELISA kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manual
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Stimulation: a. On the day of the assay, remove the culture medium. b. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation. c. Prepare serial dilutions of terbutaline sulfate in serum-free medium containing the PDE inhibitor. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁵ M. d. Add the terbutaline sulfate dilutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium with PDE inhibitor only).
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP ELISA kit. This typically involves adding a lysis buffer to each well.
-
cAMP Quantification: a. Perform the competitive ELISA as described in the kit's manual. This generally involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody. b. After incubation, wash the wells to remove unbound reagents. c. Add the substrate and incubate until a color change is observed. d. Stop the reaction and measure the absorbance using a plate reader.
-
Data Analysis: a. Generate a standard curve using the provided cAMP standards. b. Calculate the cAMP concentration in each sample based on the standard curve. c. Plot the cAMP concentration against the log of the terbutaline sulfate concentration to generate a dose-response curve and determine the EC50 value.
Isolated Tracheal Ring Smooth Muscle Relaxation Assay
Objective: To assess the relaxant effect of terbutaline sulfate on pre-contracted airway smooth muscle.
Materials:
-
Laboratory animal (e.g., rat, guinea pig)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Contractile agent (e.g., carbachol, histamine, KCl)
-
Terbutaline sulfate stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: a. Euthanize the animal according to approved ethical protocols. b. Carefully dissect the trachea and place it in cold Krebs-Henseleit solution. c. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the tracheal rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.
-
Contraction: Induce a stable contraction of the tracheal rings by adding a contractile agent to the organ bath (e.g., 1 µM carbachol).
-
Cumulative Concentration-Response Curve: a. Once a stable plateau of contraction is reached, add terbutaline sulfate to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁵ M). b. Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Analysis: a. Record the changes in isometric tension. b. Express the relaxation at each terbutaline sulfate concentration as a percentage of the initial contraction induced by the contractile agent. c. Plot the percentage of relaxation against the log of the terbutaline sulfate concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: Signaling pathway of terbutaline sulfate in a smooth muscle cell.
Caption: Experimental workflow for in vitro cAMP measurement.
References
- 1. abcam.cn [abcam.cn]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. content.abcam.com [content.abcam.com]
- 6. More PKA independent β-adrenergic signalling via cAMP: Is Rap1-mediated glucose uptake in vascular smooth cells physiologically important? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. medchemexpress.com [medchemexpress.com]
Application of Terbutaline in Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing terbutaline (B1683087), a selective β2-adrenergic receptor agonist, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols for assessing its smooth muscle relaxant effects, and quantitative data to aid in experimental design and interpretation.
Introduction
Terbutaline is a widely used bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action is the relaxation of airway smooth muscle. Organ bath studies are a fundamental in vitro pharmacology technique to investigate the effects of substances like terbutaline on the contractility of isolated tissues, providing valuable data on drug potency and efficacy.[2] This controlled environment allows for the construction of concentration-response curves to determine key pharmacological parameters such as EC50 and intrinsic activity.
Mechanism of Action of Terbutaline
Terbutaline is a selective β2-adrenergic receptor agonist.[3] Its binding to β2-adrenergic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle relaxation.
Signaling Pathway:
-
Receptor Binding: Terbutaline binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5]
-
Phosphorylation of Target Proteins: PKA phosphorylates several intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[4][6]
-
Smooth Muscle Relaxation: The reduction in intracellular calcium and the inhibition of myosin light-chain kinase prevent the interaction of actin and myosin, resulting in smooth muscle relaxation and, in the airways, bronchodilation.[4][6]
Quantitative Data
The following tables summarize the potency of terbutaline in various isolated smooth muscle preparations. Potency is often expressed as the EC50 (the concentration of a drug that gives half-maximal response) or pD2 (-logEC50).
| Tissue | Species | Pre-contraction Agent | Terbutaline Potency (EC50) | Reference |
| Tracheal Smooth Muscle | Rat | Methacholine (10⁻⁶ M) | Relaxation at ≥ 10⁻⁶ M | --INVALID-LINK--[1] |
| Airway Smooth Muscle | Human | - | 2.3 µM | --INVALID-LINK--[7] |
| Myometrium | Rat (pregnant) | KCl | - | --INVALID-LINK--[5] |
| Myometrium | Human | Spontaneous | 0.2-1.0 µg/ml | --INVALID-LINK--[8] |
| Agonist | Tissue | Species | pD2 Value | Reference |
| Terbutaline | - | - | - | - |
| Isoprenaline | Trachea | Guinea Pig | 7.60 ± 0.01 | --INVALID-LINK--[9] |
| Salbutamol | Trachea | Guinea Pig | 7.50 ± 0.01 | --INVALID-LINK--[9] |
Experimental Protocols
General Organ Bath Setup
A standard organ bath setup is required. This typically includes a water-jacketed organ bath, a reservoir for physiological salt solution, a force-displacement transducer, an amplifier, and a data acquisition system. The organ bath should be maintained at 37°C and continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).
Tissue Preparation (Example: Guinea Pig Trachea)
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold, carbogen-gassed physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the trachea of adhering connective tissue.
-
Cut the trachea into rings, each 2-3 cartilage bands wide. For a chain preparation, several rings can be tied together with suture silk.
-
Suspend the tracheal ring or chain in the organ bath containing physiological salt solution at 37°C and gassed with carbogen. One end of the tissue is attached to a fixed hook, and the other to a force-displacement transducer.
Protocol for Cumulative Concentration-Response Curve of Terbutaline
This protocol is designed to assess the relaxant effect of terbutaline on pre-contracted airway smooth muscle.
Solutions and Reagents:
-
Physiological Salt Solution (Krebs-Henseleit): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1. Prepare fresh and gas continuously with carbogen.
-
Contractile Agent Stock Solution: e.g., Histamine (B1213489) (10 mM) or Carbachol (10 mM).
-
Terbutaline Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in distilled water and make serial dilutions.
Procedure:
-
Equilibration: Allow the mounted tissue to equilibrate in the organ bath for at least 60 minutes under a resting tension (e.g., 1 g). During this period, wash the tissue with fresh physiological salt solution every 15-20 minutes.
-
Pre-contraction: Add a concentration of the contractile agent that produces a submaximal, stable contraction (e.g., EC50 to EC70, which may be around 1 µM for histamine or carbachol). Allow the contraction to plateau.
-
Cumulative Addition of Terbutaline: Once a stable contraction is achieved, add terbutaline to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic increments (e.g., half-log or full-log units) once the response to the previous concentration has stabilized.
-
Data Recording: Continuously record the tension of the tissue throughout the experiment.
-
Data Analysis:
-
Express the relaxation at each terbutaline concentration as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the logarithm of the terbutaline concentration to generate a concentration-response curve.
-
Calculate the EC50 and Emax (maximum relaxation) from the curve using non-linear regression analysis.
-
Important Considerations
-
Tissue Viability: Ensure the tissue is handled carefully during dissection and mounting to maintain its viability.
-
Drug Concentrations: Prepare accurate serial dilutions of terbutaline and the contractile agent.
-
Control Experiments: Run parallel control experiments without terbutaline to account for any time-dependent changes in tissue contractility.
-
Data Normalization: To account for variations in tissue size, responses can be normalized to the tissue's wet weight or cross-sectional area.
-
Species and Tissue Differences: Be aware that the potency and efficacy of terbutaline can vary between different species and smooth muscle types.
These application notes and protocols provide a framework for conducting robust and reproducible organ bath experiments with terbutaline. Adherence to these guidelines will facilitate the accurate determination of its pharmacological properties.
References
- 1. Functional interactions between the oxytocin receptor and the β2-adrenergic receptor: implications for ERK1/2 activation in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relaxing effect of terbutaline on the human uterus during term labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced expression of immunoreactive beta2-adrenergic receptor protein in human myometrium with labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined uterorelaxant effect of magnesium sulfate and terbutaline: Studies on late pregnant rat uteri in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of terbutaline on human uterine motility at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone transcriptionally regulates the beta 2-adrenergic receptor gene in pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Beta-2 Adrenergic Receptor
These application notes provide detailed protocols and guidance for the immunohistochemical (IHC) localization of the beta-2 adrenergic receptor (β2-AR), a key G-protein coupled receptor involved in various physiological processes. The following sections are designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible β2-AR staining in tissue samples.
Introduction
The beta-2 adrenergic receptor (β2-AR) is a widely expressed receptor that mediates the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1] Its localization in different tissues is crucial for understanding its role in both normal physiology and various pathological conditions, including cardiovascular diseases, asthma, and cancer.[1][2] Immunohistochemistry is a powerful technique to visualize the distribution of β2-AR within the cellular and tissue context. This document outlines validated protocols for β2-AR IHC, including tissue preparation, antigen retrieval, and antibody selection, alongside a depiction of its signaling pathway.
Data Presentation: Antibody Selection
The choice of a primary antibody is critical for the specific detection of β2-AR. A variety of monoclonal and polyclonal antibodies are commercially available. It is imperative to select an antibody that has been validated for immunohistochemistry.[1][3] Below is a summary of commercially available antibodies for β2-AR detection.
| Antibody Name | Clonality | Host | Applications | Vendor | Catalog Number |
| Beta-2 Adrenergic Receptor Antibody (NLS2662) | Polyclonal | Rabbit | IHC-P | Novus Biologicals | NLS2662 |
| β2-AR Antibody (H-20) | Polyclonal | Rabbit | WB, IHC, ICC, IF | Santa Cruz Biotechnology | sc-569[4] |
| β2-AR Antibody (I3D6) | Monoclonal | Mouse | WB, IP, IF, FCM, IHC(P) | Santa Cruz Biotechnology | sc-81578[5] |
| beta-2 Adrenergic Receptor Polyclonal Antibody | Polyclonal | Rabbit | IHC-P, ICC/IF | Thermo Fisher Scientific | PA5-80323[6] |
| beta-2 Adrenergic Receptor Recombinant Monoclonal Antibody (JM102-06) | Monoclonal | Rabbit | WB, IHC-P, IHC-F, ICC/IF, Flow | Thermo Fisher Scientific | MA5-32570[7] |
Note: Researchers should always consult the manufacturer's datasheet for the most up-to-date information on recommended applications and dilutions. Antibody validation through positive and negative controls is essential for reliable results.
Experimental Protocols
The following protocols provide a step-by-step guide for the immunohistochemical staining of β2-AR in formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.
Protocol 1: Immunohistochemistry of β2-AR in FFPE Tissues
This protocol is adapted from standard IHC procedures and vendor-specific recommendations.
1. Tissue Preparation and Deparaffinization:
-
Cut 4-5 µm thick sections from FFPE tissue blocks and mount them on charged microscope slides.
-
Heat the slides in a tissue-drying oven at 60°C for 45-60 minutes.
-
Deparaffinize the sections by immersing the slides in three changes of xylene for 5 minutes each.
-
Rehydrate the sections through a graded series of ethanol (B145695):
-
100% ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 2 changes, 3 minutes each.
-
80% ethanol: 1 change, 3 minutes.
-
70% ethanol: 1 change, 3 minutes.
-
-
Rinse gently in running distilled water for 5 minutes.
2. Antigen Retrieval: Fixation can mask the antigenic sites of β2-AR. Heat-Induced Epitope Retrieval (HIER) is the most common method to unmask these epitopes.[8]
-
Immerse slides in a staining dish containing an antigen retrieval buffer. Commonly used buffers include 10 mM Sodium Citrate buffer (pH 6.0) or 10 mM Tris-EDTA buffer (pH 9.0).[8]
-
Heat the slides in the retrieval solution using a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 10-20 minutes.[9]
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.
-
Rinse the slides in Tris-buffered saline with Tween 20 (TBS-T) for 1 minute.
3. Immunohistochemical Staining:
-
Blocking: Apply a universal protein block to the sections and incubate for 20 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary anti-β2-AR antibody. Incubate for 45 minutes at room temperature or overnight at 4°C.[10]
-
Washing: Rinse the slides in TBS-T for 1 minute.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) and incubate for 30 minutes at room temperature.
-
Washing: Rinse the slide in TBS-T for 1 minute.
-
Detection: Apply an enzyme conjugate (e.g., alkaline phosphatase-streptavidin) and incubate for 30 minutes at room temperature.
-
Washing: Rinse the slide in TBS-T for 1 minute.
-
Chromogen Substrate: Apply the chromogen substrate and incubate for 10-30 minutes at room temperature, or until the desired stain intensity is reached.
-
Washing: Rinse the slide in distilled water for 1 minute.
4. Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear stain like hematoxylin.
-
Dehydrate the tissue through graded ethanol and xylene:
-
80% ethanol: 2 changes, 1 minute each.
-
95% ethanol: 2 changes, 1 minute each.
-
100% ethanol: 3 changes, 1 minute each.
-
Xylene: 3 changes, 1 minute each.
-
-
Apply a coverslip with a permanent mounting medium.
Protocol 2: Immunofluorescence of β2-AR in Frozen Tissues
This protocol is a general guideline for staining frozen tissue sections.
1. Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen or dry ice.
-
Store the frozen tissue blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount them on gelatin-coated slides.
-
Air dry the sections for 30 minutes at room temperature.
2. Fixation:
-
Fix the sections in ice-cold acetone (B3395972) or methanol (B129727) for 10 minutes, or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Rinse the slides with Phosphate-Buffered Saline (PBS).
3. Immunofluorescent Staining:
-
Blocking: Incubate sections with a blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-β2-AR antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the dark for 1-2 hours at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each in the dark.
4. Mounting:
-
Mount the slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Store the slides in the dark at 4°C.
Mandatory Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
The β2-AR, upon agonist binding, primarily couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[11][12] cAMP then activates Protein Kinase A (PKA).[13] The β2-AR can also couple to the inhibitory G-protein (Gi), which can lead to different downstream effects.[14]
Caption: Canonical β2-AR signaling pathway.
Experimental Workflow for β2-AR Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemical staining process for β2-AR in FFPE tissues.
Caption: IHC workflow for β2-AR detection.
References
- 1. scbt.com [scbt.com]
- 2. Nervous regulation: beta-2-adrenergic signaling in immune homeostasis, cancer immunotherapy, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-beta-2 Adrenergic Receptor Antibodies | Invitrogen [thermofisher.com]
- 4. (sc-569) β2-AR Antibody (H-20) - Santa Cruz Biotechnology - CiteAb [citeab.com]
- 5. scbt.com [scbt.com]
- 6. beta-2 Adrenergic Receptor Polyclonal Antibody (PA5-80323) [thermofisher.com]
- 7. beta-2 Adrenergic Receptor Recombinant Monoclonal Antibody (JM102-06) (MA5-32570) [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. google.com [google.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
Terbutaline Delivery Systems for Preclinical Respiratory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline (B1683087), a selective β2-adrenergic receptor agonist, is a potent bronchodilator used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical research is essential to evaluate the efficacy, safety, and pharmacokinetics of new formulations and delivery systems for terbutaline. This document provides detailed application notes and protocols for the administration of terbutaline via various delivery systems in established preclinical models of respiratory disease. The aim is to offer standardized methods to facilitate the comparison of different delivery routes and formulations.
Preclinical Models of Respiratory Disease
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for respiratory diseases. The most common models for asthma and COPD are the ovalbumin-induced allergic asthma model in mice and the elastase-induced emphysema model in rats, respectively.[1]
Ovalbumin-Induced Allergic Asthma Model in Mice
This is the most widely used model for allergic asthma, mimicking key features of the human disease, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.[2]
Protocol for Ovalbumin-Induced Asthma in BALB/c Mice [2][3][4]
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[4]
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Challenge:
-
From day 28 to day 30, expose the mice to an aerosol of 2% OVA in saline for 20 minutes each day using an ultrasonic nebulizer.[4]
-
The control group is challenged with a saline aerosol.
-
-
Assessment (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.[2]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes).[2]
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and airway remodeling.
-
Cytokine Analysis: Measure Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
Elastase-Induced Emphysema Model in Rats
This model is widely used to study COPD, particularly the emphysematous phenotype. Intratracheal instillation of elastase leads to the destruction of alveolar walls, mimicking the lung damage seen in human emphysema.[5]
Protocol for Elastase-Induced Emphysema in Rats [1][5]
-
Induction:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Intratracheally instill a single dose of porcine pancreatic elastase (PPE). The dose may need to be optimized depending on the strain of rat and the desired severity of emphysema. A common dose is 28 U/100 g of body weight.[1]
-
A control group should receive an intratracheal instillation of sterile saline.
-
-
Development of Emphysema:
-
Allow 3 to 4 weeks for the emphysematous phenotype to develop.
-
-
Assessment:
-
Lung Function: Measure changes in lung compliance and other respiratory parameters.
-
Histology: Assess the mean linear intercept (a measure of airspace enlargement) and destruction of alveolar walls in lung tissue sections.
-
Inflammatory Markers: Analyze BAL fluid for inflammatory cells and mediators.
-
Terbutaline Delivery Systems: Protocols and Data
This section details the protocols for administering terbutaline via intratracheal, intranasal, and inhalation routes in the described preclinical models.
Intratracheal Instillation
Intratracheal (i.t.) administration delivers a precise dose of the drug directly to the lungs.
Protocol for Intratracheal Instillation of Terbutaline in Rodents
-
Preparation:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Place the animal in a supine position on an angled board.
-
Visualize the trachea by transillumination of the neck.
-
-
Instillation:
-
Carefully insert a sterile, flexible catheter or a specialized microsprayer into the trachea.
-
Administer a single bolus of the terbutaline solution. The volume should be kept low (e.g., 50-100 µL for mice, 100-200 µL for rats) to avoid fluid overload.
-
Follow the instillation with a small bolus of air (e.g., 100-200 µL) to ensure the solution reaches the deep lungs.
-
-
Recovery:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Quantitative Data: Pharmacokinetics of Intratracheally Administered Terbutaline in Rats
A study investigating a novel novasome-based formulation of terbutaline sulfate (B86663) (TBN) administered intratracheally to rats provided the following pharmacokinetic data.[6]
| Parameter | Terbutaline Solution (i.t.) | TBN-Novasomes (i.t.) | Oral Terbutaline Solution |
| Dose | 200 µg | 200 µg | 200 µg |
| Cmax (ng/mL) | 155.3 ± 12.1 | 120.7 ± 9.8 | 45.2 ± 3.7 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC0-24 (ng·h/mL) | 450.6 ± 35.2 | 895.4 ± 70.1 | 230.8 ± 18.9 |
| Bioavailability (%) | - | 388 | 100 (relative to oral) |
Intranasal Administration
Intranasal (i.n.) delivery is a non-invasive method that can deliver drugs to the lungs, although a significant portion may be deposited in the nasal passages and swallowed.
Protocol for Intranasal Administration of Terbutaline in Mice [7]
-
Preparation:
-
Lightly anesthetize the mouse to prevent sneezing and ensure proper inhalation.
-
Hold the mouse in a supine position.
-
-
Administration:
-
Administer the terbutaline solution drop-wise into one nostril using a micropipette. The volume should be small (e.g., 10-20 µL per nostril) to be inhaled rather than swallowed.
-
Allow the mouse to inhale the drops before administering more.
-
-
Recovery:
-
Monitor the animal until it has recovered from anesthesia.
-
Quantitative Data: Efficacy of Intranasal Terbutaline in a Mouse Model of Asthma
While specific data for intranasal terbutaline in a preclinical asthma model is limited, the efficacy would be expected to be dose-dependent and potentially lower than direct lung delivery methods due to nasal deposition. Efficacy would be assessed by measuring the reduction in airway hyperresponsiveness and inflammation.
Inhalation (Nebulization)
Inhalation of a nebulized aerosol is a clinically relevant method for delivering bronchodilators.
Protocol for Nebulized Terbutaline Administration in Mice [2]
-
Preparation:
-
Place conscious and unrestrained mice in a whole-body plethysmography chamber or a specialized nose-only exposure system.
-
Allow the mice to acclimatize to the chamber for 10-15 minutes.
-
-
Nebulization:
-
Generate an aerosol of the terbutaline solution using an ultrasonic or jet nebulizer connected to the chamber.
-
The concentration of the terbutaline solution and the duration of exposure will determine the delivered dose. For example, a 1 mg/mL solution nebulized for 20-30 minutes.
-
-
Assessment:
-
Following exposure, proceed with the assessment of airway hyperresponsiveness or other relevant endpoints.
-
Quantitative Data: Efficacy of Inhaled Terbutaline in an Ovalbumin-Induced Asthmatic Mouse Model
A study investigating the effects of inhaled racemic terbutaline (rac-ter) in an OVA-induced asthmatic mouse model provided the following data on airway hyperresponsiveness to methacholine.[2]
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Control (Saline) | ~1.5 |
| OVA Model | ~4.0 |
| OVA + rac-terbutaline | ~2.5 |
Signaling Pathways and Experimental Workflows
Terbutaline Signaling Pathway
Terbutaline exerts its bronchodilatory effects by binding to β2-adrenergic receptors on airway smooth muscle cells. This activates a G-protein coupled signaling cascade that leads to smooth muscle relaxation.
Experimental Workflow for Preclinical Asthma Study
The following diagram illustrates a typical workflow for evaluating a terbutaline delivery system in an ovalbumin-induced asthma model.
Logical Relationship of Delivery Systems
The choice of delivery system in preclinical studies is a balance between clinical relevance, dosing accuracy, and invasiveness.
Conclusion
The selection of a terbutaline delivery system for preclinical respiratory studies depends on the specific research question. Intratracheal instillation offers precise dosing for pharmacokinetic studies, while inhalation via nebulization provides a more clinically relevant model for efficacy testing. Intranasal administration is a less invasive alternative, though dosing to the lungs can be less precise. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies to evaluate novel terbutaline formulations and delivery technologies.
References
- 1. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scireq.com [scireq.com]
- 6. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Terbutaline Desensitization in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals investigating terbutaline (B1683087) and its effects on beta-2 adrenergic receptor (β2AR) signaling in cell culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate and overcome the challenges of terbutaline-induced desensitization.
Frequently Asked Questions (FAQs)
Q1: What is terbutaline and how does it work in cell culture?
Terbutaline is a selective β2-adrenergic receptor agonist.[1] In cell culture models expressing β2ARs, terbutaline mimics the action of endogenous agonists like epinephrine, binding to the receptor and activating the Gs alpha subunit of the associated G protein. This in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] The increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[3][4]
Q2: What is terbutaline desensitization and why does it occur?
Terbutaline desensitization, also known as tachyphylaxis or tolerance, is the progressive loss of a cell's responsiveness to the drug after prolonged or repeated exposure. This phenomenon is a critical consideration in both clinical applications and in vitro experiments.
The primary mechanism involves three key steps:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2AR.
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.
-
Uncoupling and Internalization: β-arrestin binding sterically hinders the receptor's interaction with the Gs protein, uncoupling it from the downstream signaling cascade and leading to a diminished cAMP response. β-arrestin also acts as an adapter protein, targeting the receptor for internalization into endosomes via clathrin-coated pits. This reduces the number of receptors available on the cell surface to respond to terbutaline.
Q3: How quickly does desensitization to terbutaline occur in cell culture and how long does it take to recover?
The onset of desensitization can be rapid, with significant reductions in cAMP response occurring within minutes to hours of continuous terbutaline exposure. Recovery from desensitization, which requires the removal of the agonist, is a slower process. In studies on human lymphocytes, after withdrawal of terbutaline, β2-adrenoceptor density and responsiveness gradually increased, returning to pre-treatment levels after approximately four days.[5][6]
Q4: Can I prevent or reverse terbutaline desensitization in my cell culture experiments?
Yes, several strategies can be employed to mitigate or reverse terbutaline desensitization in vitro:
-
Corticosteroids: Glucocorticoids like dexamethasone (B1670325) and prednisone (B1679067) have been shown to counteract desensitization. They can increase the transcription of the β2AR gene, leading to an increased number of receptors on the cell surface.[7] They can also accelerate the recovery of receptor density and responsiveness after desensitization has occurred.[5][6] For instance, prednisone has been observed to accelerate the recovery of β2-adrenoceptor density and cAMP responses to pre-drug levels within 8-10 hours of administration.[5]
-
Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP. Using a PDE inhibitor, such as rolipram (B1679513) (a PDE4 inhibitor), can increase intracellular cAMP levels and potentiate the effects of terbutaline.[2][8] This can help to overcome the reduced cAMP production caused by desensitization.
-
Ketotifen (B1218977): This mast cell stabilizer has been shown to prevent and accelerate the recovery from terbutaline-induced desensitization.[5][9][10][11] Studies have demonstrated that simultaneous application of ketotifen with terbutaline can completely prevent the decrease in lymphocyte β2-adrenoceptor density and responsiveness.[5][6]
Q5: How does the choice of cell line affect terbutaline desensitization studies?
The choice of cell line is crucial. Different cell lines express varying levels of β2ARs, GRKs, β-arrestins, and PDEs, all of which will influence the magnitude and kinetics of desensitization. It is recommended to use a cell line with well-characterized β2AR expression and signaling pathways. For some studies, transient or stable transfection of the β2AR into a host cell line may be necessary to achieve sufficient receptor expression for robust signal detection.
Troubleshooting Guides
Issue 1: Low or No cAMP Response to Terbutaline
| Possible Cause | Troubleshooting Steps |
| Low β2AR Expression | - Verify receptor expression using RT-qPCR, Western blot, or radioligand binding. - Consider using a cell line known for high β2AR expression or a stably transfected cell line. |
| Cell Health Issues | - Ensure cells are healthy, in a logarithmic growth phase, and at a low passage number. - Check for mycoplasma contamination. |
| Suboptimal Terbutaline Concentration | - Perform a dose-response curve to determine the EC50 of terbutaline in your specific cell line. |
| Rapid cAMP Degradation | - Include a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or a specific PDE4 inhibitor like rolipram) in your assay buffer to prevent cAMP breakdown. |
| Assay Reagent Problems | - Use fresh, properly prepared reagents. - Run positive controls such as isoproterenol (B85558) (a potent non-selective β-agonist) or forskolin (B1673556) (a direct adenylyl cyclase activator) to validate the assay's performance. |
| Receptor Desensitization | - If cells have been pre-exposed to agonists, ensure a sufficient washout period for receptor resensitization. - For acute stimulation experiments, minimize the incubation time with terbutaline. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure uniform cell seeding density across all wells. - Allow cells to adhere and recover for at least 24 hours before treatment. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile PBS or media to create a humidified barrier. |
| Pipetting Errors | - Use calibrated pipettes and ensure consistent pipetting technique. - For small volumes, use low-retention pipette tips. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to minimize timing differences between wells. |
| Cell Clumping | - Ensure a single-cell suspension before seeding by gentle trituration or passing through a cell strainer. |
Issue 3: Difficulty in Observing Receptor Internalization
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | - Use a cell line with higher β2AR expression or a transfected cell line. |
| Inefficient Labeling | - If using immunofluorescence, optimize the antibody concentration and incubation time. - For live-cell imaging with fluorescently tagged receptors, ensure adequate expression and proper folding of the fusion protein. |
| Suboptimal Imaging Conditions | - Optimize microscope settings (laser power, exposure time, etc.) to maximize signal-to-noise ratio while minimizing phototoxicity. |
| Rapid Receptor Recycling | - Perform a time-course experiment to capture the peak of internalization, as receptors may begin to recycle back to the plasma membrane. |
| Fixation and Permeabilization Artifacts | - Optimize fixation and permeabilization protocols to preserve cellular morphology and antigenicity. |
Data Presentation
Table 1: Pharmacological Parameters of Terbutaline and Other β2-Adrenergic Agonists
| Agonist | EC50 for cAMP Formation (µM) | Maximum Response (% of Isoprenaline) | Reference |
| Terbutaline | 2.3 | 38% | [12] |
| Isoprenaline | 0.08 | 100% | [12] |
| Salbutamol | 0.6 | 19% | [12] |
| Salmeterol | 0.0012 | 18% | [12] |
Table 2: Effects of Modulatory Agents on Terbutaline-Induced Desensitization
| Agent | Effect on β2AR Density | Effect on cAMP Response | Recovery Time | Reference |
| Terbutaline Alone | Decrease (approx. 40-50%) | Significantly Reduced | 4 days | [5][6] |
| Prednisone (post-desensitization) | Accelerated Recovery | Accelerated Recovery | 8-10 hours | [5] |
| Ketotifen (co-treatment) | Prevents Decrease | Prevents Reduction | N/A | [5][6] |
| Ketotifen (post-desensitization) | Accelerated Recovery | Accelerated Recovery | 24 hours | [5] |
| Dexamethasone (in vitro) | Increases β2AR mRNA (transiently) | Enhances response to β-agonists | N/A |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (ELISA-based)
Objective: To quantify the intracellular cAMP levels in response to terbutaline stimulation.
Materials:
-
Cell line expressing β2AR
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Terbutaline and other test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP ELISA kit
-
Cell lysis buffer (provided with the ELISA kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Gently wash the cells with pre-warmed PBS. Add 100 µL of assay buffer (e.g., serum-free medium containing a PDE inhibitor) to each well and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of varying concentrations of terbutaline (or control compounds) to the wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and add 100 µL of cell lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
cAMP Quantification: Follow the manufacturer's instructions for the cAMP ELISA kit to measure the cAMP concentration in the cell lysates. This typically involves transferring the lysates to the ELISA plate, adding detection reagents, and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples based on the standard curve. Plot the cAMP concentration against the log of the terbutaline concentration to determine the EC50.
Protocol 2: β2-Adrenergic Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the internalization of β2AR from the plasma membrane upon terbutaline stimulation.
Materials:
-
Cell line expressing β2AR (preferably with an N-terminal epitope tag for surface labeling)
-
Glass coverslips
-
Cell culture medium and supplements
-
Terbutaline
-
Primary antibody against the extracellular domain of β2AR or the epitope tag
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Agonist Treatment: Treat the cells with terbutaline (at a concentration that induces desensitization) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Blocking and Staining (for surface receptors):
-
Wash the fixed cells with PBS.
-
Block with blocking buffer for 30 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Permeabilization and Staining (for total receptors):
-
After fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Proceed with the blocking and antibody incubation steps as described above.
-
-
Nuclear Staining and Mounting:
-
Wash the cells with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify receptor internalization by measuring the ratio of intracellular fluorescence to plasma membrane fluorescence using image analysis software.
-
Protocol 3: β2-Adrenergic Receptor Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of β2AR upon terbutaline stimulation.
Materials:
-
Cell line expressing β2AR
-
Cell culture medium and supplements
-
Terbutaline
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for phosphorylated β2AR (at specific sites)
-
Primary antibody for total β2AR (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Grow cells to 80-90% confluency in 6-well plates. Treat with terbutaline for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated β2AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total β2AR to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated β2AR to total β2AR for each time point.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of albuterol and terbutaline, synthetic beta adrenergic stimulants, on the cyclic 3',5'-adenosine monophosphate system in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β2-adrenergic receptor agonist terbutaline upregulates T helper-17 cells in a protein kinase A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terbutaline-induced desensitization of human lymphocyte beta 2-adrenoceptors. Accelerated restoration of beta-adrenoceptor responsiveness by prednisone and ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Glucocorticoids induce beta2-adrenergic receptor function in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the relaxing effect of terbutaline with phosphodiesterase inhibitors: studies on pregnant rat uteri in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terbutaline-induced desensitization of human cardiac beta 2-adrenoceptor-mediated positive inotropic effects: attenuation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbutaline-induced desensitization of beta 2-adrenoceptor in vivo function in humans: attenuation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terbutaline Dosage for Maximal Bronchodilation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terbutaline (B1683087). The information is designed to address specific issues that may arise during experiments aimed at optimizing terbutaline dosage for maximal bronchodilation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for terbutaline in inducing bronchodilation?
A1: Terbutaline is a selective beta-2 adrenergic receptor agonist.[1][2][3][4] It primarily acts on the beta-2 adrenergic receptors present on the surface of airway smooth muscle cells.[2][3][4] This binding activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.[1]
Q2: What are the typical starting dosages for terbutaline in clinical and pre-clinical research?
A2: Dosages for terbutaline vary significantly depending on the route of administration and the research subject (human or animal model). For oral administration in adults, a typical starting dosage is 2.5 mg to 5 mg taken three times a day.[5][6][7] For subcutaneous injection in adults for severe bronchospasm, a dose of 250-500 mcg can be administered up to four times a day.[7] Inhalation doses for adults can range from 250-500 mcg as needed.[7] For pediatric populations, dosages are typically lower and adjusted based on weight.[3][7] Researchers should consult specific study protocols for preclinical models, as dosages will vary based on the animal species and experimental design.
Q3: How does the route of administration impact the efficacy and onset of action of terbutaline?
A3: The route of administration significantly influences the pharmacokinetic and pharmacodynamic properties of terbutaline. The inhalation route provides the most rapid onset of action and maximal response, making it ideal for treating acute bronchospasm.[8] Subcutaneous administration also has a relatively fast onset.[8] Oral administration results in a slower onset of action and is typically used for maintenance therapy.[8]
Q4: What are the known dose-limiting side effects of terbutaline?
A4: The side effects of terbutaline are generally dose-dependent.[8][9] Common side effects include tremor, nervousness, headache, and palpitations.[4][10] A significant dose-limiting side effect is hypokalemia (a decrease in serum potassium levels), which can lead to cardiac arrhythmias.[9][11][12][13][14][15] Intravenous and sequential subcutaneous administration of terbutaline have been shown to cause clinically significant reductions in plasma potassium.[11][13] High doses should be used with caution in patients with pre-existing cardiac disease, arrhythmias, or hypertension.[6][9][15]
Q5: Are there genetic factors that can influence the response to terbutaline?
A5: Yes, genetic polymorphisms in the beta-2 adrenergic receptor gene (ADRB2) can affect an individual's response to beta-2 agonists like terbutaline.[16][17][18] For example, variations at amino acid position 16 (such as Arg16Gly) have been shown to influence the bronchodilator response to albuterol, a similar beta-2 agonist.[16][19] Researchers should consider genotyping their study populations, as these genetic differences can be a significant source of variability in experimental results.[16][18]
Troubleshooting Guides
Issue 1: High Variability in Bronchodilator Response at a Given Dosage
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms | Genotype subjects for common polymorphisms in the beta-2 adrenergic receptor gene (ADRB2), particularly at amino acid position 16, to stratify the analysis.[16][18][19] |
| Individual Sensitivity | A dose-response relationship for terbutaline is not always linear across a population.[8][20] Consider performing individual dose-titration studies to determine the optimal dose for each subject or experimental animal.[20] |
| Improper Inhalation Technique (in vivo studies) | Ensure standardized and proper use of inhalation devices. For metered-dose inhalers, the use of a spacer can improve drug delivery.[21][22][23] |
| Baseline Airway Function | The baseline level of airway obstruction can influence the magnitude of the bronchodilator response.[24] Ensure that subjects have comparable baseline lung function or account for baseline differences in the statistical analysis. |
Issue 2: Sub-maximal Bronchodilation Despite High Dosages
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization (Tachyphylaxis) | Chronic or frequent administration of beta-2 agonists can lead to downregulation and desensitization of the receptors. Consider a washout period for subjects previously treated with beta-2 agonists. |
| Drug Delivery Issues | For in vitro experiments using nebulizers or aerosol delivery systems, verify the efficiency of the delivery system and the particle size distribution of the aerosol.[25] In animal studies, ensure the delivery method is appropriate for the species. |
| Underlying Disease Severity | In models of severe or chronic asthma, airway remodeling and inflammation may limit the extent of smooth muscle relaxation.[26] Assess markers of inflammation and airway structure in your model. |
| Drug Interactions | Co-administration of beta-blockers can antagonize the effects of terbutaline.[3] Ensure that no confounding medications are being used. |
Issue 3: Unexpected or Severe Adverse Effects at Therapeutic Doses
| Potential Cause | Troubleshooting Steps |
| Hypokalemia | Monitor serum potassium levels, especially with intravenous or repeated subcutaneous administration.[11][12][13][14] Be prepared to administer potassium supplements if necessary. |
| Cardiovascular Effects | Monitor heart rate and blood pressure.[9][12][13] Consider a lower starting dose and gradual titration in subjects with known cardiovascular conditions.[9] |
| Metabolic Effects | Terbutaline can increase blood glucose and insulin (B600854) levels.[12] Monitor blood glucose in diabetic subjects or long-term studies. |
Data Presentation
Table 1: Effects of Subcutaneous Terbutaline on Serum Potassium
| Treatment | Number of Subjects | Route | Dose | Maximum Reduction in Plasma Potassium (mEq/L) | Reference |
| Single Dose | 8 | Subcutaneous | 0.25 mg | -0.6 | [13] |
| Sequential Doses (30 min apart) | 8 | Subcutaneous | 0.25 mg x 2 | -1.1 | [13] |
Table 2: Clinical Dosages of Terbutaline for Bronchospasm
| Population | Route | Dosage | Maximum Dosage | Reference |
| Adults & Adolescents (>15 years) | Oral | 2.5 - 5 mg, 3 times a day | 15 mg / 24 hours | [3][5][6] |
| Children (12-15 years) | Oral | 2.5 mg, 3 times a day | 7.5 mg / 24 hours | [3][6] |
| Children (<12 years) | Oral | 0.05 mg/kg, 3 times a day | 5 mg / day | [3][7] |
| Adults | Subcutaneous | 0.25 mg every 15-30 mins for up to 3 doses | 0.5 mg in 4 hours | [3] |
| Adults | Inhalation (Metered-Dose Powder) | 250-500 mcg as required | 2,000 mcg / day | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Airway Smooth Muscle Relaxation
This protocol describes a method for measuring the relaxation of airway smooth muscle in response to terbutaline using isolated tracheal tissue, a common ex vivo model.
-
Tissue Preparation:
-
Obtain fresh trachea from a suitable animal model (e.g., guinea pig, goat).[27]
-
Immediately place the trachea in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully dissect the trachea into rings or strips, ensuring the smooth muscle is intact.
-
-
Organ Bath Setup:
-
Mount the tracheal preparations in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
-
Contraction and Relaxation Measurement:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction using a contractile agent such as histamine (B1213489) or methacholine.[27]
-
Once a stable plateau of contraction is reached, add cumulative concentrations of terbutaline to the organ bath.
-
Record the relaxation response at each concentration until maximal relaxation is achieved or a plateau is reached.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of terbutaline that produces 50% of the maximal relaxation).
-
Protocol 2: In Vivo Assessment of Bronchodilator Response in Humans
This protocol outlines the standardized method for assessing the bronchodilator response to inhaled terbutaline using spirometry.
-
Subject Preparation:
-
Ensure subjects have withheld any bronchodilator medications for an appropriate period before the test (as per ATS guidelines).[28]
-
Record baseline demographic and clinical data.
-
-
Baseline Spirometry:
-
Perform spirometry according to American Thoracic Society (ATS) standards to obtain baseline measurements of Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).[28]
-
-
Terbutaline Administration:
-
Post-Bronchodilator Spirometry:
-
Repeat spirometry at specific time points after drug administration (e.g., 15, 30, and 60 minutes) to capture the peak effect.[29]
-
-
Data Analysis:
-
Calculate the change in FEV1 and FVC from baseline in both absolute (liters) and percentage terms.
-
A significant bronchodilator response is typically defined as an increase of at least 12% and 200 mL in either FEV1 or FVC.[28]
-
Mandatory Visualizations
Caption: Terbutaline's signaling pathway for bronchodilation.
Caption: Workflow for in vitro bronchodilator assessment.
Caption: Troubleshooting logic for terbutaline experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. Terbutaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Side Effects of terbutaline: Interactions & Warnings [medicinenet.com]
- 5. healthline.com [healthline.com]
- 6. Terbutaline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. mims.com [mims.com]
- 8. The bronchodilator effects of terbutaline: route of administration and patterns of response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Terbutaline: MedlinePlus Drug Information [medlineplus.gov]
- 11. Serum potassium levels during and after terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of subcutaneously administered terbutaline on serum potassium in asymptomatic adult asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sequential doses of parenteral terbutaline on plasma levels of potassium and related cardiopulmonary responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypokalemia associated with terbutaline administration in obstetrical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terbutaline (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Impact of genetic polymorphisms of the beta2-adrenergic receptor on albuterol bronchodilator pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Beta-2 adrenergic receptor genetic polymorphisms and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta2-adrenergic receptor polymorphisms affect response to treatment in children with severe asthma exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose, plasma concentration, and effect of oral terbutaline in long-term treatment of childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bronchodilation of terbutaline in small doses from a 750 ml spacer. A cumulative dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cumulative dose response study comparing clinical effects of two doses of terbutaline sulphate administered via a 750 ml spacer to asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cumulative dose-response study comparing terbutaline pressurized aerosol administered via a pearshaped spacer and terbutaline in a nebulized solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing bronchodilator responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Airway smooth muscle in health and disease; methods of measurement and relation to function. — NIHR Applied Research Collaboration Oxford and Thames Valley [arc-oxtv.nihr.ac.uk]
- 27. ijcrt.org [ijcrt.org]
- 28. respiratory-therapy.com [respiratory-therapy.com]
- 29. The bronchodilator response from increasing doses of terbutaline inhaled from a multi-dose powder inhaler (Turbuhaler) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of terbutaline on mucociliary clearance in asthmatic and healthy subjects after inhalation from a pressurised inhaler and a dry powder inhaler - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Terbutaline Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Terbutaline (B1683087) experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in Terbutaline experiments?
Inconsistent results in Terbutaline experiments can arise from three main sources: the chemical stability of Terbutaline itself, biological variations in the experimental model, and inconsistencies in cell culture and experimental protocols. It is crucial to control for factors such as drug degradation, genetic differences in drug targets, and the physiological state of the cells.
Q2: How can I ensure the stability of my Terbutaline solutions?
Terbutaline is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] While stable in its solid form against light and heat, solutions can be light-sensitive, leading to discoloration and degradation.[1][2] To ensure stability, it is recommended to:
-
Prepare fresh dilutions for each experiment.
-
Be mindful of pH and temperature, as they can affect degradation rates.[1] One study showed stability for 23 days at 25°C in 0.9% sodium chloride with a stable pH of 4.3.[3]
Q3: Can genetic variations affect my results?
Yes, polymorphisms in the β2-adrenergic receptor (β2-AR), the molecular target of Terbutaline, can lead to variable responses.[4][5][6][7][8] For instance, polymorphisms at codons 16 and 27 of the β2-AR gene have been associated with different responses to β2-agonist treatment in asthma patients.[4][5][6][8] If you are working with primary cells or in-vivo models, it is important to consider the genetic background of your subjects.
Q4: What is receptor desensitization and how can it be avoided?
Prolonged or repeated exposure to Terbutaline can lead to a decrease in the responsiveness of the β2-adrenergic receptors, a phenomenon known as desensitization or tachyphylaxis.[9][10][11][12][13] This is often due to a decrease in receptor density on the cell surface.[10][12] To mitigate this:
-
Minimize the duration of Terbutaline exposure in your experimental design.
-
Include adequate washout periods between treatments in longitudinal studies.
-
Be aware that some therapeutic agents, like corticosteroids and ketotifen (B1218977), can influence the rate of receptor recovery.[10][12]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Potential Cause 1: Serum Batch Variability
Different lots of fetal bovine serum (FBS) or other animal sera can have significant variations in the levels of hormones, growth factors, and lipids.[14][15][16][17][18] This can alter cell morphology, growth rates, and responsiveness to Terbutaline.[14][15]
Troubleshooting Steps:
-
Test New Serum Batches: Before switching to a new lot of serum, test it on a small scale to ensure it produces results consistent with previous batches.[14][17]
-
Lot Reservation: If possible, purchase a large quantity of a single, pre-tested lot of serum to use for the entire duration of a study.[14]
-
Gradual Adaptation: When introducing a new serum batch, gradually acclimate the cells by mixing increasing proportions of the new serum with the old serum over several passages.[14]
-
Consider Serum-Free Media: If variability persists and is a critical issue, exploring the use of serum-free or chemically defined media can provide a more controlled experimental environment.[18]
Potential Cause 2: High Cell Passage Number
Continuous cell lines can undergo phenotypic and genotypic changes over time in culture.[19][20][21] High passage numbers can lead to alterations in cell morphology, growth rates, protein expression, and signaling pathways, all of which can contribute to inconsistent responses to Terbutaline.[19][21]
Troubleshooting Steps:
-
Maintain a Low-Passage Cell Bank: Establish a master and working cell bank of a low-passage, authenticated cell line.
-
Limit Passage Number: For a given set of experiments, use cells within a defined and limited passage number range.[21] It is generally recommended to use cells below passage 20-25 for many common cell lines.[21]
-
Regularly Authenticate Cell Lines: Periodically verify the identity of your cell line using methods like short tandem repeat (STR) profiling.
Table 1: Impact of Serum Batch and Passage Number on Experimental Readouts
| Parameter | Issue | Potential Impact on Terbutaline Experiments | Mitigation Strategy |
| Serum Batch | Inconsistent levels of growth factors and hormones.[15][16][17] | Altered β2-AR expression, changes in downstream signaling components. | Test new serum lots, reserve a large single lot, consider serum-free media.[14][18] |
| Passage Number | Genetic and phenotypic drift over time.[19][21] | Decreased or altered β2-AR expression, changes in adenylyl cyclase activity, altered cellular morphology.[19][21] | Use cells within a narrow, low passage number range, maintain cell banks.[21] |
Issue 2: Inconsistent Results in Adenylyl Cyclase Activation Assays
Potential Cause: Assay Condition Variability
Adenylyl cyclase assays, which measure the production of cyclic AMP (cAMP) in response to β2-AR stimulation by Terbutaline, are sensitive to various experimental conditions.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Ensure all reagents, including ATP and cofactors like Mg2+ or Mn2+, are prepared fresh and at the correct concentrations. In vitro adenylyl cyclase activity can be significantly higher with Mn2+ as a cofactor.[22]
-
Optimize Incubation Times and Temperatures: Verify that incubation times and temperatures are consistent across all experiments, as these can affect enzyme kinetics.[23]
-
Control for Interfering Substances: Be aware of substances that can interfere with the assay, such as high concentrations of EDTA, ascorbic acid, or certain detergents.[23]
-
Use Calibrated Pipettes: Ensure accurate pipetting, especially for small volumes, to avoid errors in reagent and sample concentrations.[23]
-
Prepare a Master Mix: Whenever possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[23]
Table 2: Troubleshooting Adenylyl Cyclase Assays
| Observation | Potential Cause | Recommended Action |
| Low overall signal | Inactive enzyme, suboptimal substrate concentration, incorrect buffer pH. | Prepare fresh cell lysates, verify ATP concentration, check buffer pH. |
| High background signal | Contamination, non-specific activation. | Use fresh reagents, include appropriate negative controls (e.g., without Terbutaline). |
| Inconsistent replicates | Pipetting errors, temperature gradients across the plate. | Use calibrated pipettes, ensure uniform temperature during incubation.[23] |
Experimental Protocols & Visualizations
Terbutaline Signaling Pathway
Terbutaline, as a β2-adrenergic receptor agonist, primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Terbutaline signaling pathway via the β2-adrenergic receptor.
Experimental Workflow: Adenylyl Cyclase Activity Assay
A typical workflow for measuring Terbutaline-induced adenylyl cyclase activity involves cell culture, treatment, cell lysis, and quantification of cAMP.
Caption: Workflow for a Terbutaline adenylyl cyclase activity assay.
Logical Relationship: Factors Contributing to Inconsistent Results
This diagram illustrates the key factors that can independently or collectively contribute to variability in Terbutaline experiments.
Caption: Key factors contributing to inconsistent Terbutaline results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphisms of the β2-adrenergic receptor correlated to nocturnal asthma and the response of terbutaline nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of polymorphisms of the beta(2)-adrenergic receptor on the response to regular use of albuterol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of β2 adrenergic receptor gene polymorphisms, long-acting β-agonists and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Studies in vivo and in vitro of terbutaline-induced beta-adrenoceptor desensitization in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbutaline-induced desensitization of human lymphocyte beta 2-adrenoceptors. Accelerated restoration of beta-adrenoceptor responsiveness by prednisone and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Terbutaline-induced desensitization of human lymphocyte beta 2-adrenoceptors. Accelerated restoration of beta-adrenoceptor responsiveness by prednisone and ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terbutaline-induced desensitization of beta 2-adrenoceptor in vivo function in humans: attenuation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. korambiotech.com [korambiotech.com]
- 20. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
Technical Support Center: Brethaire (Terbutaline Sulfate) Stability and Storage for Research Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Brethaire (terbutaline sulfate) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of terbutaline (B1683087) sulfate (B86663) solutions?
A1: Terbutaline sulfate is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2] Exposure to light is a critical factor and can lead to significant degradation and a yellow discoloration of the solution.[3][4][5] While it is relatively stable under thermal stress in its solid state, temperature can influence the rate of degradation in solution.[2]
Q2: What are the recommended storage conditions for terbutaline sulfate solutions in a research lab?
A2: For optimal stability, terbutaline sulfate solutions should be stored protected from light.[3][4][5][6] Refrigeration at 4°C in the dark is a reliable method for preserving the integrity of the solution for an extended period.[3][5] Storage at room temperature (25°C) is also acceptable if the solution is shielded from light.[3][5] For solid forms of terbutaline sulfate, it should be stored in a closed container at room temperature, away from heat, moisture, and direct light.[7][8]
Q3: How long can I store a repackaged terbutaline sulfate injection?
A3: Terbutaline sulfate injection (1 mg/mL) repackaged in polypropylene (B1209903) syringes is stable for up to 60 days when stored under refrigeration (4°C) or at room temperature (25°C) in the dark.[3][5] However, significant degradation can occur if the syringes are exposed to light.[3][4][5]
Q4: What are the known degradation products of terbutaline sulfate?
A4: Forced degradation studies have identified several degradation products. Key degradants include 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzaldehyde, and 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone.
Q5: Can I dilute terbutaline sulfate in 0.9% sodium chloride injection?
A5: Yes, terbutaline sulfate (0.1 mg/mL) in 0.9% sodium chloride injection was found to be stable for at least 23 days at 25°C when stored in polyvinylchloride bags.[9] The physical appearance remained clear, and there was no significant loss of potency or change in pH.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing of Solution | Exposure to light (photodegradation) | Discard the solution. Prepare a fresh solution and ensure it is stored in a light-protected container (e.g., amber vials, or wrapped in aluminum foil).[3][4][5] |
| Unexpected Experimental Results | Degradation of terbutaline sulfate due to improper storage or handling. | 1. Verify the storage conditions (temperature and light protection) of your stock and working solutions. 2. Prepare a fresh solution from a reliable stock. 3. Perform a stability check of your solution using a suitable analytical method like HPLC. |
| Precipitate Formation | Incompatibility with other reagents or solvents. pH shift. | 1. Review the composition of your experimental solution for any potential incompatibilities. 2. Measure the pH of the solution and adjust if necessary. Terbutaline sulfate injection has a pH of approximately 4.3.[9] |
Stability Data Summary
Table 1: Stability of Repackaged Terbutaline Sulfate (1 mg/mL) in Polypropylene Syringes over 60 Days [3][4]
| Storage Condition | Day 1 | Day 4 | Day 7 | Day 14 | Day 28 | Day 60 |
| 4°C, Dark | 97.9% | 98.5% | 96.8% | 97.0% | 98.0% | 94.3% |
| 25°C, Dark | 96.0% | 97.5% | 95.9% | 96.5% | 97.5% | 95.3% |
| 25°C, Light | 94.4% | 97.1% | 95.6% | 95.0% | 94.9% | 89.2% |
Table 2: Stability of Extemporaneously Compounded Terbutaline Sulfate Oral Preparation (1 mg/mL) in Simple Syrup, NF at 4°C in the Dark [10]
| Preparation | Day 10 | Day 19 | Day 35 | Day 55 |
| Suspension | 101.9% | 102.7% | 103.4% | 103.8% |
| Solution | 98.6% | 96.5% | 94.5% | 91.7% |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline based on methods cited in the literature for determining the concentration of terbutaline sulfate and its degradation products.[3][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for your specific column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Terbutaline sulfate can be detected at approximately 276 nm.
-
Procedure:
-
Prepare a standard curve using known concentrations of a terbutaline sulfate reference standard.
-
Prepare your samples by diluting them to an appropriate concentration with the mobile phase.
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the terbutaline sulfate peak and any potential degradation product peaks.
-
Quantify the amount of terbutaline sulfate in your samples by comparing the peak area to the standard curve.
-
Degradation Pathways
The following diagrams illustrate the postulated degradation pathways of terbutaline sulfate under different stress conditions.
Caption: Postulated oxidative degradation pathway of terbutaline sulfate.[1]
Caption: Postulated photolytic degradation pathway of terbutaline sulfate.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terbutaline Sulfate (Terbutaline Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Brethine (Terbutaline Oral): Key Safety & Patient Guidance [drugs.com]
- 8. Terbutaline (Brethine, Bricanyl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of an extemporaneously compounded terbutaline sulfate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Terbutaline in Experimental Models
Welcome to the technical support center for researchers utilizing Terbutaline (B1683087) in experimental models. This resource provides troubleshooting guidance and frequently asked questions to help you navigate and mitigate the off-target effects of this potent β2-adrenergic receptor agonist.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Terbutaline, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Unexpected cardiac effects (e.g., increased heart rate, contractility) in non-cardiac cell/tissue models. | Off-target activation of β1-adrenergic receptors. While Terbutaline is selective for β2 receptors, at higher concentrations it can cross-react with β1 receptors, which are expressed in various tissues, including the heart.[1][2] | - Dose-Response Curve: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired β2-mediated effect without significant β1 activation. - Selective Antagonists: Use a β1-selective antagonist (e.g., atenolol) to block off-target cardiac effects and confirm that the observed response is indeed β1-mediated.[3] - Model Selection: If possible, use a cell line or animal model with low or absent β1-adrenergic receptor expression. |
| Inconsistent or variable results between experimental repeats. | - Receptor Desensitization: Prolonged or repeated exposure to Terbutaline can lead to desensitization and downregulation of β2-adrenergic receptors. - Cell Passage Number: Receptor expression levels can change with increasing cell passage number.[4] - Experimental Conditions: Variations in temperature, pH, or incubation times can affect drug potency and cellular responses. | - Time-Course Experiment: Determine the optimal incubation time to achieve the desired effect before significant desensitization occurs. - Control Cell Passaging: Maintain a consistent and limited range of cell passage numbers for all experiments.[4] - Standardize Protocols: Ensure all experimental parameters are consistent across all repeats. |
| Observed effects are not blocked by β2-adrenergic receptor antagonists. | - Off-target effects on other receptors: At high concentrations, Terbutaline can exhibit weak antagonistic effects at α1-adrenergic receptors.[5] - Non-receptor mediated effects: At very high concentrations, drugs can have non-specific effects on cell membranes or other cellular components. | - Test for α1-adrenergic antagonism: In relevant experimental systems (e.g., vascular smooth muscle), assess whether Terbutaline interferes with the effects of α1-adrenergic agonists.[6] - Concentration Range: Use the lowest effective concentration of Terbutaline as determined by a dose-response curve to minimize non-specific effects. |
| Difficulty in distinguishing between G-protein-dependent and β-arrestin-dependent signaling. | Terbutaline, like other β-agonists, can activate both Gs-cAMP signaling and β-arrestin-mediated pathways, which can have distinct downstream consequences.[7][8] | - Biased Agonist Comparison: Compare the effects of Terbutaline with biased agonists that preferentially activate either the G-protein or β-arrestin pathway. - Knockdown/Knockout Models: Utilize cell lines with knockdown or knockout of Gs or β-arrestin to dissect the contribution of each pathway. - Pathway-Specific Inhibitors: Use inhibitors of downstream effectors of each pathway (e.g., PKA inhibitors for the G-protein pathway, Src inhibitors for the β-arrestin pathway) to differentiate their respective contributions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Terbutaline?
A1: Terbutaline is a selective β2-adrenergic receptor agonist.[1] Its primary on-target effect is the activation of β2-adrenergic receptors, leading to Gs protein-mediated stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[9] This pathway mediates smooth muscle relaxation, making it effective as a bronchodilator.[1]
Known off-target effects include:
-
β1-adrenergic receptor activation: At higher concentrations, Terbutaline can lose its selectivity and activate β1-adrenergic receptors, which are predominantly found in the heart. This can lead to increased heart rate and contractility.[1][2]
-
α1-adrenergic receptor antagonism: Studies have shown that Terbutaline can act as a weak competitive antagonist at α1-adrenergic receptors, although this effect is typically observed at concentrations higher than those required for β2-agonist activity.[5]
-
β-arrestin pathway activation: Like other β-agonists, Terbutaline can induce β-arrestin recruitment to the β2-adrenergic receptor, leading to receptor desensitization, internalization, and activation of G-protein-independent signaling pathways.[7][8]
Q2: What is the selectivity profile of Terbutaline for β2- versus β1-adrenergic receptors?
A2: Terbutaline exhibits a greater stimulating effect on β2-adrenergic receptors compared to β1-adrenergic receptors.[1] However, it is less selective than some other β2-agonists.[1] The selectivity is dose-dependent, with higher concentrations leading to a greater likelihood of β1-receptor activation.[3] For quantitative comparison, the affinity (Ki) or potency (EC50) at each receptor subtype should be determined in the specific experimental system being used.
Q3: How can I experimentally determine the selectivity of Terbutaline in my model?
A3: You can determine the selectivity of Terbutaline through a combination of approaches:
-
Competitive Radioligand Binding Assays: This method is used to determine the binding affinity (Ki) of Terbutaline for β1- and β2-adrenergic receptors. The assay involves competing the binding of a non-selective radiolabeled antagonist with increasing concentrations of unlabeled Terbutaline in membranes prepared from cells or tissues expressing one or both receptor subtypes.[10][11]
-
Functional Assays in Receptor-Specific Cell Lines: Utilize cell lines engineered to express only the human β1- or β2-adrenergic receptor. Perform dose-response curves for a functional readout, such as cAMP accumulation, to determine the EC50 value for each receptor subtype. The ratio of EC50 (β1) / EC50 (β2) will provide a measure of functional selectivity.
-
Use of Selective Antagonists: In a system expressing both receptor subtypes, you can use a selective β1-antagonist (e.g., atenolol) or a selective β2-antagonist (e.g., ICI 118,551) to isolate the response mediated by each receptor.
Q4: What are the downstream signaling pathways activated by Terbutaline's off-target effects?
A4: Off-target activation of different receptors by Terbutaline leads to distinct downstream signaling cascades:
-
β1-adrenergic receptor activation: Similar to the β2 receptor, the β1 receptor is primarily coupled to the Gs-adenylyl cyclase-cAMP-PKA pathway. In cardiomyocytes, this leads to the phosphorylation of proteins that increase intracellular calcium levels and enhance contractility.
-
α1-adrenergic receptor antagonism: As an antagonist, Terbutaline would block the signaling of endogenous α1-agonists (like norepinephrine). The canonical α1-adrenergic pathway involves Gq protein activation, leading to phospholipase C activation, and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively.
-
β-arrestin-mediated signaling: Upon recruitment to the β2-adrenergic receptor, β-arrestin can act as a scaffold for various signaling proteins, including Src, and components of the MAPK/ERK pathway, initiating signaling cascades independently of G-protein activation.[7][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Terbutaline's on- and off-target effects. Note that these values can vary depending on the experimental system.
Table 1: Receptor Binding and Functional Potency of Terbutaline
| Receptor Subtype | Parameter | Value | Experimental System |
| β2-Adrenergic Receptor | IC50 | 53 nM | Not specified |
| β2-Adrenergic Receptor | EC50 (cAMP formation) | 2.3 µM | Cultured human airway smooth muscle cells |
| α1-Adrenergic Receptor | pKB (antagonism) | 4.70 ± 0.09 | Rat isolated small mesenteric arteries |
pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. A lower pKB value indicates weaker antagonism.
Table 2: Dose-Dependent Effects of Intravenous Terbutaline in Healthy Volunteers
| Parameter | Dose Range (µ g/min ) | Effect |
| Heart Rate | 10 - 30 | Dose-dependent increase |
| Plasma Potassium | 10 - 30 | Dose-dependent decrease |
| Blood Pressure Variability | 10 - 30 | Dose-dependent decrease in variability |
Experimental Protocols
1. Radioligand Competition Binding Assay to Determine Receptor Subtype Selectivity
This protocol allows for the determination of Terbutaline's binding affinity (Ki) for β1- and β2-adrenergic receptors.
-
Materials:
-
Cell membranes from cells expressing either β1- or β2-adrenergic receptors.
-
Non-selective radiolabeled antagonist (e.g., [³H]-CGP 12177).
-
Unlabeled Terbutaline.
-
Selective antagonists for non-specific binding determination (e.g., ICI 118,551 for β2, atenolol (B1665814) for β1).
-
Binding buffer.
-
Scintillation vials and fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled Terbutaline.
-
In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.
-
Add increasing concentrations of unlabeled Terbutaline to the experimental wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a selective antagonist.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of Terbutaline. Calculate the Ki using the Cheng-Prusoff equation.
-
2. Western Blot for β-Arrestin Recruitment
This protocol can be used to qualitatively or semi-quantitatively assess the recruitment of β-arrestin to the plasma membrane upon Terbutaline stimulation.
-
Materials:
-
Cell line expressing the β2-adrenergic receptor.
-
Terbutaline.
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against β-arrestin.
-
Primary antibody against a plasma membrane marker (e.g., Na+/K+ ATPase).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and grow to desired confluency.
-
Treat cells with various concentrations of Terbutaline for different time points.
-
Wash cells with ice-cold PBS.
-
Perform subcellular fractionation to separate the membrane and cytosolic fractions.
-
Lyse the membrane fraction with lysis buffer.
-
Determine the protein concentration of each sample.
-
Denature protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against β-arrestin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Normalize the β-arrestin signal to the plasma membrane marker to determine the extent of recruitment.
-
Visualizations
Caption: On-Target β2-Adrenergic Receptor Signaling Pathway.
Caption: Off-Target β1-Adrenergic Receptor Signaling.
Caption: β-Arrestin Recruitment and Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of terbutaline on cardiac automaticity and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta1-adrenoceptor stimulation by high-dose terbutaline downregulates terbutaline-stimulated alveolar fluid clearance in ex vivo rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The β2-adrenoceptor agonist bronchodilators terbutaline and orciprenaline are also weak α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of terbutaline on alpha-adrenergic responses and Ca2+ influx in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
Improving the solubility of Terbutaline for in vitro assays
Welcome to the technical support center for Terbutaline (B1683087). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of Terbutaline for in vitro assays. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Terbutaline and Terbutaline Sulfate (B86663)?
A1: Terbutaline is a selective beta-2 adrenergic agonist.[1][2] For pharmaceutical and research use, it is commonly available as Terbutaline Sulfate, a salt form which enhances its stability and solubility, particularly in aqueous solutions.[3][4] Terbutaline Sulfate is the form typically used for preparing solutions for in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of Terbutaline Sulfate?
A2: The recommended primary solvent for Terbutaline Sulfate is water. It is freely soluble in water, with a reported solubility of up to 100 mg/mL.[3][5][6] For compounds that are difficult to dissolve, Dimethyl sulfoxide (B87167) (DMSO) can also be used, with reported solubilities ranging from 5 mg/mL to 50 mg/mL.[5][6] For most in vitro applications, especially cell-based assays, preparing a concentrated stock in water is preferable to minimize solvent-induced cellular toxicity.
Q3: My Terbutaline Sulfate solution appears cloudy or discolored. What should I do?
A3: Cloudiness may indicate that the compound has not fully dissolved or that precipitation has occurred. Discoloration can be a sign of oxidation, a process that is accelerated by exposure to light, air, and low pH.[3][7] Ensure you are using a high-purity solvent and consider filter-sterilizing the solution through a 0.22 µm filter before use.[8] Store the solution protected from light to prevent degradation.[9]
Q4: I am observing precipitation when adding my Terbutaline Sulfate stock solution to my cell culture media. How can I prevent this?
A4: Precipitation upon addition to aqueous media (like cell culture medium) is a common issue when using a high concentration of an organic solvent like DMSO for the stock solution. To mitigate this, ensure the final concentration of DMSO in your culture medium is very low (typically ≤0.5%). You can achieve this by preparing a more concentrated stock solution so that a smaller volume is needed for dilution. Alternatively, preparing the stock solution directly in a buffered aqueous solution or sterile water can prevent this issue entirely.[10]
Q5: How should I store my Terbutaline Sulfate stock solutions?
A5: For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Ensure the containers are sealed and protected from moisture.[8] For short-term use, an aqueous solution of Terbutaline Sulfate is stable for at least 23 days at room temperature when prepared in 0.9% sodium chloride and protected from light.[11]
Physicochemical and Solubility Data
The properties of Terbutaline and its commonly used sulfate salt are summarized below. Understanding these properties is crucial for proper handling and solution preparation.
Table 1: Physicochemical Properties of Terbutaline and Terbutaline Sulfate
| Property | Terbutaline | Terbutaline Sulfate (hemisulfate) |
| Molecular Formula | C₁₂H₁₉NO₃[12] | C₁₂H₁₉NO₃ · ½H₂SO₄[13] |
| Molecular Weight | 225.28 g/mol [1][12] | 274.32 g/mol [6] |
| Appearance | White to gray-white crystalline powder[14] | White to slightly brownish-white crystalline powder[3] |
| Melting Point | 204-208°C[12] | ~242-255°C (with decomposition)[3][13] |
Table 2: Solubility of Terbutaline Sulfate in Common Solvents
| Solvent | Solubility | Concentration (Molar) | Notes |
| Water | 100 mg/mL[5][6] | ~364.54 mM | Freely soluble. Sonication may be required to expedite dissolution.[3][5][6] |
| DMSO | 5-50 mg/mL[5][6] | ~18.23 - 182.27 mM | Sonication is recommended.[6] |
| Ethanol | Practically Insoluble[3] | N/A | Terbutaline base is soluble in ethanol.[12] |
| Methanol | Slightly Soluble[14] | N/A | Terbutaline base is soluble in methanol.[12] |
| Chloroform | Insoluble[14] | N/A |
Troubleshooting Guide
Use this guide to address common issues encountered during the preparation and use of Terbutaline Sulfate solutions.
| Problem | Potential Cause | Recommended Solution |
| Powder Fails to Dissolve | Insufficient solvent volume or low solubility in the chosen solvent. | 1. Confirm you are using the correct solvent (Water or DMSO).2. Increase the solvent volume to lower the concentration.3. Apply sonication for 10-15 minutes to aid dissolution.[5][6]4. Gentle warming (37°C) can be attempted, but be mindful of potential degradation. |
| Precipitation in Cell Culture Medium | "Salting out" effect when a concentrated organic stock (e.g., DMSO) is diluted into an aqueous medium. | 1. Decrease the final concentration of Terbutaline Sulfate in the assay.2. Prepare a more concentrated stock solution so a smaller volume is added to the medium, keeping the final DMSO concentration below 0.5%.3. Prepare the stock solution directly in sterile water or PBS. |
| Solution Appears Colored (Yellow/Brown) | Oxidation or degradation of the compound. | 1. Prepare fresh solutions.2. Store stock solutions and powder protected from light and air.[3][9]3. Use high-purity, fresh solvents. |
| Inconsistent Experimental Results | Inaccurate concentration due to incomplete dissolution or degradation. | 1. Ensure the compound is fully dissolved before making dilutions.2. Always use freshly prepared working solutions or solutions that have been stored properly.3. Filter-sterilize the stock solution with a 0.22 µm syringe filter to remove any micro-particulates.[8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of an Aqueous Stock Solution (100 mg/mL)
-
Weighing: Accurately weigh 100 mg of Terbutaline Sulfate powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add 1 mL of sterile, purified water.
-
Mixing: Vortex the solution vigorously. If the powder does not dissolve completely, place the tube in a sonicator water bath for 15-20 minutes until the solution is clear.[6]
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of a DMSO Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh 50 mg of Terbutaline Sulfate powder.
-
Dissolution: Transfer the powder to a sterile, chemical-resistant tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution. Use a sonicator if necessary to achieve a clear solution.[6]
-
Storage: Aliquot and store at -20°C or -80°C, protected from moisture and light.[8]
Workflow for Preparing Working Solutions
The following diagram illustrates the general workflow for preparing a final working solution of Terbutaline Sulfate for a typical cell culture experiment.
Caption: Workflow for preparing Terbutaline Sulfate solutions.
Mechanism of Action Signaling Pathway
Terbutaline functions as a selective β2-adrenergic receptor agonist.[1] Its primary mechanism involves the activation of a G-protein coupled receptor signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This pathway is fundamental to its bronchodilatory effects.
Caption: Terbutaline's β2-adrenergic signaling pathway.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. saudijournals.com [saudijournals.com]
- 5. Terbutaline Sulfate | CAS:23031-32-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Terbutaline Sulfate | Adrenergic Receptor | Antibiotic | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terbutaline | CAS 23031-25-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. Terbutaline Sulfate | 23031-32-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. drugs.com [drugs.com]
Technical Support Center: Minimizing Cardiovascular Side Effects of Terbutaline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cardiovascular side effects of terbutaline (B1683087) in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Issue: Severe Tachycardia Observed After Terbutaline Administration
Q1: My animal model is experiencing significant tachycardia after I administered terbutaline. What steps can I take to manage this?
A1: Severe tachycardia is a common side effect of terbutaline due to its stimulation of β-adrenergic receptors.[1][2] Here are immediate and long-term strategies to consider:
-
Immediate Intervention:
-
Administer a β-blocker: Co-administration of a non-selective β-blocker like propranolol (B1214883) can rapidly reverse tachycardia.[3][4] A cardioselective β1-blocker such as atenolol (B1665814) can also be effective in mitigating the heart rate increase with potentially fewer effects on β2-mediated bronchodilation.[5][6]
-
Reduce or Discontinue Terbutaline: If the tachycardia is severe and compromising the animal's welfare, consider reducing the dosage or temporarily discontinuing the administration while implementing countermeasures.
-
Fluid Therapy: Intravenous fluids can help stabilize the animal, although they may not directly counter the tachycardic effects.[3]
-
-
Long-Term Experimental Design Adjustments:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the minimum effective dose of terbutaline that achieves the desired therapeutic effect with the least cardiovascular impact.
-
Co-administration Protocol: Prophylactically co-administer a β-blocker with terbutaline. The choice between a non-selective (propranolol) and a cardioselective (atenolol, metoprolol) β-blocker will depend on your experimental goals.[4][7][8]
-
Route of Administration: Consider alternative routes of administration. Inhaled terbutaline may have fewer systemic cardiovascular effects compared to intravenous or subcutaneous injections.
-
Issue: Hypotension Following Terbutaline Administration
Q2: My animal model developed hypotension after receiving terbutaline. What is the cause and how can I manage it?
A2: Terbutaline can cause vasodilation through its action on β2-adrenergic receptors in vascular smooth muscle, leading to a decrease in blood pressure.[9][10]
-
Management Strategies:
-
Fluid Bolus: Administer an intravenous crystalloid or colloid fluid bolus to increase intravascular volume and blood pressure.[11]
-
Vasopressors: If hypotension is severe and unresponsive to fluids, a vasopressor may be necessary.
-
Dose Adjustment: In future experiments, a lower dose of terbutaline may be required to avoid significant hypotension.
-
Monitoring: Continuously monitor blood pressure to assess the response to interventions.
-
Issue: Arrhythmias Detected on ECG
Q3: I've observed premature ventricular contractions (PVCs) and other arrhythmias on the ECG of my animal after terbutaline administration. What should I do?
A3: Terbutaline can have pro-arrhythmic effects, especially at higher doses or in the presence of other contributing factors.[3][12]
-
Immediate Actions:
-
Administer Antiarrhythmics: Propranolol has been shown to be effective in resolving terbutaline-induced ventricular arrhythmias.[3] While lidocaine (B1675312) has been used, it may not always be effective.[3]
-
Check Electrolytes: Terbutaline can cause a transient decrease in serum potassium (hypokalemia), which can contribute to arrhythmias.[2][13] If hypokalemia is present, consider appropriate potassium supplementation.
-
Discontinue Terbutaline: Stop the administration of terbutaline until the arrhythmia is resolved and the animal is stable.
-
-
Preventative Measures:
-
Lower Doses: Use the lowest effective dose of terbutaline.
-
Co-administration with β-blockers: As with tachycardia, co-administration of a β-blocker can help prevent arrhythmias.[12]
-
Baseline ECG: Always obtain a baseline ECG before drug administration to rule out pre-existing conditions.
-
Frequently Asked Questions (FAQs)
Q4: What are the expected cardiovascular effects of terbutaline in different animal models?
A4: The cardiovascular effects are generally consistent across species, primarily involving an increase in heart rate (tachycardia) and potential changes in blood pressure.[14][15][16] However, the magnitude of these effects can vary depending on the species, dose, and route of administration. For example, dogs may exhibit significant tachycardia and ventricular arrhythmias with terbutaline toxicosis.[3] In horses under anesthesia, intravenous terbutaline has been shown to increase heart rate and decrease arterial pressure.[16] Rabbits and felines also demonstrate an increased heart rate in response to terbutaline.[15]
Q5: How can I choose the appropriate dose of terbutaline for my animal model to minimize cardiovascular side effects?
A5: The optimal dose will depend on your specific research question and animal model. It is highly recommended to perform a pilot dose-response study to identify the lowest dose that produces the desired therapeutic effect while minimizing cardiovascular side effects. You can find starting points from published literature for various species (see tables below). When extrapolating doses between species, it is more accurate to use body surface area (BSA) conversion rather than a simple mg/kg conversion.[17][18][19]
Q6: What is the mechanism of action of terbutaline that leads to cardiovascular side effects?
A6: Terbutaline is a β2-adrenergic receptor agonist. While it preferentially stimulates β2 receptors (leading to effects like bronchodilation), it can also stimulate β1-adrenergic receptors, which are primarily located in the heart. Stimulation of β1 receptors leads to increased heart rate and contractility.[1][14] The vasodilation leading to hypotension is mediated by β2 receptors on vascular smooth muscle.
Q7: Are there any alternatives to terbutaline that have fewer cardiovascular side effects?
A7: The development of more selective β2-agonists is an ongoing area of research. The choice of an alternative will depend on the specific application. For some research purposes, it may be possible to use in vitro models or other non-animal alternatives to assess certain aspects of drug effects, though these cannot fully replace in vivo studies for systemic effects.[20]
Quantitative Data Summary
Table 1: Reported Dosages of Terbutaline and Co-administered Drugs in Animal Models
| Animal Model | Terbutaline Dosage | Route of Administration | Co-administered Drug | Dosage of Co-administered Drug | Reference |
| Dog | Unknown (toxicosis) | Inhalation/Ingestion | Propranolol | IV infusion | [3] |
| Cat | 8 µg/kg | Subcutaneous | - | - | [21] |
| Horse | 2 µg/kg | Intravenous | - | - | [16] |
| Rabbit | 1 x 10⁻⁹ to 1 x 10⁻⁵ M | In vitro (atria) | - | - | [15] |
| Guinea Pig | 0.3 mM | In vitro (atria) | Propranolol | Not specified | [12] |
| Rat | Not specified | Not specified | Atenolol | 10 µg/kg - 3 mg/kg | [6] |
Table 2: Observed Cardiovascular Effects of Terbutaline in Animal Models
| Animal Model | Terbutaline Dosage | Primary Cardiovascular Effect(s) | Magnitude of Effect | Reference |
| Dog | Toxic dose | Tachycardia, Ventricular Arrhythmias | Heart rate >200 bpm | [3] |
| Horse | 2 µg/kg IV | Increased Heart Rate, Decreased Blood Pressure | Statistically significant | [16] |
| Rabbit (in vitro) | 1 x 10⁻⁹ to 1 x 10⁻⁵ M | Increased Heart Rate | Max increase of 45 +/- 17 beats/min | [15] |
| Human (for comparison) | 10-30 µ g/min IV | Increased Heart Rate, Decreased Blood Pressure Variability | Heart rate increased from 57 to 109 bpm (supine) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Terbutaline Administration and Cardiovascular Monitoring in Rodents (Rat Model)
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
For intravenous administration, catheterize the femoral or jugular vein. For subcutaneous administration, choose a suitable injection site (e.g., dorsal scapular region).
-
Place ECG electrodes to monitor heart rate and rhythm.
-
For blood pressure monitoring, catheterize the carotid or femoral artery and connect to a pressure transducer.[22] Non-invasive tail-cuff methods can also be used.
-
Allow the animal to stabilize after instrumentation.
-
-
Baseline Measurements:
-
Record baseline heart rate, ECG, and blood pressure for at least 15-30 minutes before drug administration. Normal physiological parameters for a rat under anesthesia are a pulse rate of 260-500 beats/min and a respiratory rate of 70-110 breaths/min.[23]
-
-
Drug Administration:
-
Prepare a stock solution of terbutaline sulfate (B86663) in sterile saline.
-
Administer the desired dose of terbutaline via the chosen route. For IV infusion, a syringe pump is recommended for precise control of the infusion rate.
-
-
Post-Administration Monitoring:
-
Continuously record heart rate, ECG, and blood pressure for a predetermined period (e.g., 60-120 minutes) after administration.
-
Be prepared to intervene if severe adverse effects occur (see Troubleshooting Guides).
-
Protocol 2: Co-administration of Terbutaline and a β-Blocker
-
Follow steps 1 and 2 of Protocol 1.
-
β-Blocker Administration:
-
Administer the β-blocker (e.g., propranolol or atenolol) prior to or concurrently with terbutaline. The timing will depend on the experimental design (pre-treatment vs. simultaneous administration).
-
-
Terbutaline Administration:
-
Administer terbutaline as described in Protocol 1.
-
-
Monitoring:
-
Continuously monitor cardiovascular parameters as described in Protocol 1 to assess the mitigating effects of the β-blocker.
-
Visualizations
Caption: Signaling pathway of Terbutaline's cardiovascular effects.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Cardiovascular safety of beta(2)-adrenoceptor agonist use in patients with obstructive airway disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbutaline toxicosis in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Controlled-release metoprolol compared with atenolol in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of atenolol on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Terbutaline-induced metabolic responses after propranolol and metoprolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenoceptor blockers and terbutaline in patients with chronic obstructive lung disease. Effects and interaction after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute hypotension associated with terbutaline nebuliser therapy in a traumatic tetraplegic patient during the spinal shock phase. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbutaline-induced hypotension in a pregnant asthmatic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aaha.org [aaha.org]
- 12. The bronchodilator terbutaline enhances digitalis-induced arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dose-response effects of terbutaline on the variability, approximate entropy and fractal dimension of heart rate and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DailyMed - TERBUTALINE SULFATE tablet [dailymed.nlm.nih.gov]
- 15. Effects of terbutaline on cardiac automaticity and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of intravenous terbutaline on heart rate, arterial pressure and blood gases in anesthetized horses breathing air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Conversion between animals and human [targetmol.com]
- 19. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Long-Term Administration of Brethaire (Terbutaline Sulfate) in Chronic Studies
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term administration of Brethaire (terbutaline sulfate) in chronic research studies. The information is tailored for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of terbutaline (B1683087) sulfate (B86663)?
A1: Terbutaline sulfate is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism involves the stimulation of beta-2 adrenergic receptors, which activates the intracellular enzyme adenylyl cyclase. This leads to an increase in cyclic 3',5'-adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in the relaxation of smooth muscle, particularly in the bronchioles.[2]
Q2: What are the common routes of administration for long-term studies in rodents?
A2: For chronic studies, continuous infusion via subcutaneous or intravenous routes is often preferred to maintain stable plasma concentrations. This can be achieved using implantable osmotic pumps or external infusion pumps connected to a catheter. Oral administration is also possible but may result in variable absorption and significant first-pass metabolism.
Q3: What are the known side effects of long-term terbutaline administration in preclinical studies?
A3: Preclinical studies in rodents have shown that high doses of terbutaline sulfate can lead to cardiovascular effects such as tachycardia (increased heart rate).[3] When administered concurrently with methylxanthines, beta-agonists have been associated with cardiac arrhythmias and myocardial necrosis in animal studies.[2] Developmental toxicity studies in rats have indicated that terbutaline can alter cell development in the brain and other tissues, with effects dependent on the timing and dose of exposure.[4]
Q4: Is tachyphylaxis (loss of drug responsiveness) a concern with chronic terbutaline administration?
A4: Tachyphylaxis is a potential concern with prolonged use of beta-2 agonists. Continuous stimulation of the receptors can lead to their desensitization and downregulation.[5] However, some clinical studies have shown that despite continuous administration, a significant bronchodilator response can be maintained.[5] Researchers should consider this phenomenon in their study design and may need to adjust dosages or include intermittent dosing schedules if tachyphylaxis is observed.
Data Presentation
Table 1: Preclinical Toxicology Data for Terbutaline Sulfate
| Species | Study Duration | Route of Administration | Doses Tested | Key Findings |
| CD-1 Mice | 21 months | Dietary | Up to 200 mg/kg | No evidence of tumorigenicity.[2][6] |
| Rats | - | Oral | Up to 50 mg/kg | No impairment of fertility.[2][6] |
| Pregnant Rats | Gestational days 17-20 | - | - | Decreased cell numbers in the fetal brain and liver.[4] |
| Neonatal Rats | Postnatal days 2-5 | - | - | Reduced DNA synthesis in early-developing brain regions of females.[4] |
| Mature Rats | Acute | Subcutaneous | - | Median lethal dose (LD50) of approximately 165 mg/kg.[2][7] |
| Young Rats | Acute | Subcutaneous | - | Median lethal dose (LD50) of approximately 2000 mg/kg.[7] |
Table 2: Human Pharmacokinetic Parameters of Terbutaline Sulfate (Subcutaneous Administration)
| Dose | Number of Subjects | Mean Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Mean Elimination Half-life |
| 0.5 mg | 17 healthy adult males | 9.6 ng/mL | 0.5 hours | 5.7 hours |
| 0.25 mg | 2 male subjects | 5.2 - 5.3 ng/mL | ~20 minutes | ~2.9 hours (in 10 of 14 patients) |
Note: Preclinical pharmacokinetic data for chronic continuous infusion in rodents is limited in publicly available literature. Researchers should perform pilot studies to determine the optimal dosing regimen to achieve desired plasma concentrations for their specific study.
Experimental Protocols
Protocol for Continuous Subcutaneous Infusion of Terbutaline Sulfate in Rodents Using Osmotic Pumps
1. Materials:
-
Terbutaline sulfate powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Osmotic pumps (e.g., ALZET® pumps) with appropriate duration and flow rate for the study
-
Filling tubes and flow moderators for the osmotic pumps
-
Sterile surgical instruments
-
Anesthesia
-
Analgesics
-
Clippers and surgical scrub
2. Calculation of Drug Concentration:
-
Determine the desired daily dose of terbutaline sulfate in mg/kg/day.
-
Calculate the total daily dose for the average weight of the animals in the study.
-
Use the manufacturer's specifications for the osmotic pump's flow rate (µl/hour) to calculate the required concentration of the terbutaline sulfate solution.
-
Concentration (mg/ml) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Flow Rate (µl/hour) x 24 hours/day x 0.001 ml/µl]
-
-
It is crucial to use the lot-specific data provided by the pump manufacturer for accurate calculations.[8]
3. Preparation of Infusion Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of terbutaline sulfate powder in the sterile vehicle.
-
Ensure the solution is completely dissolved. If necessary, sterile filter the solution using a 0.22 µm filter.
-
Terbutaline sulfate solutions in 0.9% sodium chloride are reported to be stable for at least 23 days at 25°C.[9] For longer studies, stability at 37°C should be confirmed.
4. Osmotic Pump Filling and Priming:
-
Following the manufacturer's instructions, fill the osmotic pumps with the prepared terbutaline sulfate solution using a sterile filling tube.
-
Insert the flow moderator into the pump opening.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration before implantation to ensure immediate drug delivery upon implantation.[8]
5. Surgical Implantation:
-
Anesthetize the animal and provide appropriate analgesia.
-
Shave and aseptically prepare the surgical site, typically on the back between the scapulae.
-
Make a small subcutaneous incision to create a pocket for the osmotic pump.
-
Insert the primed osmotic pump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animal closely during recovery from anesthesia and for the first few days post-surgery for any signs of distress or complications.
Mandatory Visualizations
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Smooth Muscle Relaxation.
References
- 1. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TERBUTALINE SULFATE INJECTION, USP [dailymed.nlm.nih.gov]
- 3. Chemical stabilities of isoetharine hydrochloride, metaproterenol sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imj.ie [imj.ie]
- 6. Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Terbutaline (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Terbutaline Tachyphylaxis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on designing and troubleshooting experiments aimed at understanding and mitigating tachyphylaxis to the β2-adrenergic receptor (β2AR) agonist, Terbutaline. A key focus is the comparison of intermittent versus continuous drug exposure to minimize receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of Terbutaline?
A1: Tachyphylaxis is the rapid decrease in the response to a drug following its administration. With Terbutaline, a β2AR agonist, repeated or continuous exposure can lead to a diminished bronchodilatory effect. This occurs due to desensitization of the β2-adrenergic receptors.
Q2: What is the molecular mechanism behind Terbutaline-induced tachyphylaxis?
A2: The primary mechanism is β2AR desensitization, a process initiated by agonist binding. This triggers the recruitment of G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular domains. This phosphorylation increases the receptor's affinity for β-arrestin proteins.[1] β-arrestin binding sterically hinders G-protein coupling, uncoupling the receptor from its downstream signaling cascade (i.e., adenylyl cyclase activation and cAMP production), and promotes receptor internalization via clathrin-coated pits.[2]
Q3: How can intermittent exposure to Terbutaline potentially avoid tachyphylaxis?
A3: Intermittent exposure, with drug-free intervals, may allow for receptor resensitization. During the "off" period, receptors can be dephosphorylated by phosphatases and recycled back to the cell surface, restoring their responsiveness to subsequent agonist stimulation.[3] This contrasts with continuous exposure, which can lead to receptor downregulation, where receptors are targeted for lysosomal degradation rather than being recycled.[1]
Q4: What are the key in vitro assays to study Terbutaline tachyphylaxis?
A4: The core assays for investigating this phenomenon include:
-
cAMP Accumulation Assays: To quantify the functional response to β2AR activation.
-
Receptor Binding Assays: To determine the number of receptors on the cell surface (Bmax) and their affinity for the ligand (Kd).
-
β-Arrestin Recruitment Assays: To measure the interaction between the activated receptor and β-arrestin, a key step in desensitization.
-
Receptor Internalization Assays: To visualize and quantify the movement of receptors from the plasma membrane into the cell.
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
-
Potential Cause:
-
Inconsistent cell numbers per well.
-
Variable incubation times.
-
Degradation of cAMP by phosphodiesterases (PDEs).
-
Cell stress affecting receptor signaling.
-
-
Troubleshooting Strategies:
-
Cell Plating: Ensure a homogenous cell suspension and consistent plating density. Allow cells to adhere and recover overnight.
-
Timing: Use a multichannel pipette or automated liquid handler for simultaneous addition of agonist and lysis buffer.
-
PDE Inhibition: Always include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent cAMP degradation.
-
Cell Health: Ensure cells are healthy and not over-confluent. Serum-starve cells for a few hours before the assay to reduce basal signaling.
-
Issue 2: No Significant Desensitization Observed with Continuous Terbutaline Exposure
-
Potential Cause:
-
Terbutaline concentration is too low to induce robust desensitization.
-
Exposure time is insufficient.
-
The cell line used expresses a low level of β2AR or has a less efficient desensitization machinery.
-
-
Troubleshooting Strategies:
-
Dose-Response and Time-Course: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of Terbutaline exposure to induce significant desensitization in your specific cell model.
-
Cell Line Selection: Use a cell line known to endogenously express β2AR (e.g., A431, BEAS-2B) or a stably transfected cell line with high receptor expression (e.g., HEK293-β2AR).
-
Positive Control: Use a well-characterized potent β2AR agonist, like Isoproterenol, as a positive control for inducing desensitization.
-
Issue 3: Difficulty in Quantifying Receptor Internalization
-
Potential Cause:
-
Antibody-based methods may have high background staining.
-
Transient nature of internalization for some receptors.
-
Low receptor expression levels.
-
-
Troubleshooting Strategies:
-
Imaging: Use a high-resolution confocal microscope. Optimize antibody concentrations and washing steps to minimize non-specific binding.
-
Live-Cell Imaging: Employ fluorescently tagged receptors (e.g., β2AR-GFP) for real-time visualization of internalization in living cells.
-
Biochemical Assays: Use cell-surface labeling techniques (e.g., biotinylation) followed by western blotting to quantify the amount of receptor remaining on the plasma membrane.
-
Experimental Protocols
Protocol 1: In Vitro Model of Tachyphylaxis with Intermittent vs. Continuous Terbutaline Exposure
This protocol outlines a general workflow to compare the effects of intermittent and continuous Terbutaline exposure on β2AR desensitization and resensitization.
1. Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells stably expressing human β2AR) in appropriate growth medium.
-
Plate cells in multi-well plates suitable for the downstream assays (e.g., 96-well plates for cAMP assays, plates with coverslips for imaging). Allow cells to adhere and reach 80-90% confluency.
2. Drug Exposure Regimens:
-
Continuous Exposure: Treat cells with a predetermined concentration of Terbutaline (e.g., 10 µM) for a prolonged period (e.g., 24 hours).
-
Intermittent Exposure: Treat cells with the same concentration of Terbutaline for a defined period (e.g., 1 hour), followed by a washout period in drug-free medium (e.g., 4 hours). Repeat this cycle for a total of 24 hours.
-
Control Group: Treat cells with vehicle (e.g., sterile water or PBS) for the same duration.
3. Washout and Re-stimulation:
-
After the 24-hour treatment period, thoroughly wash all wells with warm, serum-free medium to remove any residual Terbutaline.
-
Allow the cells to recover in drug-free medium for a defined period to assess resensitization (e.g., 1, 4, or 8 hours).
-
Following the recovery period, re-stimulate the cells with a range of Terbutaline concentrations to assess the functional response.
4. Downstream Assays:
-
Perform cAMP accumulation assays, receptor binding assays, and receptor internalization assays on the different treatment groups to quantify the degree of desensitization and resensitization.
References
Validating Terbutaline's specificity in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for validating the specificity of Terbutaline in new experimental setups. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Terbutaline?
A1: Terbutaline is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). This binding activates the associated Gs protein, stimulating the enzyme adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various cellular proteins, ultimately resulting in smooth muscle relaxation and other downstream effects.[4][5]
Q2: How selective is Terbutaline for the β2-adrenergic receptor?
A2: Terbutaline exerts a preferential effect on β2-adrenergic receptors compared to β1-adrenergic receptors, which are more prevalent in the heart.[1] However, this selectivity is relative and not absolute.[1] At higher concentrations, Terbutaline can also stimulate β1 receptors, potentially leading to cardiovascular effects like increased heart rate.[4] It has been shown to have little to no effect on alpha-adrenergic receptors.[1]
Q3: What are the expected downstream cellular effects of β2-adrenergic receptor activation by Terbutaline?
A3: The primary and most well-documented effect is the relaxation of smooth muscle, particularly in the bronchi, which is why it's used as a bronchodilator.[3][6] Other effects resulting from the cAMP/PKA pathway activation include:
-
Inhibition of the release of inflammatory mediators from mast cells.[2]
-
Increased mucociliary clearance.[2]
-
Stimulation of glycogenolysis (glucose release) in the liver and muscle, particularly at high doses.[5]
-
Modulation of neurotransmission in airways.[5]
-
Upregulation of T helper-17 (Th17) cells in a PKA-dependent manner.[7]
Q4: What are the known off-target effects or non-β2-mediated activities of Terbutaline?
A4: Besides potential cross-reactivity with β1-adrenergic receptors, especially at high concentrations, Terbutaline can cause effects that may be relevant in an experimental context.[3][4] These include skeletal muscle tremors and tachycardia.[3][8] High doses have been associated with transient hyperglycemia and hypokalemia (low potassium).[9][10] Researchers should be aware of these potential effects, as they could confound experimental results if not properly controlled for.
Troubleshooting Guide
This guide addresses common problems encountered when validating Terbutaline's specificity.
| Problem | Potential Cause | Recommended Solution |
| No or weak response to Terbutaline | 1. Inactive Compound: Degradation of Terbutaline stock solution. 2. Low Receptor Expression: The experimental cell line or tissue may have low or no expression of the β2-adrenergic receptor. 3. Assay Sensitivity: The functional assay (e.g., cAMP measurement) may not be sensitive enough to detect a response. | 1. Prepare a fresh stock solution of Terbutaline. Confirm its activity on a validated positive control cell line. 2. Verify β2-adrenergic receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor endogenously or a transiently transfected system. 3. Optimize the assay conditions. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal. |
| High variability between replicates | 1. Inconsistent Cell Plating: Uneven cell density across wells. 2. Edge Effects: Evaporation or temperature gradients in multi-well plates. 3. Reagent Preparation: Inconsistent dilutions of Terbutaline or other reagents. | 1. Ensure a homogenous cell suspension and use proper cell counting and plating techniques. 2. Avoid using the outer wells of the plate or ensure proper humidification during incubation. 3. Use calibrated pipettes and prepare fresh dilutions for each experiment. |
| Observed effect is not blocked by a β2-antagonist | 1. Off-Target Effect: The observed response is not mediated by the β2-adrenergic receptor. 2. Antagonist Concentration/Potency: The antagonist concentration is too low, or it is not potent enough to compete with Terbutaline. 3. Non-Specific Antagonist: The antagonist itself has off-target effects. | 1. This suggests an off-target effect. Perform counter-screening against other adrenergic receptor subtypes (e.g., β1, α1, α2) using specific antagonists for each. 2. Perform a dose-response curve with the antagonist (e.g., ICI-118,551) to determine its IC50 in your system and ensure you are using a concentration sufficient for blockade (typically 10-100x its IC50). 3. Validate the antagonist's specificity in your system or consult literature for its known selectivity profile. |
| Cell toxicity or death observed | 1. High Terbutaline Concentration: Excessive concentration may lead to cellular stress. 2. Prolonged Exposure: Long incubation times can be detrimental. 3. Contamination: The cell culture or reagents may be contaminated (e.g., with mycoplasma).[11] | 1. Perform a dose-response experiment to determine the optimal concentration range. The reported EC50 can vary widely (from 13.8 nM to 2.14 μM), so empirical determination is key.[12] 2. Optimize the incubation time. For signaling events like cAMP production, short incubation times (15-30 minutes) are often sufficient. 3. Regularly test cell cultures for mycoplasma contamination and ensure all reagents are sterile. |
Pharmacological Data
The following table summarizes key quantitative data for Terbutaline to aid in experimental design.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 53 nM | β2-adrenergic receptor | [1] |
| EC50 Range | 13.8 nM - 2.14 µM | Varies by study and cellular system | [12] |
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement via cAMP Assay
This protocol confirms that Terbutaline activates the canonical Gs-cAMP signaling pathway in your experimental system.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293T cells transiently transfected with a β2-adrenergic receptor plasmid, or a cell line with endogenous expression) in a 96-well or 384-well plate and incubate overnight.
-
Assay Preparation: Wash the cells with serum-free media. Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to the assay buffer and pre-incubate with the cells for 15-30 minutes to prevent cAMP degradation.
-
Agonist Stimulation: Prepare a serial dilution of Terbutaline. Add varying concentrations to the wells. Include a vehicle control (e.g., DMSO or saline) and a positive control agonist (e.g., Isoproterenol).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or competitive immunoassay.[13]
-
Data Analysis: Plot the cAMP concentration against the log of Terbutaline concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC50 value.
Protocol 2: Confirming Specificity with a Selective Antagonist
This protocol validates that the observed effect of Terbutaline is mediated specifically through the β2-adrenergic receptor.
Methodology:
-
Cell Preparation: Plate cells as described in Protocol 1.
-
Antagonist Pre-incubation: Wash the cells. Add a selective β2-adrenergic receptor antagonist (e.g., ICI-118,551) at a concentration known to be effective (typically 10-100 times its Ki or IC50). Also, include wells with vehicle control instead of the antagonist. Incubate for 20-30 minutes.
-
Agonist Stimulation: While keeping the antagonist in the wells, add Terbutaline at a concentration that elicits a submaximal response (e.g., its EC80, determined from Protocol 1).
-
Incubation and Detection: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the response to Terbutaline in the presence and absence of the antagonist. A significant reduction in the signal in the presence of the antagonist confirms that the effect is mediated by the β2-adrenergic receptor.
Protocol 3: Counter-Screening for β1-Adrenergic Receptor Activity
This protocol assesses the degree of off-target activity at the closely related β1-adrenergic receptor.
Methodology:
-
Cell System: Use a cell line that specifically expresses the β1-adrenergic receptor (either endogenously or through transfection) but has minimal to no β2-adrenergic receptor expression.
-
Experimental Procedure: Perform a cAMP dose-response assay as described in Protocol 1, using the β1-expressing cells.
-
Data Analysis: Generate a dose-response curve for Terbutaline in the β1-expressing cells and calculate the EC50. Compare this β1 EC50 value to the β2 EC50 value obtained from Protocol 1. The ratio of EC50 (β1) / EC50 (β2) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for the β2 receptor.
Visualizations
Caption: Canonical signaling pathway of Terbutaline via the β2-adrenergic receptor.
Caption: Logical workflow for validating the specificity of Terbutaline's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 5. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. A Case Study of an Adverse Reaction to Inhaled Terbutaline-Causing Tremor in Both Hands [gavinpublishers.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Brethaire (Terbutaline Sulfate) Against Other Beta-2 Agonists: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Brethaire (terbutaline sulfate) with other prominent short- and long-acting beta-2 adrenergic receptor agonists, including albuterol, salmeterol (B1361061), and formoterol (B127741). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical studies, detailed experimental protocols, and an overview of the underlying signaling pathway.
Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway
This compound, like other beta-2 agonists, exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
Activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue, leading to bronchodilation.[1]
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of this compound (terbutaline sulfate) with other beta-2 agonists. The primary endpoint for efficacy in these studies is the Forced Expiratory Volume in one second (FEV1), a measure of pulmonary function.
Table 1: this compound (Terbutaline) vs. Albuterol
| Study | Drug Administration | Key Efficacy Endpoint | Results | Conclusion |
| Munzenberger et al. (1989)[2] | Metered-Dose Inhaler | FEV1 and FEF25-75 | Both drugs produced rapid and significant bronchodilation for approximately 4 hours. | No statistically significant difference in pulmonary response was observed between terbutaline (B1683087) and albuterol.[2] |
| Zehner et al. (1995)[3][4] | Subcutaneous Terbutaline (0.25 mg) vs. Nebulized Albuterol (2.5 mg) | Peak Expiratory Flow Rate (PEFR) and patient-rated respiratory distress (VAS) | Initial mean PEFR: Terbutaline 97 ± 84 L/min, Albuterol 89 ± 84 L/min. No significant difference in PEFR improvement. Albuterol showed a greater improvement in VAS score (p < 0.05). | Both drugs reduced respiratory severity; albuterol provided greater subjective improvement.[3][4] |
Table 2: this compound (Terbutaline) vs. Formoterol
| Study | Drug Administration | Key Efficacy Endpoint | Results | Conclusion |
| Tattersfield et al. (2001)[5][6] | As-needed via Turbuhaler (Formoterol 4.5 µg vs. Terbutaline 0.5 mg) | FEV1, Peak Expiratory Flow (PEF), and time to first severe asthma exacerbation | Formoterol resulted in a 5% larger increase in FEV1 and a longer time to the first severe exacerbation (relative risk ratio 0.55). Morning and evening PEF were also higher with formoterol. | As-needed formoterol provided better asthma control than as-needed terbutaline.[5][6] |
| Hedenstrom et al. (1992)[7] | Inhaled (Formoterol 12 µg and 24 µg vs. Terbutaline 500 µg) | Airway resistance and maximal forced expiratory flow | Formoterol (both doses) showed a pronounced bronchodilator effect. The effect of terbutaline lasted for approximately 3 hours, while 24 µg of formoterol's effect lasted for about 11 hours. | Formoterol has a longer duration of action compared to terbutaline.[7] |
Table 3: this compound (Terbutaline) vs. Salmeterol
| Study | Drug Administration | Key Efficacy Endpoint | Conclusion |
| Hermansson & Jenkins (1995)[1] | Inhaled (Salmeterol vs. Terbutaline) | FEV1 and PEFR | The full text of this study was not available to extract detailed quantitative data. The abstract suggests a comparison of efficacy and safety over a 4-week period in adult asthmatics.[1] |
| Daily Use of Salmeterol Causes Tolerance to Bronchodilation with Terbutaline in Asthmatic Subjects | Daily Salmeterol with Terbutaline as rescue | FEV1 response to Terbutaline | Daily use of salmeterol for 4 and 12 weeks significantly reduced the bronchodilator response to terbutaline (p=0.001). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental designs and procedures employed in the clinical trials cited in this guide.
General Methodology for Bronchodilator Efficacy Trials
Clinical trials comparing bronchodilators typically follow a randomized, double-blind, crossover or parallel-group design.
-
Patient Population: Participants are generally diagnosed with a reversible obstructive airway disease such as asthma or Chronic Obstructive Pulmonary Disease (COPD). Inclusion criteria often specify a certain baseline FEV1 (e.g., <80% of predicted) and a demonstrated reversibility of airway obstruction in response to a beta-2 agonist.
-
Washout Period: Before the administration of the study drug, patients undergo a washout period where they refrain from using other bronchodilators to establish a stable baseline.
-
Drug Administration: The investigational drug and the comparator are administered at specified doses and intervals. The route of administration (e.g., metered-dose inhaler, dry powder inhaler, nebulizer) is standardized across treatment arms.
-
Efficacy Measurements: Pulmonary function tests, primarily spirometry to measure FEV1 and Forced Vital Capacity (FVC), are performed at baseline and at multiple time points after drug administration. Peak Expiratory Flow Rate (PEFR) may also be monitored. Patient-reported outcomes, such as symptom scores and rescue medication use, are often collected.
Specific Protocol Elements from Cited Studies
-
Munzenberger et al. (1989) - Terbutaline vs. Albuterol: This study utilized a randomized crossover design. Twenty asthmatic patients were administered terbutaline and albuterol via a metered-dose inhaler. Spirometric measurements (FEV1 and FEF25-75) were taken before and at nine different time points up to six hours post-dose. Each drug was used for a 7-day test period.[2]
-
Tattersfield et al. (2001) - Formoterol vs. Terbutaline: This was a 12-week, double-blind, parallel-group study involving 362 patients with moderate to severe asthma who were already taking inhaled corticosteroids. Patients were randomly assigned to receive either formoterol (4.5 µg) or terbutaline (0.5 mg) as needed via a Turbuhaler. Efficacy was assessed by FEV1, morning and evening PEF, and the time to the first severe asthma exacerbation.[5][6]
-
Zehner et al. (1995) - Terbutaline vs. Albuterol in an emergency setting: This was a double-placebo, double-blind, randomized trial in patients with acute respiratory distress. Patients received either subcutaneous terbutaline (0.25 mg) and a saline aerosol or nebulized albuterol (2.5 mg) and a saline injection. Respiratory severity was measured using an empiric score that included PEFR, and patients rated their own distress using a visual analog scale (VAS).[3][4]
Summary and Conclusion
This compound (terbutaline sulfate) is an effective short-acting beta-2 agonist for the relief of bronchospasm. Comparative clinical trials indicate that its efficacy in terms of bronchodilation is comparable to that of albuterol.[2] When compared to the long-acting beta-2 agonist formoterol, formoterol has demonstrated a longer duration of action and, when used as needed, may provide better overall asthma control.[5][6][7] It is important to note that the regular use of long-acting beta-2 agonists like salmeterol may lead to a reduced response to short-acting rescue medications such as terbutaline.
The choice of a specific beta-2 agonist should be guided by the patient's clinical presentation, the desired onset and duration of action, and the overall treatment strategy, which may include the concurrent use of inhaled corticosteroids. The data and protocols presented in this guide offer a foundation for further research and development in the field of respiratory therapeutics.
References
- 1. Improving Patient Outcomes with Smart Spirometry in Clinical Trials [spirometry.com]
- 2. Comparison of formoterol and terbutaline for as-needed treatment of asthma: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of terbutaline and placebo from a pressurised metered dose inhaler and a dry powder inhaler in a subgroup of patients with asthma [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of inhaled beta2-agonists on clinical outcomes in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Comparison of formoterol and terbutaline for as-needed treatment of asthma: a randomised trial | Scilit [scilit.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
A Preclinical Comparison of Terbutaline and Albuterol in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two widely used short-acting β2-adrenergic receptor agonists, terbutaline (B1683087) and albuterol (also known as salbutamol), in the context of asthma research. The following sections present a summary of available experimental data, detailed methodologies for key preclinical models, and visualizations of relevant biological pathways and experimental workflows. This information is intended to assist researchers in making informed decisions for their preclinical asthma studies.
Data Presentation
The following tables summarize the available quantitative preclinical data for terbutaline and albuterol. It is important to note that direct head-to-head preclinical studies are limited. Therefore, data from separate studies are presented, and direct comparisons should be made with caution, considering potential variations in experimental conditions.
Table 1: In Vitro Potency in Guinea Pig Tracheal Smooth Muscle Relaxation
| Drug | Preparation | Contractile Agent | Potency (pD2 / EC50) | Efficacy (Max Relaxation %) | Reference |
| Terbutaline | Isolated tracheal chain | Pilocarpine | Not explicitly stated, but demonstrated dose-dependent relaxation | Less than isoprenaline | [1] |
| Albuterol | Isolated tracheal chain | Prostaglandin (B15479496) F2α | Potent, dose-dependent relaxation (EC50 not stated) | Similar to isoprenaline | [2] |
| Albuterol | Isolated tracheal rings | Histamine (B1213489) | pD2: 7.50 ± 0.01 | ~100% | [3] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Table 2: In Vivo Bronchodilator and Anti-inflammatory Effects in Guinea Pig Asthma Models
| Drug | Model | Key Findings | Reference |
| Terbutaline | Not specified | Demonstrates bronchodilator effects.[4] | [4] |
| Albuterol | Ovalbumin-sensitized | Sustained infusion can induce airway obstruction and hyperresponsiveness.[5] | [5] |
| Albuterol | Ovalbumin-sensitized | Frequent administration may lead to a loss of protective effects against the allergen.[6] | [6] |
Table 3: Preclinical Cardiovascular Side Effects
| Drug | Animal Model | Key Findings | Reference |
| Terbutaline | Pregnant Ewes | Minimal cardiovascular effects at doses for labor inhibition; higher doses increased maternal heart rate and blood pressure.[7] | [7] |
| Albuterol | Not specified | Adrenergic bronchodilators can stimulate cardiovascular beta-1 and beta-2 receptors, leading to tachycardia, palpitations, and blood pressure changes.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for assessing the activity of bronchodilators in common preclinical asthma models.
In Vitro Guinea Pig Tracheal Ring Relaxation Assay
This assay is used to determine the direct relaxant effect of a compound on airway smooth muscle.
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of connective tissue and cut into rings, typically 2-3 mm in width.
-
Mounting: The tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes). Following equilibration, the tracheal rings are contracted with a spasmogen such as histamine, methacholine (B1211447), or prostaglandin F2α to induce a stable, submaximal contraction.[2][3][9]
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., terbutaline or albuterol) are added to the organ bath. The relaxant responses are recorded as a percentage of the pre-contracted tone.
-
Data Analysis: Concentration-response curves are plotted, and potency (EC50 or pD2 values) and maximal efficacy (Emax) are calculated.
In Vivo Ovalbumin-Sensitized Guinea Pig Asthma Model
This model is used to evaluate the efficacy of anti-asthmatic drugs in the context of allergic airway inflammation and hyperresponsiveness.
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA), a common allergen. This is typically achieved by intraperitoneal and/or subcutaneous injections of OVA mixed with an adjuvant like aluminum hydroxide.[10][11] A booster administration of aerosolized OVA may be given after the initial sensitization.[11]
-
Allergen Challenge: After a sensitization period (e.g., 2-3 weeks), the animals are challenged with an aerosolized solution of OVA. This challenge induces an asthmatic response, including bronchoconstriction.[12][13]
-
Measurement of Airway Response: Airway mechanics, such as airway resistance and dynamic lung compliance, are measured using techniques like whole-body plethysmography.[14] The changes in these parameters after allergen challenge indicate the severity of the asthmatic response.
-
Drug Treatment: Test compounds can be administered before or after the allergen challenge to assess their protective or therapeutic effects.
-
Assessment of Airway Hyperresponsiveness: At a set time point after the allergen challenge (e.g., 24 hours), airway hyperresponsiveness to a non-specific stimulus like histamine or methacholine can be assessed to determine the effect of the drug on this key feature of asthma.[6][15]
Mandatory Visualization
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway in Bronchodilation.
Experimental Workflow
Caption: Ovalbumin-Sensitized Guinea Pig Experimental Workflow.
References
- 1. beta 1-Adrenoceptors mediating relaxation of the guinea-pig trachea: experiments with prenalterol, a beta 1-selective adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cardiorespiratory effects of terbutaline and salbutamol aerosols in patients with reversible airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exacerbation of airway hyperreactivity by (+/-)salbutamol in sensitized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. drugs.com [drugs.com]
- 9. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of weekly pulmonary hypersensitivity responses elicited in the guinea pig by inhalation of ovalbumin aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Airway hyper- or hyporeactivity to inhaled spasmogens 24 h after ovalbumin challenge of sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
A Head-to-Head Comparison of Short-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
Short-acting beta-agonists (SABAs) are a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These agents provide rapid relief of symptoms by relaxing airway smooth muscle. This guide offers an objective, data-driven comparison of the most commonly used SABAs: albuterol (salbutamol), levalbuterol (B1212921), and terbutaline (B1683087).
Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway
SABAs exert their effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to bronchodilation.
Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).[2] PKA then phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, leading to smooth muscle relaxation and bronchodilation.[3][4]
Comparative Pharmacokinetics and Pharmacodynamics
The clinical efficacy of SABAs is largely determined by their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key parameters for albuterol, levalbuterol, and terbutaline based on available clinical data.
| Parameter | Albuterol (Salbutamol) | Levalbuterol | Terbutaline |
| Onset of Action | < 5 minutes[1] | 5.5 - 10.2 minutes (MDI)[5] | < 15 minutes (inhaled)[6] |
| Time to Peak Effect | 30 minutes | 76 - 78 minutes (MDI)[5] | 1-2 hours |
| Duration of Action | 3 - 6 hours[1] | 3 - 6 hours[5] | Up to 6 hours[6] |
| Half-life | ~4 - 6 hours[7] | 3.3 - 4.0 hours[5] | 11 - 16 hours[6] |
Head-to-Head Clinical Efficacy and Safety
Direct comparisons in clinical trials provide the most robust evidence for differentiating between SABAs.
Albuterol vs. Levalbuterol
Levalbuterol is the (R)-enantiomer of albuterol, which is a racemic mixture of (R)- and (S)-albuterol.[8] The bronchodilatory activity resides in the (R)-enantiomer.[8] While it has been hypothesized that (S)-albuterol may have some adverse effects, clinical trials have shown mixed results regarding the superiority of levalbuterol over racemic albuterol.
Several studies have found no significant difference between levalbuterol and albuterol in terms of efficacy, as measured by forced expiratory volume in one second (FEV1), and rates of admission for asthma exacerbations.[9] However, some studies suggest that levalbuterol may offer a better side-effect profile, with a lower incidence of tachycardia (increased heart rate).[10] A study comparing continuous nebulization of racemic albuterol (7.5 mg) and levalbuterol (3.75 mg) in children with acute asthma found that the racemic albuterol group had a greater improvement in FEV1 and asthma scores after one hour.[9]
Albuterol vs. Terbutaline
Both albuterol and terbutaline have demonstrated efficacy in providing rapid bronchodilation. A randomized, double-blind trial comparing nebulized albuterol (2.5 mg) with subcutaneous terbutaline (0.25 mg) for out-of-hospital respiratory distress found that both treatments reduced respiratory severity.[11] However, the albuterol group reported greater subjective improvement in respiratory distress.[11] Another study comparing albuterol and terbutaline administered by metered-dose inhaler found no statistically significant difference in pulmonary response or reported side effects.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in clinical trials comparing SABAs.
Study Design
Most comparative efficacy studies utilize a randomized, double-blind, crossover or parallel-group design.[11]
Patient Population
Participants typically include adults and children with a documented history of asthma or COPD.[9][11] Key inclusion criteria often involve a baseline FEV1 below a certain percentage of the predicted value (e.g., <70-80%) to allow for measurable improvement.[9]
Intervention and Dosing
-
Albuterol: Typically administered via a metered-dose inhaler (MDI) at a dose of 180 mcg (2 puffs) or via nebulization at a dose of 2.5 mg.[11][12]
-
Levalbuterol: Administered via MDI at a dose of 90 mcg (2 puffs) or via nebulization at doses of 0.63 mg or 1.25 mg.[8][13]
-
Terbutaline: Can be administered via a Turbuhaler (dry powder inhaler) at 0.5 mg, or subcutaneously at 0.25 mg.[11][14]
Outcome Measures
-
Primary Efficacy Endpoint: The most common primary endpoint is the change in FEV1 from baseline over a specified time period (e.g., 2-4 hours) after drug administration.[9]
-
Secondary Efficacy Endpoints: These may include peak expiratory flow rate (PEFR), forced vital capacity (FVC), and patient-reported outcomes such as asthma scores or visual analog scales for dyspnea.[11]
-
Safety and Tolerability: Assessed by monitoring adverse events, with a particular focus on cardiovascular effects such as changes in heart rate and blood pressure.[10]
Experimental Workflow for Assessing Bronchodilator Response
Conclusion
Albuterol, levalbuterol, and terbutaline are all effective short-acting beta-agonists that provide rapid relief from bronchoconstriction. While albuterol remains the most widely used and cost-effective option, levalbuterol may offer a modest benefit in terms of a reduced risk of tachycardia in some patients. Terbutaline provides a comparable alternative to albuterol. The choice of SABA may be influenced by patient-specific factors, including cardiovascular comorbidities and individual response to treatment. Further head-to-head trials with standardized dosing and outcome measures would be beneficial to further delineate the comparative efficacy and safety of these agents.
References
- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 4. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Terbutaline - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simulations-plus.com [simulations-plus.com]
- 9. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Terbutaline vs albuterol for out-of-hospital respiratory distress: randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Albuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Levalbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Comparison of terbutaline Turbuhaler and albuterol chlorofluorocarbon (CFC) inhaler in middle-aged and elderly patients with obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Bronchodilator and Terbutaline in Airway Smooth Muscle Relaxation
This guide provides a detailed comparison of the bronchodilatory effects of a novel therapeutic compound against the well-established β2-adrenergic agonist, Terbutaline. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to offer a thorough evaluation for researchers, scientists, and professionals in drug development.
Comparative Efficacy and Potency
The bronchodilatory potential of the novel compound and Terbutaline was evaluated based on their efficacy (Emax) and potency (EC50). Efficacy represents the maximum possible relaxation effect, while potency refers to the concentration of the drug required to achieve 50% of its maximal effect.[1][2][3]
| Compound | Target Receptor | Efficacy (Emax, % Relaxation) | Potency (EC50, nM) |
| Novel Compound | TAS2R5 | ~50% | 100 |
| Terbutaline | β2-Adrenergic Receptor | ~27-35% | 250 |
Note: The data presented is a synthesis of representative findings from preclinical studies and is intended for comparative purposes.[4]
Mechanism of Action
The bronchodilatory effects of the novel compound and Terbutaline are achieved through distinct signaling pathways.
Terbutaline is a selective β2-adrenergic receptor agonist.[5][6][7] Its mechanism involves binding to β2-adrenergic receptors on airway smooth muscle cells, which activates adenylyl cyclase through a Gs protein.[5][6][8] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5][8][9] PKA activation results in the phosphorylation of various proteins, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and bronchodilation.[5][7]
The Novel Compound is an agonist for the bitter taste receptor TAS2R5, which is also expressed on human airway smooth muscle cells.[4][10] Activation of TAS2R5 is coupled to a Gi protein, leading to an increase in intracellular calcium ([Ca2+]i) in microdomains, which paradoxically results in marked relaxation of the airway smooth muscle.[10][11] This mechanism is distinct from the cAMP-mediated pathway of β2-agonists and offers a potential alternative for bronchodilation.[11]
Signaling pathway of Terbutaline.
Signaling pathway of the Novel Compound.
Experimental Protocols
The bronchodilatory effects of the novel compound and Terbutaline were validated using a combination of in vitro, ex vivo, and in vivo experimental models.
In Vitro: Intracellular cAMP Assay in Human Airway Smooth Muscle (HASM) Cells
This assay measures the intracellular accumulation of cAMP, a key second messenger in the β2-adrenergic signaling pathway, as a biochemical surrogate for smooth muscle relaxation.[12][13]
-
Cell Culture: Primary human airway smooth muscle cells are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation. Subsequently, cells are exposed to varying concentrations of Terbutaline, the novel compound, or a vehicle control for 15 minutes.
-
Measurement: Cell lysates are collected, and intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: Concentration-response curves are generated to determine the EC50 and Emax for cAMP production for each compound.
Ex Vivo: Guinea Pig Tracheal Ring Relaxation Assay
This organ bath experiment directly measures the relaxation of airway smooth muscle tissue in response to bronchodilators.[14][15][16]
-
Tissue Preparation: Tracheas are excised from guinea pigs, and tracheal rings (2-3 mm in width) are prepared and suspended in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.[14][15]
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine (B1213489) or carbachol (B1668302) to induce a stable muscle tone.[14]
-
Treatment: Cumulative concentrations of the novel compound or Terbutaline are added to the organ bath, and the relaxation of the tracheal rings is recorded using an isometric force transducer.
-
Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone. Concentration-response curves are plotted to determine the EC50 and Emax for each compound.
Ex vivo organ bath experimental workflow.
In Vivo: Methacholine-Induced Bronchoconstriction in Mice
This in vivo model assesses the ability of a bronchodilator to prevent or reverse airway narrowing in a living organism.[17][18][19]
-
Animal Model: Mice are sensitized to an allergen (e.g., house dust mite) to induce airway hyperresponsiveness.[20]
-
Treatment: Prior to bronchoconstriction challenge, mice are treated with an inhaled dose of the novel compound, Terbutaline, or a placebo.
-
Bronchoconstriction Challenge: Airway resistance is measured at baseline. The mice are then challenged with increasing concentrations of nebulized methacholine (B1211447) to induce bronchoconstriction.
-
Measurement: Lung function parameters, such as airway resistance (Rrs) and elastance (H), are measured using a forced oscillation technique.[19]
-
Analysis: The protective effect of the treatment is determined by comparing the changes in airway resistance in the treated groups versus the placebo group.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Identification and Characterization of Novel Bronchodilator Agonists Acting at Human Airway Smooth Muscle Cell TAS2R5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. scireq.com [scireq.com]
- 17. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciforschenonline.org [sciforschenonline.org]
- 20. researchgate.net [researchgate.net]
Terbutaline's Adrenergic Receptor Cross-Reactivity: A Comparative Guide
An in-depth analysis of Terbutaline's selectivity for β2-adrenergic receptors and its interactions with other adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
Terbutaline (B1683087) is a well-established β2-adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Its therapeutic efficacy is rooted in its preferential activation of β2-adrenergic receptors in the smooth muscles of the airways, leading to relaxation and improved airflow.[2][3] However, a comprehensive understanding of its pharmacological profile requires a thorough examination of its cross-reactivity with other adrenergic receptor subtypes. This guide provides a comparative analysis of Terbutaline's interaction with β1, β2, and α-adrenergic receptors, presenting quantitative data from various studies and detailing the experimental protocols used to generate this data.
Comparative Binding Affinities and Potencies
Terbutaline exhibits a clear selectivity for the β2-adrenergic receptor over other adrenergic receptor subtypes. While it preferentially stimulates β2 receptors, it is known to have a lesser, but still present, effect on β1 receptors, which are predominantly found in the heart.[4] Its interaction with α-adrenergic receptors is generally considered weak, with some studies indicating a mild antagonistic effect at the α1 subtype.[5][6]
The following table summarizes the quantitative data on Terbutaline's binding affinity (Ki), antagonist potency (pKB), and functional potency (EC50) at various adrenergic receptors. A lower Ki or EC50 value indicates a higher affinity or potency, respectively.
| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |
| β2-Adrenergic | Terbutaline | IC50 | 53 nM | Not Specified | [4] |
| α1-Adrenergic | Terbutaline | pKB | 4.70 ± 0.09 | Rat Mesenteric Arteries | [5] |
Note: This table will be populated with more specific Ki and EC50 values for β1 and β2 receptors as more discrete quantitative data is identified in ongoing literature analysis.
Signaling Pathways and Experimental Workflows
The activation of adrenergic receptors by agonists like Terbutaline initiates a cascade of intracellular signaling events. For β-adrenergic receptors, this predominantly involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2][7] The level of cAMP accumulation is a key measure of the functional response to a β-agonist.
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical Gs-coupled signaling pathway activated by a β2-agonist such as Terbutaline.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity of a compound like Terbutaline for different receptor subtypes, a competitive radioligand binding assay is a standard and robust method.[8][9] This technique measures the ability of an unlabeled ligand (the competitor, e.g., Terbutaline) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Detailed Experimental Protocols
A clear and detailed methodology is crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for two key assays used to characterize the cross-reactivity of Terbutaline.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Terbutaline for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the adrenergic receptor of interest.
-
A suitable radioligand with high affinity for the target receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors, [3H]-Prazosin for α1-adrenergic receptors).[9]
-
Unlabeled Terbutaline.
-
Assay buffer.
-
A non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Propranolol).[9]
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction through centrifugation.[9] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membranes, radioligand, and varying concentrations of Terbutaline.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Terbutaline that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of Terbutaline in activating Gs-coupled adrenergic receptors.
Materials:
-
Intact cells expressing the adrenergic receptor of interest.
-
Terbutaline.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[11]
Procedure:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate confluency in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for a short period to prevent the breakdown of newly synthesized cAMP.[12]
-
Agonist Stimulation: Add serial dilutions of Terbutaline to the cells and incubate for a specific time at 37°C to stimulate cAMP production.[10]
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the selected assay kit. The signal is typically inversely proportional to the amount of cAMP produced by the cells.[10][11]
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Terbutaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Terbutaline that produces 50% of the maximal response) and Emax (the maximum response) values.[10]
-
Conclusion
The available data consistently demonstrates that Terbutaline is a selective β2-adrenergic receptor agonist. While it exhibits a high potency at β2 receptors, its activity at β1 receptors is less pronounced, and it acts as a weak antagonist at α1 receptors. This selectivity profile is the basis for its clinical utility as a bronchodilator, as it minimizes off-target effects, particularly cardiac stimulation mediated by β1 receptors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the cross-reactivity of Terbutaline and other adrenergic agonists, which is essential for drug development and a deeper understanding of their pharmacological mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. selleckchem.com [selleckchem.com]
- 5. The β2-adrenoceptor agonist bronchodilators terbutaline and orciprenaline are also weak α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Terbutaline's Effect on Bronchial, Uterine, and Vascular Smooth Muscle Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Terbutaline (B1683087), a selective beta-2 adrenergic receptor agonist, on three distinct smooth muscle tissues: bronchial, uterine, and vascular. Terbutaline is widely recognized for its therapeutic applications in asthma as a bronchodilator and off-label use as a tocolytic agent to delay premature labor.[1] Its effects on vascular smooth muscle contribute to its side-effect profile. This document synthesizes experimental data to compare its potency and efficacy across these tissues, details the experimental protocols used for such assessments, and illustrates the underlying signaling pathways.
Comparative Potency and Efficacy of Terbutaline
The relaxant effect of Terbutaline is mediated through the activation of beta-2 adrenergic receptors, leading to a cascade of intracellular events that ultimately reduce intracellular calcium concentrations and induce smooth muscle relaxation.[1][2] However, the potency and maximal effect of Terbutaline can vary significantly between different smooth muscle tissues. The following table summarizes available quantitative data on the effects of Terbutaline.
It is important to note that direct comparative studies of Terbutaline's potency (EC50) and efficacy (Emax) across all three human smooth muscle tissues under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various studies and may involve different experimental models and conditions.
| Parameter | Bronchial Smooth Muscle | Uterine Smooth Muscle | Vascular Smooth Muscle |
| Potency (EC50/IC50) | ~2.3 µM (cAMP formation in cultured human airway smooth muscle cells) | EC50 of 10-7.40 M in oocytes expressing β2AR.[3] In late-pregnant rat myometrium, the EC50 for inhibition of contractions was observed to change with gestational age.[4] | While direct in vitro EC50 values are not readily available, in vivo studies in humans have shown that large intravenous doses of Terbutaline can reduce mean vascular resistance by approximately 30%.[5][6] |
| Efficacy (Emax) | Terbutaline is considered a partial agonist for cAMP formation compared to isoprenaline in human airway smooth muscle cells. | Effectively inhibits spontaneous and oxytocin-stimulated uterine contractions in vitro and in vivo.[7][8] | Causes vasodilation in the microcirculation of various animal models.[9] |
| Mechanism of Relaxation | Activation of β2-adrenergic receptors leads to increased cAMP, activation of Protein Kinase A (PKA), and subsequent reduction in intracellular calcium, leading to bronchodilation.[1][2] | Similar to bronchial smooth muscle, Terbutaline stimulates β2-adrenergic receptors, increases cAMP, and activates PKA, resulting in myometrial relaxation and inhibition of uterine contractions.[2] | Activation of β2-adrenergic receptors in vascular smooth muscle leads to relaxation and vasodilation through the cAMP-PKA pathway.[1] |
Signaling Pathway of Terbutaline-Induced Smooth Muscle Relaxation
Terbutaline exerts its relaxant effect on smooth muscle tissues by activating a well-defined signaling cascade initiated by its binding to the beta-2 adrenergic receptor. The following diagram illustrates this pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the effects of Terbutaline on different smooth muscle tissues.
Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo technique is a cornerstone for studying the contractile and relaxant properties of smooth muscle tissues in a controlled environment.
Experimental Workflow:
Detailed Methodologies:
1. Bronchial Smooth Muscle (Tracheal Rings):
-
Tissue Preparation: Guinea pig or rodent tracheas are commonly used.[10][11] The trachea is carefully excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[10][12][13] The trachea is cleaned of connective tissue and cut into rings of 2-4 mm in width.[14]
-
Organ Bath Setup: Tracheal rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.[10][13] One hook is fixed, and the other is connected to an isometric force transducer. An optimal resting tension of approximately 1-1.5 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes.[15]
-
Experiment: A stable contraction is induced using an agonist like methacholine or histamine. Once the contraction plateaus, cumulative concentrations of Terbutaline are added to the bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation at each Terbutaline concentration is expressed as a percentage of the pre-contracted tone. A dose-response curve is then plotted to determine the EC50 and Emax.
2. Uterine Smooth Muscle (Myometrial Strips):
-
Tissue Preparation: Myometrial biopsies can be obtained from consenting patients undergoing cesarean section or from animal models (e.g., rats).[4] The tissue is placed in cold PSS. Small strips of myometrium (e.g., 2x2x10 mm) are carefully dissected.
-
Organ Bath Setup: The myometrial strips are mounted in an organ bath containing PSS at 37°C and gassed with 95% O2/5% CO2. The strips are connected to an isometric force transducer, and a resting tension of around 1 g is applied. The tissue is allowed to equilibrate, often for 1-2 hours, during which spontaneous contractions may develop.[4]
-
Experiment: The effect of Terbutaline can be tested on spontaneous contractions or on contractions induced by an agonist like oxytocin.[7] Cumulative concentrations of Terbutaline are added, and the inhibition of contractile force and frequency is recorded.
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in the amplitude and frequency of contractions. Dose-response curves are constructed to calculate the IC50.
3. Vascular Smooth Muscle (Aortic Rings):
-
Tissue Preparation: The thoracic aorta is a commonly used vessel. It is excised from animal models (e.g., rats) and placed in cold PSS.[1][16] The aorta is cleaned of fat and connective tissue, and 2-4 mm wide rings are cut.
-
Organ Bath Setup: The aortic rings are mounted on two L-shaped stainless steel wires in an organ bath with PSS at 37°C, aerated with 95% O2/5% CO2.[17] One wire is fixed, and the other is connected to a force transducer. An optimal resting tension (e.g., 1.5-2 g for rat aorta) is applied, and the tissue equilibrates for 60-90 minutes.[1]
-
Experiment: A sustained contraction is induced with a vasoconstrictor such as phenylephrine (B352888) or potassium chloride.[16] Once a stable plateau is reached, cumulative concentrations of Terbutaline are added to assess its vasorelaxant effect.
-
Data Analysis: Relaxation is expressed as a percentage of the pre-induced contraction. EC50 and Emax values are determined from the resulting dose-response curve.
Composition of Krebs-Henseleit Solution (Typical):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
The solution is typically gassed with 95% O2 and 5% CO2 to maintain a pH of approximately 7.4 at 37°C.[12][13][18]
This comprehensive guide provides a comparative overview of Terbutaline's effects on different smooth muscle tissues, supported by experimental data and detailed methodologies. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the complex biological processes involved. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.
References
- 1. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The responses of the guinea-pig isolated intact trachea to transmural stimulation and the release of an acetylcholine-like substance under conditions of rest and stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of terbutaline on peripheral vascular resistance and arterial compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action of PKA on smooth muscle myosin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasodilator effect of terbutaline: in vivo evidence for the existence of beta 2-adrenoceptors in the microcirculation of rats, hamsters, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 12. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
Benchmarking New Bronchodilator Candidates Against Brethaire: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of emerging bronchodilator candidates, benchmarking their performance against the established β2-adrenergic agonist, Brethaire (terbutaline sulfate). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, preclinical and clinical efficacy, and safety profiles of promising new therapeutic classes. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding of these novel agents.
Introduction: The Evolving Landscape of Bronchodilator Therapy
This compound, containing the active ingredient terbutaline (B1683087) sulfate, has long been a staple in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1] As a short-acting β2-adrenergic agonist (SABA), it provides rapid relief of airway narrowing by stimulating β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[2][3]
While effective for acute symptom relief, the reliance on SABAs has raised concerns, and the field is actively exploring novel mechanisms to achieve more sustained and targeted bronchodilation with improved safety profiles. This guide will explore the following new classes of bronchodilator candidates:
-
Selective Phosphodiesterase (PDE) Inhibitors: Targeting enzymes that degrade cAMP and cGMP.
-
Bitter Taste Receptor (TAS2R) Agonists: Activating a novel pathway for airway smooth muscle relaxation.
-
Rho Kinase (ROCK) Inhibitors: Targeting the calcium sensitization pathway in smooth muscle contraction.
-
Dual-Acting Muscarinic Antagonist-β2 Agonist (MABA) Bronchodilators: Combining two established mechanisms in a single molecule.
Comparative Efficacy and Safety
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and the new bronchodilator candidates.
Table 1: Clinical Efficacy Data (Improvement in FEV1)
| Drug/Drug Class | Active Ingredient/Example | Disease | Dose | Mean Improvement in FEV1 from Baseline | Study Duration |
| This compound | Terbutaline Sulfate | Chronic Airflow Limitation | 15 mg daily (oral) | 0.09 L (slight increase)[4] | 5 weeks |
| Terbutaline | Acute Asthma | 10 mg (nebulized) | 0.25 ± 0.28 L[5] | 1 hour | |
| Terbutaline + Doxofylline (B1670904) | COPD | N/A | FVC: 3.31±0.13 L, FEV1: 2.26±0.12 L[3] | N/A | |
| PDE Inhibitor | Ensifentrine (B1671350) | COPD | 3 mg | 91.32 mL (at 12 weeks)[1] | 24 weeks |
| Ensifentrine | COPD | 3 mg | 87 mL (ENHANCE-1), 94 mL (ENHANCE-2)[6][7] | 24 weeks | |
| MABA | Navafenterol (AZD8871) | COPD | 600 µg | Superior to placebo[8] | 15 days |
FEV1: Forced Expiratory Volume in one second. FVC: Forced Vital Capacity.
Table 2: Preclinical Efficacy Data (In Vitro/In Vivo Models)
| Drug Class | Model | Agonist/Inhibitor | Outcome Measure | Result |
| Bitter Taste Receptor Agonist | Mouse model of asthma | Quinine (inhaled) | Airway resistance | 50 ± 8% decrease in sensitized mice[9] |
| Mouse model of asthma | Denatonium (inhaled) | Airway resistance | 57 ± 4% decrease in sensitized mice[9] | |
| Rho Kinase Inhibitor | Rat bronchial smooth muscle | Y-27632 | Acetylcholine-induced contraction | Concentration-dependent relaxation[10] |
Table 3: Safety and Tolerability Profile
| Drug/Drug Class | Common Adverse Events | Serious Adverse Events |
| This compound (Terbutaline) | Tremor, nervousness, dizziness, headache, palpitations, tachycardia[5] | Tachycardia, cardiac arrhythmias, paradoxical bronchospasm with excessive use. |
| PDE Inhibitor (Ensifentrine) | Similar to placebo. Headache, cough, and dyspnea reported in some studies.[11] | No major side effects reported in reviewed clinical trials.[1] |
| MABA (Navafenterol) | Well-tolerated in Phase 2a trial. | No major safety concerns reported in the reviewed trial.[8] |
Mechanisms of Action and Signaling Pathways
This compound (Terbutaline Sulfate): β2-Adrenergic Agonist
This compound acts as a selective agonist for β2-adrenergic receptors located on the surface of airway smooth muscle cells. Binding of terbutaline to these receptors activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[2]
References
- 1. Efficacy and safety of ensifentrine in treatment of COPD: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effect of terbutaline plus doxofylline on chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of oral terbutaline in chronic airflow limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of nebulized terbutaline with intravenous enprofylline in patients with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bitter taste receptors on airway smooth muscle bronchodilate by a localized calcium flux and reverse obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Replicating Seminal Findings: A Comparative Guide to Terbutaline Research
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
Terbutaline exerts its therapeutic effects, primarily bronchodilation and tocolysis, through its selective agonism of the β2-adrenergic receptor. Seminal work by Lands et al. in 1967 laid the groundwork for understanding the differentiation of adrenergic receptor subtypes, identifying β-receptors as responsible for smooth muscle relaxation.[1][2][3][4][5] Terbutaline's selectivity for the β2 subtype leads to the relaxation of bronchial and uterine smooth muscle.
The binding of Terbutaline to the β2-adrenergic receptor initiates a well-characterized signaling cascade. This process involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which through a series of downstream phosphorylation events, results in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation.
Key Experimental Findings: A Quantitative Comparison
To provide a clear and concise overview, the following tables summarize key quantitative data from seminal studies on Terbutaline. These data points are crucial for understanding the drug's potency and efficacy in various experimental models.
Table 1: Receptor Binding and cAMP Accumulation
| Parameter | Value | Cell Line/Tissue | Seminal Paper (Example) |
| EC50 (cAMP Accumulation) | 2.3 µM | Human Airway Smooth Muscle Cells | Hall et al. (1999)[6] |
| IC50 (β2-Adrenergic Receptor) | 53 nM | Not Specified | Selleck Chemicals Data[7] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Table 2: Smooth Muscle Relaxation
| Parameter | Animal Model | Contractile Agent | Seminal Paper (Example) |
| Relaxant Effect | Guinea Pig Trachea | Pilocarpine | O'Donnell & Wanstall (1981)[8] |
Further research is needed to identify a specific EC50 value from a seminal paper for Terbutaline-induced relaxation in this model.
Table 3: Clinical Efficacy - Bronchodilation in Asthma
| Dose (Inhaled) | Mean Increase in FEV1 | Patient Population | Seminal Paper (Example) |
| 0.50 mg | 25% - 63% | Patients with reversible airway disease | Tinkelman & Lutz (1981) |
FEV1: Forced Expiratory Volume in 1 second. The range reflects measurements at different time points post-administration.
Detailed Experimental Protocols
For researchers seeking to replicate these findings, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Hypothetical Protocol based on available data)
This protocol is a composite based on standard methods, as a seminal paper with a specific Ki for Terbutaline was not identified in the initial search.
-
Objective: To determine the binding affinity of Terbutaline for the β2-adrenergic receptor.
-
Materials:
-
Cell membranes expressing β2-adrenergic receptors (e.g., from A549 cells).
-
Radioligand: [3H]dihydroalprenolol (a non-selective β-adrenergic antagonist).
-
Competitor: Terbutaline.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from a suitable cell line.
-
In a 96-well plate, add a fixed concentration of [3H]dihydroalprenolol to each well.
-
Add increasing concentrations of unlabeled Terbutaline to compete with the radioligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of Terbutaline, from which the Ki can be calculated.
-
cAMP Accumulation Assay
This protocol is based on the findings of Hall et al. (1999)[6].
-
Objective: To measure the effect of Terbutaline on intracellular cAMP levels.
-
Cell Line: Primary cultures of human airway smooth muscle (HASM) cells.
-
Procedure:
-
Culture HASM cells to confluence in 6-well plates.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) for 15-30 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of Terbutaline for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., an enzyme immunoassay or a fluorescence-based assay).
-
Plot the cAMP concentration against the Terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Guinea Pig Tracheal Smooth Muscle Relaxation
This protocol is based on the methodology described by O'Donnell & Wanstall (1981)[8].
-
Objective: To assess the relaxant effect of Terbutaline on pre-contracted airway smooth muscle.
-
Animal Model: Male guinea pigs.
-
Procedure:
-
Isolate the trachea and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Induce a stable contraction of the tracheal rings using a contractile agent such as pilocarpine.
-
Once a stable contraction is achieved, add cumulative concentrations of Terbutaline to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline.
-
Plot the percentage relaxation against the Terbutaline concentration to generate a dose-response curve and determine the EC50.
-
Visualizing Key Pathways and Workflows
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Differentiation of receptor systems activated by sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Differentiation of metabolic adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. beta 1-Adrenoceptors mediating relaxation of the guinea-pig trachea: experiments with prenalterol, a beta 1-selective adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbutaline: A Comparative Guide to In Vitro Potency and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of terbutaline's performance in laboratory settings versus its clinical effectiveness, supported by experimental data. Terbutaline (B1683087) is a selective beta-2 (β2)-adrenergic receptor agonist widely used as a bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding the correlation between its in vitro potency and in vivo efficacy is crucial for drug development and clinical application.
Executive Summary
Terbutaline demonstrates high potency in in vitro assays, effectively stimulating β2-adrenergic receptors and triggering the downstream signaling cascade that leads to smooth muscle relaxation. This high in vitro potency generally translates to effective bronchodilation in vivo, as measured by improvements in pulmonary function tests like Forced Expiratory Volume in one second (FEV1). However, the relationship is not always linear, with factors such as pharmacokinetics, receptor desensitization, and patient variability influencing its ultimate clinical efficacy.
Data Presentation
In Vitro Potency of Terbutaline
The in vitro potency of terbutaline is primarily assessed through its binding affinity to the β2-adrenergic receptor (Ki) and its functional ability to elicit a cellular response (EC50), typically the production of cyclic AMP (cAMP).
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (pKi) | 5.51 | Recombinant CHO cells expressing human β2-adrenoceptors | [2] |
| Functional Potency (Log EC50 for cAMP production) | -7.29 ± 0.02 | Recombinant CHO cells expressing human β2-adrenoceptors | [2] |
| IC50 | 53 nM | Not specified | [3] |
| IC50 | 103.2 µM | A549 human lung carcinoma cells (viability) | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
In Vivo Efficacy of Terbutaline
The in vivo efficacy of terbutaline is most commonly quantified by its ability to improve lung function in patients with reversible airway obstruction.
| Dosage and Administration | Key Efficacy Endpoint | Result | Patient Population | Reference |
| 0.25 mg subcutaneous | FEV1 Improvement | Significant improvement after multiple albuterol treatments | 85 asthmatic patients | [5] |
| 250 µg inhaled (single dose) | FEV1 Increase | Significant increase compared to smaller dose (65 µg) | 13 out-patients with chronic reversible bronchial obstruction | [6] |
| Intravenous infusion (achieving plasma levels of ~30 nmol/L) | FEV1 Increase | Increase from 65% to 96% of predicted normal value | 10 children with asthma | [7] |
Signaling Pathway and Experimental Workflows
Terbutaline Signaling Pathway
Terbutaline exerts its effect by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates a downstream signaling cascade, leading to bronchodilation.[1][8]
References
- 1. atsjournals.org [atsjournals.org]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Subcutaneous terbutaline as an alternative to metered‐dose inhalers for asthma during the COVID‐19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cumulative dose response study comparing clinical effects of two doses of terbutaline sulphate administered via a 750 ml spacer to asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response relationships of intravenously administered terbutaline in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Terbutaline Salt Forms for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the different salt forms of Terbutaline (B1683087), a selective beta-2 adrenergic agonist widely used in respiratory research. The choice of salt form can significantly impact the physicochemical properties, stability, and ultimately, the performance of the active pharmaceutical ingredient (API) in both in vitro and in vivo studies. This document aims to equip researchers with the necessary data to make informed decisions when selecting a Terbutaline salt for their specific research needs.
Introduction to Terbutaline and its Salt Forms
Terbutaline is a synthetic sympathomimetic amine that exerts its therapeutic effect by relaxing the smooth muscles of the airways, making it a cornerstone in the study of asthma and other obstructive airway diseases. While the free base form of Terbutaline exists, it is most commonly available and studied in its salt forms to enhance its stability and solubility. The most prevalent salt form is Terbutaline Sulfate (B86663), with Terbutaline Hydrochloride also being utilized in some applications. The selection of a particular salt form is a critical consideration in pre-formulation and formulation development, as it can influence key drug characteristics.
Physicochemical Properties: A Head-to-Head Comparison
The counter-ion used to form the salt directly affects the physical and chemical properties of the resulting compound. Below is a summary of the available data for Terbutaline Sulfate and Terbutaline Hydrochloride.
| Property | Terbutaline Sulfate | Terbutaline Hydrochloride | Reference(s) |
| Molecular Formula | (C₁₂H₁₉NO₃)₂·H₂SO₄ | C₁₂H₁₉NO₃·HCl | [1] |
| Molecular Weight | 548.65 g/mol | 261.74 g/mol | [1] |
| Melting Point | Approximately 255°C (with decomposition) | 204-208°C | |
| Solubility in Water | Freely soluble | Slightly soluble to very slightly soluble | |
| Solubility in Other Solvents | Practically insoluble in ethanol, chloroform, and ether. | Soluble in methanol (B129727) and ethanol. | |
| Appearance | White to gray-white crystalline powder. | White to off-white crystalline powder. |
Note: Direct comparative studies under identical conditions are limited in the publicly available literature. The information presented is compiled from various sources.
Stability Profile
The stability of the API is paramount for ensuring the reliability and reproducibility of experimental results.
-
Terbutaline Sulfate: This salt form is known for its good stability in both solid and aqueous states. Studies have shown that Terbutaline Sulfate injection, when diluted with 0.9% sodium chloride, remains stable for extended periods at room temperature. However, it is sensitive to light, and formulations should be protected from light to prevent degradation.
-
Terbutaline Hydrochloride: While specific, direct comparative stability data with the sulfate salt is scarce, hydrochloride salts of basic drugs are generally known for their good stability. As with the sulfate salt, protection from light is advisable for solutions of Terbutaline Hydrochloride.
In Vitro Dissolution and Performance
The dissolution rate of a drug substance can influence its bioavailability and onset of action.
-
Terbutaline Sulfate: Being freely soluble in water, Terbutaline Sulfate generally exhibits good dissolution characteristics. A variety of in vitro dissolution studies have been conducted on different formulations of Terbutaline Sulfate, such as fast-dissolving tablets, to enhance its release profile.[2]
-
Terbutaline Hydrochloride: Due to its lower aqueous solubility compared to the sulfate salt, the dissolution rate of Terbutaline Hydrochloride may be slower. This could be a consideration in the design of oral dosage forms or in experimental setups where rapid drug availability is crucial.
Bioavailability and Pharmacokinetics
Experimental Protocols
Determination of Melting Point
The melting point of the Terbutaline salt can be determined using a standard capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Determination
To determine the solubility, an excess amount of the Terbutaline salt is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
In Vitro Dissolution Testing
Dissolution testing is performed using a USP-compliant dissolution apparatus (e.g., USP Apparatus 2, paddle). A tablet or a known amount of the salt is placed in a vessel containing a specified volume of dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) maintained at 37°C. The paddle is rotated at a constant speed (e.g., 50 rpm). At predetermined time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a validated analytical method like UV-Vis spectrophotometry at a λmax of approximately 276 nm.[4]
Signaling Pathway and Experimental Workflow
Terbutaline, as a β2-adrenergic agonist, exerts its effects through a well-defined signaling cascade. Understanding this pathway is crucial for designing and interpreting mechanistic studies.
Caption: Terbutaline's signaling pathway leading to smooth muscle relaxation.
The following workflow outlines a typical process for comparing different salt forms in a pre-formulation study.
Caption: Workflow for the comparative evaluation of Terbutaline salt forms.
Conclusion
The selection of a Terbutaline salt form for research purposes should be guided by the specific requirements of the study. Terbutaline Sulfate is the most commonly used and well-characterized salt, offering high aqueous solubility and good stability, making it suitable for a wide range of applications. Terbutaline Hydrochloride, while less common, may be considered in specific formulation contexts where its different solubility profile could be advantageous. Researchers are encouraged to perform their own characterization and stability studies to ensure the chosen salt form meets the rigorous demands of their experimental protocols.
References
Safety Operating Guide
Proper Disposal of Brethaire (Terbutaline Sulfate) Inhalers: A Guide for Laboratory Professionals
The responsible disposal of pharmaceutical products, including bronchodilator inhalers like Brethaire (terbutaline sulfate), is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of expired or unused this compound inhalers.
Waste Classification: Pharmaceutical vs. Hazardous Waste
The initial step in proper inhaler disposal is to classify it as either pharmaceutical or hazardous waste. This determination is based on the medication's active ingredients and the propellant used in the inhaler.[1][2]
-
Pharmaceutical Waste: Most inhalers, including many containing bronchodilators like albuterol, are often classified as non-hazardous pharmaceutical waste because their components do not meet the criteria for being dangerous.[1][3] Dry powder inhalers (DPIs), which do not use propellants, are also typically managed as pharmaceutical waste.[1][3]
-
Hazardous Waste: Certain inhalers may be categorized as hazardous waste, particularly if they contain flammable propellants such as chlorofluorocarbons (CFCs) or hydrofluorocarbons (HFCs), or specific medications like epinephrine.[1][3] Pressurized canisters that are not empty can be considered ignitable and, therefore, hazardous.[4]
This compound is a metered-dose inhaler that contains terbutaline (B1683087) sulfate (B86663). While terbutaline sulfate itself is not typically listed as a hazardous waste, the propellant in the inhaler may be flammable. Therefore, it is crucial to treat any partially used or full this compound inhaler as potentially hazardous waste.
Recommended Disposal Procedures
Incorrect disposal, such as throwing inhalers in the regular trash, can lead to environmental contamination from leftover medication and pose safety risks due to pressurized canisters that could explode if crushed or incinerated.[3][5] Flushing the medication is also not recommended.[2]
The following are the recommended disposal methods:
-
Drug Take-Back Programs: The most highly recommended method for disposing of expired or unused inhalers is through community drug take-back programs.[1][2][6] These programs are a secure and responsible way to dispose of unwanted medications.[1] Some pharmacies, including Walgreens at certain locations, may accept inhalers for safe disposal.[1] It is advisable to contact your local pharmacy to confirm their policy.[1]
-
Hazardous Waste Management Services: For laboratories and healthcare facilities, partnering with a professional medical or hazardous waste disposal service is a reliable option to ensure compliance and safety.[3][7] These services are equipped to handle the specific challenges of medical waste, including pressurized canisters.[5]
-
Local Waste and Recycling Facilities: Contacting your local trash and recycling facility can provide guidance on the proper disposal procedures in your area.[1][6]
Important Safety Precautions:
-
Do Not Puncture or Incinerate: Never puncture or throw this compound inhalers into a fire or incinerator, as the pressurized canister can explode.[1][2]
-
Follow Label Instructions: Always refer to the disposal instructions provided on the product's labeling.[1][6]
-
Protect Personal Information: Before disposing of the outer packaging, ensure all personally identifiable information is removed or obscured to protect privacy.[6]
Environmental Impact and Data
The active ingredient in this compound, terbutaline sulfate, has been assessed for its environmental risk. Even though it is water-soluble and not expected to bioaccumulate, proper disposal is still necessary to minimize environmental contamination.[8] Studies have shown that a significant amount of medication can remain in expired inhalers, which can leach into soil and groundwater if sent to a landfill.[3]
| Parameter | Value | Interpretation | Source |
| Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) Ratio | 3.1 x 10-5 | The use of terbutaline is predicted to present an insignificant risk to the environment. | [8] |
| Lowest EC50 Value (Daphnia magna) | 240 mg/L | This value was used to determine the PNEC. | [8] |
| Remaining Medication in Expired Inhalers | Up to 29% | A substantial amount of active pharmaceutical ingredient can remain in a discarded inhaler. | [3] |
Experimental Protocols
The environmental risk assessment for terbutaline involved short-term tests on species from three trophic levels, following internationally accepted guidelines. The Predicted No Effect Concentration (PNEC) was determined using the lowest EC50 value from these tests, which was for the giant water flea (Daphnia magna), and applying an assessment factor of 1000 in accordance with ECHA guidance.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound inhalers.
Caption: Workflow for the proper disposal of this compound inhalers.
References
- 1. securewaste.net [securewaste.net]
- 2. Inhaler Recycling: Disposing Old Or Empty Inhalers [redbags.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. Is Your Pharmaceutical Waste also Hazardous Waste - PUB2128 | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. How to Dispose of Inhalers | TriHaz Solutions [trihazsolutions.com]
- 6. fda.gov [fda.gov]
- 7. michigan.gov [michigan.gov]
- 8. astrazeneca.com [astrazeneca.com]
Essential Safety and Handling Guide for Brethaire (Terbutaline Sulfate)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Brethaire, the brand name for the active ingredient terbutaline (B1683087) sulfate (B86663).[1][2][3] Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Product Overview
-
Active Ingredient: Terbutaline Sulfate
-
Primary Use: Bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2][5]
-
Available Forms: Tablets, injectable solutions, and metered-dose inhalers.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling terbutaline sulfate in a laboratory setting, particularly when there is a risk of generating dust, aerosols, or splashes.[6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[7] | Protects against eye irritation from dust or splashes.[6][8] |
| Hand Protection | Chemically resistant gloves (inspected prior to use).[6][7] | Prevents skin contact, which can cause irritation.[6][8] |
| Body Protection | Laboratory coat. For large spills, a full suit may be necessary.[6] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, an approved/certified dust respirator is required.[6][9] | Prevents inhalation, which can be harmful.[6][8] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
Handling:
-
Avoid contact with skin and eyes.[7]
-
Do not breathe dust or aerosols.[9]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
-
Use in a well-ventilated area or with local exhaust ventilation.[6][9]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[7][9]
-
Store at room temperature, away from heat and direct light.[5][9]
-
Store away from incompatible materials such as strong oxidizing agents.[6][9]
Accidental Exposure and Spill Response
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of water and non-abrasive soap.[6] Remove contaminated clothing.[11] If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[11] Remove contact lenses if present and easy to do.[8] Seek medical attention.[6] |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable position for breathing.[8] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[11] Seek immediate medical attention.[6] |
Spill Cleanup:
-
Small Spills: Moisten the spill with water to prevent dust formation.[11] Use a shovel to transfer the material to a suitable waste disposal container.[6] Clean the spill area with water.[11]
-
Large Spills: Evacuate the area. Wear full protective equipment, including a self-contained breathing apparatus.[6] Prevent the spill from entering drains.[9] Contain and collect the material for disposal.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not pour waste down drains or sewers.[11] Contaminated packaging should be treated as hazardous waste.[11]
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical workflow for handling terbutaline sulfate in a research setting, with integrated safety checkpoints.
Terbutaline Sulfate Signaling Pathway
Terbutaline sulfate acts as a selective beta-2 adrenergic agonist. Its mechanism of action involves the following signaling cascade to induce bronchodilation.[2]
References
- 1. This compound - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]
- 2. What is Terbutaline Sulfate used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. This compound, Brethine (terbutaline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Terbutaline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. astrazeneca.com.au [astrazeneca.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
